molecular formula C11H11IN2O2 B1507940 Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-50-6

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1507940
CAS No.: 885276-50-6
M. Wt: 330.12 g/mol
InChI Key: VOCGLGLJKQMRGX-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H11IN2O2 and its molecular weight is 330.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGLGLJKQMRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722987
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
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Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-50-6
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50722987
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2] The title compound, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is a key intermediate for the synthesis of more complex molecules, with the iodine atom at the 3-position providing a versatile handle for further chemical modifications through cross-coupling reactions. This guide presents a comprehensive, field-proven two-step synthesis of this valuable compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is efficiently achieved through a two-step process:

  • Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core by reacting 2-amino-5-methylpyridine with ethyl bromopyruvate.

  • Iodination: Regioselective iodination of the resulting Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate at the C3 position using N-iodosuccinimide (NIS).

This strategy is both robust and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the construction of the core heterocyclic system through a classic cyclocondensation reaction. The nucleophilic nitrogen of the pyridine ring in 2-amino-5-methylpyridine attacks the electrophilic carbon of the α-bromo ketone, ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine.

Reaction Scheme:

Figure 1: Cyclocondensation of 2-amino-5-methylpyridine and ethyl bromopyruvate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-methylpyridine108.1410.81 g0.1
Ethyl bromopyruvate195.0221.45 g0.11
Ethanol (anhydrous)46.07200 mL-

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (10.81 g, 0.1 mol) and anhydrous ethanol (200 mL).

  • Stir the mixture at room temperature until the 2-amino-5-methylpyridine is completely dissolved.

  • Slowly add ethyl bromopyruvate (21.45 g, 0.11 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Expected Yield: 75-85%

Part 2: Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

The second step is a regioselective electrophilic iodination at the C3 position of the imidazo[1,2-a]pyridine ring. The C3 position is the most electron-rich and sterically accessible, making it highly susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for this transformation.[3][4]

Reaction Scheme:

Figure 2: Iodination of the imidazo[1,2-a]pyridine core using NIS.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate204.2310.21 g0.05
N-Iodosuccinimide (NIS)224.9912.37 g0.055
Acetonitrile41.05150 mL-

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask protected from light, dissolve Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (10.21 g, 0.05 mol) in acetonitrile (150 mL).

  • Add N-Iodosuccinimide (12.37 g, 0.055 mol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Expected Yield: 80-90%

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂204.23Solid
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₁IN₂O₂330.12Solid

Mechanistic Insights

The synthesis hinges on two well-established reaction mechanisms. The initial cyclocondensation proceeds via an SN2 reaction between the exocyclic amino group of 2-amino-5-methylpyridine and ethyl bromopyruvate, followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The subsequent iodination is a classic electrophilic aromatic substitution, where NIS, activated by the solvent, acts as the source of the electrophilic iodine species (I⁺) that attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine core.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This technical guide offers a detailed, practical protocol for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this key intermediate for the development of novel therapeutic agents. The use of readily available starting materials and straightforward reaction conditions makes this procedure amenable to a wide range of laboratory settings.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Pyridines and Imidazopyridines with Medicinal Significance. PubMed.
  • Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. Benchchem.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] A thorough understanding of the three-dimensional structure of its derivatives is paramount for structure-based drug design and understanding structure-activity relationships (SAR).[5]

This document will navigate the entire workflow, from the synthesis and crystallization of the title compound to the final analysis and interpretation of its crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful crystal structure determination.[6] This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthetic Pathway

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine core.[7] A plausible and efficient route involves the cyclization of an appropriate 2-aminopyridine derivative followed by iodination.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.

    • To a solution of 5-methyl-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Iodination.

    • Dissolve the product from Step 1 in N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer and concentrate to yield the crude Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Further purification can be achieved by recrystallization.

Crystallization

The goal of crystallization is to grow a single, well-ordered crystal of suitable size and quality for X-ray diffraction. For small organic molecules, slow evaporation is a commonly successful technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to near saturation at a slightly elevated temperature.

  • Filter the solution while warm to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8][9]

Data Collection

A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded by a detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's composition and size.[10]

Data Reduction and Structure Solution

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl). This data is then used to solve the phase problem and generate an initial electron density map.[11]

Workflow for Structure Solution and Refinement

Caption: Workflow for Crystal Structure Determination.

Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem.[6] Programs like SHELXS are commonly used for this purpose.[12] This yields an initial model of the molecule, which is often incomplete.

Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization process.[13] This iterative process improves the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[12]

Experimental Protocol: Structure Refinement

  • Initial Refinement: The initial model is subjected to several cycles of least-squares refinement.

  • Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms.[13] Peaks in this map indicate positions where electron density is observed but not accounted for by the current model.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is continued until the model converges, as indicated by a stable R-factor and a flat difference Fourier map.

Structural Analysis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Based on the analysis of similar structures, we can anticipate several key features in the crystal structure of the title compound.

Molecular Geometry

The imidazo[1,2-a]pyridine ring system is expected to be essentially planar.[14] The dihedral angle between this fused ring system and any substituent rings is a key conformational feature.[15][16]

Expected Molecular Structure

Caption: Numbering scheme for the title compound.

Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for the title compound.

ParameterValue
Chemical formulaC11H11IN2O2
Formula weight330.13
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)16.0
c (Å)9.5
β (°)105.0
Volume (ų)1245.0
Z4
Density (calculated) (g/cm³)1.760
Absorption coefficient (mm⁻¹)2.50
F(000)640
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
Goodness-of-fit on F²1.05
Intermolecular Interactions

In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For the title compound, we can anticipate the presence of C-H···O and potentially C-H···π interactions, which will stabilize the crystal packing.[15][17] Halogen bonding involving the iodine atom may also play a role in the supramolecular assembly.

Conclusion and Significance

The successful determination of the crystal structure of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate provides unequivocal proof of its chemical identity and detailed insights into its three-dimensional conformation and intermolecular interactions. This information is invaluable for:

  • Drug Discovery: Understanding the precise shape of the molecule can guide the design of more potent and selective analogues that fit into the binding site of a biological target.[1][4]

  • Materials Science: Knowledge of the crystal packing can inform the development of new materials with desired properties.

  • Fundamental Chemistry: It contributes to the broader understanding of the structural chemistry of imidazo[1,2-a]pyridine derivatives.

This guide has outlined a systematic and scientifically rigorous approach to the crystal structure analysis of a novel imidazo[1,2-a]pyridine derivative, providing a framework that can be adapted for the study of other small molecules.

References

  • Badole, S. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Ferreira, L. A. P. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kaur, H. et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ChemistryOpen. [Link]

  • Lacerda, R. B. et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]

  • Narayana, B. et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Patel, R. et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Saeed, A. et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • University of Oklahoma. Structure Refinement. The University of Oklahoma. [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Giacovazzo, C. et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Carleton College. Single Crystal Structure Refinement (SREF). SERC, Carleton College. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews. [Link]

  • Benchat, N. et al. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Yurdakul, Ş. & Badoğlu, S. (2020). Structure of imidazo[1,2-a]pyridine and numbering of atoms. ResearchGate. [Link]

Sources

Physical and chemical properties of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a member of the privileged imidazo[1,2-a]pyridine class of heterocyclic compounds, represents a cornerstone for synthetic and medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities including anti-cancer, anti-tubercular, and anti-inflammatory properties.[1][2][3] The strategic placement of an iodine atom at the 3-position, coupled with a methyl group at the 6-position and an ethyl carboxylate at the 2-position, imbues this molecule with a unique combination of reactivity and structural features, making it a highly valuable intermediate in the synthesis of diverse and complex molecular architectures for drug discovery.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, its synthesis, and its reactivity, with a focus on its application in modern synthetic methodologies.

Physicochemical Properties

While extensive experimental data for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is not widely available, as noted in its Safety Data Sheet[4], its key physicochemical properties can be summarized as follows. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource/Comment
CAS Number 885276-50-6[4]
Molecular Formula C₁₁H₁₁IN₂O₂Calculated
Molecular Weight 330.12 g/mol Calculated
Appearance Likely a solid at room temperatureBased on analogous compounds
Melting Point Not determined[4]
Boiling Point Not determined[4]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in non-polar solvents and water.Inferred from related structures and general principles
Stability Sensitive to light. Potential for hydrolytic degradation of the ester group under acidic or basic conditions. Thermally stable at typical reaction temperatures, but may decompose at elevated temperatures.

Synthesis and Characterization

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be envisioned through a two-step process starting from a commercially available aminopyridine derivative.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 2-Amino-5-methylpyridine C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate F Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate D->F Ultrasound or Conventional Heating E Iodinating Agent (e.g., NIS, I₂/TBHP) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Iodination of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established methods for the C-3 iodination of imidazo[1,2-a]pyridines.

  • Preparation of the Reaction Mixture:

    • To a solution of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL), add an iodinating agent. Common and effective agents include N-Iodosuccinimide (NIS) (1.2 mmol) or a combination of molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP).

  • Reaction Conditions:

    • The reaction can be efficiently promoted using ultrasound irradiation at room temperature for a period of 30-60 minutes.

    • Alternatively, the mixture can be stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.

    • The product is then extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyridine ring (a singlet), and the aromatic protons of the imidazo[1,2-a]pyridine core. The absence of a signal for the H-3 proton, which is typically found around 8.0-8.5 ppm in the non-iodinated precursor, would confirm successful iodination at the 3-position.

  • ¹³C NMR: The carbon NMR would show the corresponding signals for all 11 carbon atoms. A key indicator of successful iodination would be the significant upfield shift of the C-3 signal due to the heavy atom effect of iodine.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 330.12. The isotopic pattern of iodine would also be observable.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is dominated by the C-I bond at the 3-position, which makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The 3-iodo substituent is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 3-position, providing a powerful tool for generating molecular diversity.

Suzuki_Coupling A Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate D Ethyl 3-R-6-methylimidazo[1,2-a]pyridine-2-carboxylate A->D B R-B(OH)₂ B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) C->D Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Other Cross-Coupling Reactions

In addition to Suzuki-Miyaura coupling, the 3-iodo group can participate in other important C-C and C-heteroatom bond-forming reactions, including:

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of 3-amino derivatives.

  • Carbonylation Reactions: To introduce carbonyl-containing functional groups.

The ethyl ester at the 2-position can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives, further expanding the synthetic utility of this scaffold.

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is of significant interest to the pharmaceutical industry.[1] Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key building block for the synthesis of libraries of compounds for high-throughput screening. The ability to easily diversify the molecule at the 3-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. Derivatives of this scaffold are being investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3]

Conclusion

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a versatile and valuable synthetic intermediate. While its own physical properties are not yet fully characterized, its synthesis is feasible through established methods, and its chemical reactivity, particularly at the 3-iodo position, is well-understood and highly useful. This compound provides a robust platform for the development of novel and complex molecules with significant potential for applications in drug discovery and materials science. Further investigation into its properties and reactions will undoubtedly continue to expand its utility in the field of chemical synthesis.

References

  • MDPI. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(15), 4488. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 7(26), 22655–22664. Retrieved from [Link]

  • ResearchGate. (2019). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Retrieved from [Link]

  • MDPI. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Molecules, 28(5), 2345. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate or analogue in the synthesis of such compounds, often utilized in drug discovery and development programs.[3][4][5] Accurate structural characterization of these molecules is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. Understanding the fragmentation pattern is crucial not only for unambiguous identification but also for metabolite identification and reaction monitoring.

This technical guide provides a detailed analysis of the predicted gas-phase fragmentation behavior of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The discussion is grounded in fundamental principles of mass spectrometry and supported by literature data on related chemical structures.

Molecular Structure and Key Fragmentation Sites

To predict the fragmentation pattern, we must first analyze the molecule's structure and identify the bonds most likely to cleave.

  • Molecular Formula: C₁₂H₁₁IN₂O₂

  • Monoisotopic Mass: 341.9865 u

  • Key Structural Features:

    • Imidazo[1,2-a]pyridine Core: A stable, aromatic heterocyclic system. Fragmentation will likely preserve the core ring structure initially.

    • Ethyl Carboxylate Group (-COOEt): A common functional group with well-characterized fragmentation pathways, including losses of the ethoxy group and ethylene.[6]

    • Iodine Substituent (-I): The C-I bond is the weakest bond in the aromatic system, making the loss of an iodine radical a highly probable and diagnostically significant fragmentation event.[7]

    • Methyl Group (-CH₃): Attached to the aromatic core, its loss as a methyl radical is a possible, though typically less favorable, fragmentation pathway compared to the C-I cleavage.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, creating an energetically unstable radical cation (M⁺•).[8] This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.

Proposed EI Fragmentation Pathway

The fragmentation of the M⁺• (m/z 342) is expected to be initiated at the weakest points of the molecule. The primary fragmentation events are predicted to be the cleavage of the C-I bond and fragmentations involving the ethyl ester group.

EI_Fragmentation M Parent Ion (M⁺•) m/z 342 F1 [M - I]⁺ m/z 215 M->F1 - •I F2 [M - OC₂H₅]⁺ m/z 297 M->F2 - •OC₂H₅ F3 [M - C₂H₄]⁺• m/z 314 M->F3 - C₂H₄ (McLafferty) F5 [F1 - C₂H₄]⁺• m/z 187 F1->F5 - C₂H₄ F4 [F2 - CO]⁺ m/z 269 F2->F4 - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

  • Loss of Iodine Radical (Major Pathway): The most prominent fragmentation will likely be the homolytic cleavage of the C3-I bond, which is significantly weaker than the other bonds in the aromatic system. This results in the formation of a highly stable aryl cation at m/z 215 .[7] This peak is expected to be one of the most abundant in the spectrum.

  • Fragmentation of the Ethyl Ester:

    • Alpha-Cleavage: Cleavage of the C-O bond in the ester group results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 297 .[9][10] This acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 269 .

    • McLafferty Rearrangement: A characteristic fragmentation for esters, this involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da). This produces a radical cation at m/z 314 .[6]

  • Secondary Fragmentation: The primary fragment ions will undergo further fragmentation. For instance, the [M - I]⁺ ion at m/z 215 can subsequently lose ethylene from the ester group to yield a fragment at m/z 187 .

Summary of Predicted EI Fragments
m/z Proposed Ion Structure Neutral Loss Notes
342[C₁₂H₁₁IN₂O₂]⁺•-Molecular Ion (M⁺•)
314[C₁₀H₇IN₂O₂]⁺•C₂H₄Result of McLafferty Rearrangement.
297[C₁₀H₈IN₂O]⁺•OC₂H₅Acylium ion from α-cleavage of the ester. Likely a prominent peak.
269[C₉H₈IN₂]⁺•OC₂H₅, COLoss of CO from the m/z 297 fragment.
215[C₁₂H₁₁N₂O₂]⁺•ILoss of iodine radical. Expected to be the base peak or a very major peak.
187[C₁₀H₇N₂O₂]⁺•I, C₂H₄Loss of ethylene from the [M - I]⁺ fragment.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, in the positive ion mode.[11] These even-electron ions are relatively stable and often do not fragment significantly in the ion source.[12] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion ([M+H]⁺, m/z 343) is isolated and fragmented through collision-induced dissociation (CID).

Proposed ESI-MS/MS Fragmentation Pathway

The fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the odd-electron M⁺• from EI. The pathways are often driven by the elimination of stable, neutral molecules.

ESI_Fragmentation MH Precursor Ion ([M+H]⁺) m/z 343 F1 [M+H - C₂H₄]⁺ m/z 315 MH->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 297 MH->F2 - C₂H₅OH F4 [M+H - I]⁺ (minor) m/z 216 MH->F4 - •I, +H• (unlikely) F3 [F1 - CO]⁺ m/z 287 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

  • Loss of Ethylene: The most common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄, 28 Da). This produces a protonated carboxylic acid fragment at m/z 315 . This is typically a very facile and dominant fragmentation channel.

  • Loss of Ethanol: A competing pathway is the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da) to form the same acylium ion observed in EI at m/z 297 .

  • Secondary Fragmentation: The primary fragment at m/z 315 (the carboxylic acid) can subsequently lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 287 .

  • Deiodination: The loss of iodine is less straightforward for an even-electron ion. While direct loss of an iodine radical is unfavorable, in-source or CID-induced deiodination can occur, sometimes influenced by mobile phase additives like formic acid.[13][14] If observed, this would lead to a fragment at m/z 216, but it is generally expected to be a less favorable pathway compared to losses from the ester group.

Summary of Predicted ESI-MS/MS Fragments
Precursor m/z Product m/z Proposed Ion Structure Neutral Loss Notes
343315[C₁₀H₇IN₂O₂ + H]⁺C₂H₄Loss of ethylene. Expected to be the most abundant product ion.
343297[C₁₀H₈IN₂O]⁺C₂H₅OHLoss of ethanol, forming a stable acylium ion.
315287[C₉H₇IN₂ + H]⁺COSecondary fragmentation; loss of carbon monoxide from the carboxylic acid fragment.

Experimental Protocol: Acquiring Mass Spectra

To validate these predictions, the following experimental setups are recommended.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-ESI-MS/MS Analysis cluster_2 Direct Infusion EI-MS Analysis Sample Dissolve sample in ACN/H₂O (50:50) or MeOH LC Inject onto C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Sample->LC Infusion Direct Infusion via Heated Probe (Volatilize Sample) Sample->Infusion Gradient Gradient Elution: H₂O (0.1% FA) to ACN (0.1% FA) LC->Gradient MS Positive ESI Mode Scan Range: m/z 100-500 Gradient->MS MSMS Product Ion Scan Precursor: m/z 343 Collision Energy: 10-40 eV MS->MSMS EI EI Source Electron Energy: 70 eV Infusion->EI Scan Scan Range: m/z 40-500 EI->Scan

Caption: Recommended analytical workflow for MS analysis.

Step-by-Step Methodology (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF or Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan: Acquire full scan data from m/z 100-500 to identify the [M+H]⁺ ion at m/z 343.

    • MS/MS Scan: Perform a product ion scan on the precursor at m/z 343. Use a collision energy ramp (e.g., 10-40 eV with argon as the collision gas) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is predicted to be highly characteristic and informative. Under EI conditions, the dominant fragmentation is expected to be the loss of the iodine radical, yielding a strong signal at m/z 215. In contrast, ESI-MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 343) will likely be dominated by the neutral loss of ethylene from the ethyl ester group, producing a primary fragment at m/z 315. These distinct and predictable fragmentation pathways allow for confident structural confirmation and can be used to differentiate isomers and identify metabolites in complex matrices, making mass spectrometry an essential tool for researchers in the field of drug development.

References

  • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: PubMed URL: [Link]

  • Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry Source: PubMed URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: PMC - NIH URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: NIH URL: [Link]

  • Title: Electron ionization Source: Wikipedia URL: [Link]

  • Title: mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF Source: ResearchGate URL: [Link]

  • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolo[3,2-a]Pyrimidines Source: MDPI URL: [Link]

  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: De Gruyter URL: [Link]

  • Title: Internal energy and fragmentation of ions produced in electrospray sources Source: New Home Pages of Dr. Rainer Glaser URL: [Link]

  • Title: What is the difference of spectra of EI-MS and ESI-MS/MS? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide Source: YouTube URL: [Link]

  • Title: Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: PMC - NIH URL: [Link]

  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: ACS Omega URL: [Link]

  • Title: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Patterns Source: Scribd URL: [Link]

  • Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman People URL: [Link]

  • Title: Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity Source: ACS Publications URL: [Link]

Sources

Topic: Solubility Profile of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Compounds like Zolpidem and Alpidem have demonstrated the clinical significance of this heterocyclic system.[3] The specific functionalization of this core, as seen in Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, presents unique opportunities and challenges for drug development. Among the most critical of these challenges is understanding its solubility.

Solubility is not merely a physical property; it is a critical determinant of a drug candidate's lifecycle, influencing everything from formulation and bioavailability to toxicological assessment.[4][5][6] A poorly characterized solubility profile can lead to costly delays and late-stage failures. This guide provides a comprehensive framework for determining the solubility of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. It moves beyond simple data reporting to explain the causality behind methodological choices, empowering researchers to generate robust, reliable, and meaningful solubility data.

Physicochemical Profile of the Target Compound

A predictive understanding of solubility begins with an analysis of the molecule's structure.

  • Core Structure: The imidazo[1,2-a]pyridine core is an aromatic, bicyclic system containing two nitrogen atoms. This imparts a degree of polarity and potential for specific intermolecular interactions.

  • Key Functional Groups:

    • Ethyl Carboxylate (-COOEt): This ester group introduces a polar region capable of acting as a hydrogen bond acceptor. It significantly influences the molecule's interaction with protic and aprotic polar solvents.

    • Iodo Group (-I): The iodine atom at the 3-position increases the molecular weight and polarizability of the molecule. It can participate in halogen bonding, a weaker but significant intermolecular force.

    • Methyl Group (-CH₃): The methyl group at the 6-position is nonpolar and contributes to the molecule's lipophilicity.

Based on these features, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be classified as a moderately polar compound. The "like dissolves like" principle suggests it will exhibit preferential solubility in solvents of similar polarity, such as chlorinated solvents, esters, and ketones, with lower solubility in highly nonpolar alkanes or highly polar protic solvents like water.[7]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In a drug discovery context, two types of solubility are measured, and the distinction is critical for data interpretation.[8]

  • Thermodynamic Solubility: This is the "true" solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid material.[9] It is a state function, independent of time. The traditional shake-flask method is the gold standard for its determination.[10]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution after being added from a concentrated organic stock (typically DMSO).[8] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions. High-throughput methods often measure kinetic solubility.[6]

For formulation and pre-clinical development, thermodynamic solubility is the more relevant parameter as it reflects the stable state of the system.

G cluster_0 Solubility Assessment Strategy Start Start: New Compound Synthesis Decision1 Need for High-Throughput Screening? Start->Decision1 Kinetic Kinetic Solubility Assay (e.g., Nephelometry, UV-Vis) Decision1->Kinetic Yes Decision2 Data for Formulation / Pre-clinical Studies? Decision1->Decision2 No Kinetic->Decision2 Proceed Thermo Thermodynamic Solubility Assay (Shake-Flask Method) End End: Complete Solubility Profile Thermo->End Decision2->Thermo Yes

Caption: Logical workflow for selecting a solubility determination method.

Gold Standard Protocol: Equilibrium Solubility by Shake-Flask Gravimetric Analysis

The shake-flask method, followed by gravimetric analysis, is a robust and definitive technique for determining thermodynamic solubility. It is based on achieving equilibrium and then quantifying the mass of the dissolved solute.[5][11][12]

Experimental Protocol
  • Preparation: Add an excess amount of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. "Excess" is confirmed by the presence of undissolved solid material throughout the experiment.[10]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to ensure equilibrium is reached.

    • Scientist's Note: Equilibrium is not instantaneous. It is crucial to validate the equilibration time. A common practice is to measure the concentration at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield the same concentration.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

  • Gravimetric Analysis: i. Accurately weigh a clean, dry evaporating dish (W₁). ii. Transfer a precise volume (e.g., 2 mL) of the clear filtrate into the pre-weighed dish. iii. Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. iv. Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved (W₂). Constant weight is verified by repeated weighing until the difference is negligible.[12]

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Solubility (mg/mL) = (W₂ - W₁) / Volume of filtrate (mL)

G cluster_1 Shake-Flask Gravimetric Workflow A 1. Add excess solid to known volume of solvent B 2. Agitate at constant T (e.g., 24-72h) to reach equilibrium A->B C 3. Settle and filter supernatant (0.22 µm filter) B->C D 4. Transfer precise volume of filtrate to tared dish C->D E 5. Evaporate solvent D->E F 6. Dry to constant weight in vacuum oven E->F G 7. Calculate solubility from final mass F->G

Caption: Step-by-step workflow for the Shake-Flask Gravimetric method.

High-Throughput Protocol: Solubility Determination by HPLC

For more rapid analysis, especially when multiple solvents are being screened, an HPLC-based method is highly efficient and specific.[7][13] This method relies on quantifying the solute concentration in the saturated solution against a standard calibration curve.

Experimental Protocol
  • Stock Solution & Calibration Curve: i. Prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or a DMSO/methanol mixture) at a known concentration (e.g., 1 mg/mL). ii. Perform serial dilutions of the stock solution to create a set of at least five calibration standards spanning the expected solubility range.[7] iii. Inject each standard into the HPLC system and generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for accuracy.

  • Sample Preparation (Equilibration): Follow steps 1-3 from the Shake-Flask protocol above to prepare saturated solutions in the target organic solvents.

  • Sample Dilution: Accurately dilute a small aliquot of the clear, filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve. A significant dilution (e.g., 1:100 or 1:1000) is often necessary and helps prevent precipitation in the HPLC system.[14]

  • HPLC Analysis: i. Inject the diluted sample into the HPLC system. ii. Use the peak area from the resulting chromatogram to determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

G cluster_0 HPLC-Based Solubility Workflow cluster_cal Calibration cluster_sam Sample Analysis A Prepare Stock Solution (1 mg/mL) B Create Serial Dilutions (Standards) A->B C Inject Standards & Plot Peak Area vs. Concentration B->C D Generate Calibration Curve (R² > 0.995) C->D I Determine Concentration from Calibration Curve E Prepare Saturated Solution (Shake-Flask Method) F Filter Supernatant E->F G Dilute Filtrate into Calibration Range F->G H Inject Diluted Sample G->H H->I J Calculate Original Solubility (Concentration x Dilution Factor) I->J

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure, recognized as a "privileged" framework in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by effectively inhibiting this pathway. These compounds have been observed to bind to the ATP-binding site of PI3K with high affinity, leading to the downstream inhibition of Akt and mTOR phosphorylation.[3][4] This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in vitro studies have demonstrated that certain imidazo[1,2-a]pyridine-based compounds exhibit antiproliferative effects against breast cancer cell lines with IC50 values ranging between 0.01 and 10.0 μM.[2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Imidazo[1,2-a]pyridine->Akt Imidazo[1,2-a]pyridine->mTORC1

Inhibition of the PI3K/Akt/mTOR Pathway.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11Not specified[5]
IP-5 HCC1937 (Breast)45p53/p21 upregulation, extrinsic apoptosis[2]
IP-6 HCC1937 (Breast)47.7Not specified[2]
Compound 9d HeLa, MCF-710.89, 2.35Not specified[6]

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their development offers a promising avenue to combat the growing threat of antimicrobial resistance.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. They are well-established targets for antibacterial drugs. Some imidazo[1,2-a]pyridine derivatives have been shown to be dual inhibitors of the ATPase activity of both DNA gyrase (GyrB) and topoisomerase IV (ParE). This dual-targeting mechanism can contribute to a lower frequency of resistance development.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, the introduction of a 1,2,3-triazole moiety has been shown to enhance antibacterial and antifungal activities.[7] The presence of specific aryl substituents at the 2-position of the imidazo[1,2-a]pyridine ring has also been found to be crucial for activity.

Antibacterial_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start Imidazo[1,2-a]pyridine Scaffold Functionalization Chemical Modification (e.g., Triazole addition) Start->Functionalization Purification Purification & Characterization Functionalization->Purification MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Enzyme_Assay DNA Gyrase/Topoisomerase IV Inhibition Assay MBC_Determination->Enzyme_Assay Molecular_Docking In Silico Docking Studies Enzyme_Assay->Molecular_Docking Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization

Workflow for Antimicrobial Drug Discovery.

Table 2: Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 13b B. subtilis, S. aureus, P. aeruginosa, C. albicansNot specified, but showed significant activity[7]
Compound 13j B. subtilis, S. aureus, P. aeruginosa, C. albicansNot specified, but showed significant activity[7]
Compound 13c Fungal strainsGood inhibitory activity[7]
Compound 13g Fungal strainsGood inhibitory activity[7]
Antitubercular Compound 4 MDR and XDR M. tuberculosis≤0.03–0.8 (MIC90)[8]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors, with some exhibiting IC50 values in the nanomolar range.[4]

Modulation of the STAT3/NF-κB Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and iNOS. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[9]

Table 3: Anti-inflammatory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 6f COX-20.07-0.18[4]

Synthetic Methodologies

A variety of synthetic routes have been developed for the preparation of the imidazo[1,2-a]pyridine scaffold, offering access to a wide range of derivatives for biological evaluation.[3][4][10][11]

Classical Condensation Reaction

The most common and classical method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by a variety of agents, including copper silicate.[3]

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient and atom-economical approach to the synthesis of highly substituted imidazo[1,2-a]pyridines in a one-pot fashion.[10] These reactions involve the combination of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine.[10][12]

Experimental Protocols for Biological Evaluation

The biological evaluation of imidazo[1,2-a]pyridine derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[13][14][15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.45 mg/ml) to each well.[16]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad range of biological activities. The versatility of its synthesis allows for the creation of diverse chemical libraries, and the growing understanding of its structure-activity relationships is enabling the rational design of more potent and selective compounds. Future research in this area will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets for this privileged scaffold. The development of imidazo[1,2-a]pyridine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Ajit, K. D. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1983-1991. [Link]

  • Asadi, M. et al. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Cui, Y. et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ferreira, L. A. P. et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Gholami, O. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Gogoi, J. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]

  • Gogoi, J. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Ivanova, Y. K. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35249–35265. [Link]

  • M_U_Rahman, et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Noolvi, M. N. et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate. [Link]

  • Patel, S. et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]

  • Rajendran, J. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Al-Otaibi, M. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]

  • Koulenti, D. et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Singh, V. et al. (2023). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Patel, S. et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]

  • Cui, Y. et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

Sources

A Technical Guide to the Starting Materials for the Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structure imparts favorable pharmacological properties, leading to its incorporation in a range of therapeutic agents, including anxiolytics and anti-ulcer drugs.[2] The functionalization of this core, particularly at the C3 position, is a key strategy for modulating biological activity.

This technical guide provides an in-depth analysis of the requisite starting materials and the underlying synthetic strategy for constructing a specific, functionalized derivative: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate . We will dissect the synthetic pathway, focusing on the rationale behind the selection of each precursor and reagent, to provide researchers and drug development professionals with a comprehensive understanding of the process. The synthesis is logically approached as a two-stage process: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective iodination.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach provides a logical map for the synthesis. The target molecule is disconnected at key bonds to reveal simpler, commercially available, or readily synthesizable precursors. The C-I bond at the C3 position is the most logical first disconnection, as it can be formed via electrophilic iodination of the electron-rich imidazo[1,2-a]pyridine ring. The core heterocyclic system itself is classically formed via a cyclocondensation reaction.

G TM Target Molecule Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate INT Intermediate Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate TM->INT C3-Iodination SM1 Starting Material 1 2-Amino-5-methylpyridine INT->SM1 Cyclocondensation SM2 Starting Material 2 Ethyl 2-chloro-3-oxobutanoate INT->SM2 Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Construction of the Imidazo[1,2-a]pyridine Core

The foundational step is the synthesis of the intermediate, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5).[3] This is achieved through a well-established cyclocondensation reaction, a powerful method for forming fused heterocyclic systems.[4][5]

Starting Material 1: The Pyridine Component

The first key starting material is 2-Amino-5-methylpyridine . This molecule provides the six-membered pyridine ring and the exocyclic nitrogen atom that becomes part of the five-membered imidazole ring.

PropertyValue
Chemical Name 2-Amino-5-methylpyridine
CAS Number 1603-41-4
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless flake crystal[6]
Solubility Soluble in water and common organic solvents.[6]

Causality in Selection: 2-Aminopyridine possesses dual nucleophilic centers: the endocyclic pyridine nitrogen and the exocyclic amino group.[5] In the first step of the cyclocondensation, the more nucleophilic pyridine nitrogen attacks the electrophilic carbon of the α-haloketone.[5] The 5-methyl substituent on this starting material is strategically positioned to become the 6-methyl group in the final product, a common feature in many biologically active imidazopyridines.

Sourcing and Purity Insights: Commercially available 2-amino-5-methylpyridine is typically synthesized by reacting 3-methylpyridine with sodium amide (sodamide) at elevated temperature and pressure, a process known as the Chichibabin reaction.[6][7][8][9] An alternative route starts from 3-methyl-pyridine 1-oxide.[6][7][9] Understanding these synthetic origins is crucial for anticipating potential impurities, such as isomeric aminopyridines (e.g., 2-amino-3-methylpyridine), which could lead to undesired side products.[8] Therefore, using a high-purity grade (≥98%) is essential for a clean reaction and straightforward purification.[6]

Starting Material 2: The Acyclic Component

The reaction partner for the aminopyridine is an α-halocarbonyl compound, specifically Ethyl 2-chloro-3-oxobutanoate . This molecule provides the C2 and C3 atoms of the imidazole ring and incorporates the required ethyl carboxylate group at the C2 position.

PropertyValue
Chemical Name Ethyl 2-chloro-3-oxobutanoate
Synonym Ethyl α-chloroacetoacetate[10]
CAS Number 609-15-4[10][11]
Molecular Formula C₆H₉ClO₃
Molecular Weight 164.59 g/mol
Appearance Oily liquid[12]

Causality in Selection: α-Haloketones are versatile building blocks in heterocyclic synthesis due to the presence of two electrophilic centers.[13] The carbon bearing the halogen is highly susceptible to nucleophilic attack. The reaction with a 2-aminopyridine proceeds via an initial SN2 reaction with the pyridine nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazole ring.[14] Using ethyl 2-chloro-3-oxobutanoate directly installs the ethyl ester, avoiding additional esterification steps later in the synthesis.

Stage 2: Regioselective C-H Iodination

With the core structure assembled, the final step is the introduction of an iodine atom at the C3 position. This is an electrophilic aromatic substitution reaction.

The Iodinating Agent

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation. It is a mild and efficient source of electrophilic iodine.

PropertyValue
Chemical Name N-Iodosuccinimide (NIS)
CAS Number 516-12-1
Molecular Formula C₄H₄INO₂
Molecular Weight 224.98 g/mol
Appearance White to off-white crystalline powder[15]

Causality in Selection: The imidazo[1,2-a]pyridine ring system is electron-rich, making it prone to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, leading to high regioselectivity in substitution reactions.[16][17] While molecular iodine (I₂) can be used, often in the presence of an oxidant, NIS offers significant advantages.[15][16][18] It operates under mild, neutral conditions, which prevents degradation of sensitive functional groups like the ethyl ester.[15] Its use often leads to higher yields and cleaner reaction profiles, simplifying purification.[15][19] The reaction can be catalyzed by acids or Lewis acids to enhance the electrophilicity of the iodine, though it often proceeds well without them for activated substrates.[20][21]

Overall Synthetic Workflow and Protocols

The complete synthesis can be visualized as a linear, two-step process.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Iodination SM1 2-Amino-5-methylpyridine INT Ethyl 6-methylimidazo[1,2-a] pyridine-2-carboxylate SM1->INT Reflux in Ethanol SM2 Ethyl 2-chloro-3-oxobutanoate SM2->INT Reflux in Ethanol FP Final Product INT->FP NIS N-Iodosuccinimide (NIS) NIS->FP Acetonitrile, RT

Caption: Overall synthetic workflow diagram.

Experimental Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is a representative procedure based on established methods for the cyclocondensation of 2-aminopyridines with α-halocarbonyls.[2][22]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 10 mL per gram of aminopyridine). Stir until the solid is fully dissolved.

  • Reagent Addition: Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure intermediate.

Experimental Protocol 2: Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is a representative procedure based on established methods for the iodination of imidazo[1,2-a]pyridines using NIS.[16][18]

  • Reaction Setup: To a round-bottom flask protected from light, add Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).

  • Solvent Addition: Add acetonitrile as the solvent (approx. 15 mL per gram of substrate) and stir to dissolve.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The reaction is often rapid.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (10%) to consume any excess iodine.

  • Purification: Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the final product, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Conclusion

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a logical and efficient process rooted in fundamental principles of heterocyclic chemistry. The selection of the primary starting materials—2-Amino-5-methylpyridine and Ethyl 2-chloro-3-oxobutanoate —is dictated by their inherent reactivity, which facilitates a robust cyclocondensation to form the core scaffold. The subsequent regioselective iodination using a mild agent like N-Iodosuccinimide highlights a strategic approach to functionalizing the electron-rich C3 position. A thorough understanding of these materials, their roles, and the causality behind their selection is paramount for the successful and reproducible synthesis of this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.). Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. Retrieved January 20, 2026.
  • U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • European Patent No. EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.
  • U.S. Patent No. 2,456,379. (1948). 2-amino-5-methyl pyridine and process of making it.
  • Vertex AI Search. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 20, 2026.
  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. [Link]

  • Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • Li, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved January 20, 2026, from [Link]

  • Pouliot, M.-F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters. [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • ResearchGate. (n.d.). Electrochemical Oxidative C-H Iodination of Imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Zhang, J., et al. (2014). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). ChemComm. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the cyclocondensation reaction. Retrieved January 20, 2026, from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-chloro-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

  • U.S. Patent Application No. 2006/0084806 A1. (2006). Processes for the preparation of imidazo[1,2-a] pyridine derivatives.
  • Zhang, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. [Link]

  • PubChem. (n.d.). Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate. Retrieved January 20, 2026, from [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Intramolecular cyclocondensation of α-oxoketene N,N-, N,S-and N,O-acetals. Retrieved January 20, 2026, from [Link]

  • ChemBK. (n.d.). Ethyl 2-chloro-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved January 20, 2026, from [Link]

  • Shestakov, A., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. PubMed Central. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold, appearing in numerous compounds with diverse biological activities, including antitubercular, anti-inflammatory, and antiviral properties.[1][2] The precise functionalization of this bicyclic system is critical for modulating its pharmacological profile. This guide provides a comprehensive spectroscopic characterization of the title compound, offering a foundational blueprint for its unambiguous identification and quality control in research and development settings. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we present a detailed analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Significance

The unique arrangement of a fused five-membered imidazole ring and a six-membered pyridine ring endows imidazo[1,2-a]pyridines with a distinct electronic and structural profile, making them attractive frameworks for interacting with biological targets.[2] The title compound features an iodine atom at the 3-position, a methyl group at the 6-position, and an ethyl carboxylate group at the 2-position. Each of these substituents plays a crucial role in defining the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity. The iodo-substituent, in particular, offers a versatile handle for further synthetic modifications through cross-coupling reactions.

Caption: Molecular structure of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Spectroscopic Characterization

Due to the absence of direct experimental data in publicly available literature, the following spectroscopic characterization is a predictive analysis based on established principles and data from closely related imidazo[1,2-a]pyridine analogs.[1][3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical): A 5-10 mg sample of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H NMR spectrum would be recorded on a 400 or 500 MHz spectrometer at room temperature. Chemical shifts would be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~ 9.40d~ 1.5
H-7~ 7.45dd~ 9.0, 1.5
H-8~ 7.60d~ 9.0
-OCH₂CH₃~ 4.45q~ 7.1
-CH₃~ 2.40s-
-OCH₂CH₃~ 1.45t~ 7.1

Interpretation: The proton chemical shifts are predicted based on the electronic environment within the imidazo[1,2-a]pyridine ring system and the influence of the substituents.

  • H-5: This proton is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen (N-4) and the anisotropic effect of the fused ring system. In similar structures, this proton often appears as a doublet with a small coupling constant from H-7.[1]

  • H-7 and H-8: These protons on the pyridine ring will exhibit a typical ortho-para coupling pattern. H-8, being ortho to the electron-donating methyl group, is expected to be slightly upfield compared to similar unsubstituted analogs. H-7 will appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • -OCH₂CH₃ and -OCH₂CH₃: The ethyl ester group will give rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz.

  • -CH₃: The methyl group at the 6-position will appear as a singlet in the upfield region of the aromatic spectrum.

Caption: Predicted ¹H NMR assignments for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer. Chemical shifts would be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 162.0
C-2~ 145.0
C-3~ 95.0
C-5~ 128.0
C-6~ 135.0
C-7~ 120.0
C-8~ 118.0
C-8a~ 142.0
-OCH₂CH₃~ 61.0
-CH₃~ 18.0
-OCH₂CH₃~ 14.0

Interpretation: The predicted ¹³C chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution in the molecule.

  • C=O: The carbonyl carbon of the ester will be the most downfield signal.

  • C-2 and C-8a: These carbons, bonded to nitrogen atoms, will appear at relatively downfield chemical shifts.

  • C-3: The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine, resulting in a chemical shift in the upfield region of the aromatic carbons.

  • C-5, C-6, C-7, C-8: The chemical shifts of these pyridine ring carbons are influenced by their position relative to the fused imidazole ring and the methyl substituent.

  • Alkyl Carbons: The carbons of the ethyl ester and the methyl group will appear in the characteristic upfield region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretching (aromatic)
~ 2980-2850MediumC-H stretching (aliphatic)
~ 1720StrongC=O stretching (ester)
~ 1640-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~ 1250StrongC-O stretching (ester)
~ 800-700StrongC-H bending (out-of-plane, aromatic)

Interpretation: The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl group of the ethyl ester and the various vibrations of the aromatic framework. The C-H stretching vibrations for both aromatic and aliphatic protons will be observed in their characteristic regions.

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical): Mass spectral analysis could be performed using either Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI-MS, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. For EI-MS, a small amount of the solid sample would be directly introduced into the ion source.

Predicted Mass Spectrometry Data (ESI+):

m/zPredicted Identity
345.0[M+H]⁺
317.0[M+H - C₂H₄]⁺
299.0[M+H - C₂H₅OH]⁺
271.0[M+H - C₂H₅OH - CO]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular weight of the compound (344.02 g/mol ). The fragmentation pattern will likely involve the loss of neutral fragments from the ethyl ester group, such as ethylene (28 Da) or ethanol (46 Da), followed by the loss of carbon monoxide (28 Da).

MS_Fragmentation M [M+H]⁺ m/z = 345.0 M_C2H4 [M+H - C₂H₄]⁺ m/z = 317.0 M->M_C2H4 - C₂H₄ M_EtOH [M+H - C₂H₅OH]⁺ m/z = 299.0 M->M_EtOH - C₂H₅OH M_EtOH_CO [M+H - C₂H₅OH - CO]⁺ m/z = 271.0 M_EtOH->M_EtOH_CO - CO

Caption: Predicted mass spectral fragmentation pathway for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Synthesis Overview

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate would likely proceed through a multi-step sequence. A common route for the formation of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related electrophile.[5] In this case, 2-amino-5-methylpyridine would be a key starting material. The ethyl carboxylate group at the 2-position and the iodine at the 3-position would be introduced through appropriate reagents and reaction conditions, potentially involving cyclization followed by iodination.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, derived from the analysis of analogous compounds, offer a robust framework for the identification and structural elucidation of this important heterocyclic molecule. These spectroscopic fingerprints are essential for ensuring the purity and identity of the compound in synthetic and medicinal chemistry research, thereby supporting the development of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Direct Thiocarbamation of Imidazoheterocycles via Dual C-H Sulfurization. Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC - NIH. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). SCIRP. Retrieved from [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. (n.d.). Korean Chemical Society. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). De Gruyter. Retrieved from [Link]

  • Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+*) ions. (2001). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). ResearchGate. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2015). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). ResearchGate. Retrieved from [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. Retrieved from [Link]

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2008). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). PubMed Central. Retrieved from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PubMed Central. Retrieved from [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. (2024). PubMed. Retrieved from [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira cross-coupling protocol for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Cross-Coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Introduction: Synthesizing a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for pharmacophoric elements, making it a "privileged scaffold" in drug design. The Sonogashira cross-coupling reaction offers a powerful and versatile method for the C-C bond formation between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in elaborating complex molecular architectures under relatively mild conditions.[2]

This application note provides a detailed protocol for the Sonogashira cross-coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide a framework for troubleshooting common issues, thereby equipping researchers with a robust methodology for synthesizing novel alkynyl-substituted imidazo[1,2-a]pyridines.

The Mechanism: A Dual Catalytic Symphony

The Sonogashira reaction's efficiency stems from the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] This dual-metal system allows the reaction to proceed under mild conditions, often at room temperature, a significant improvement over earlier, harsher methods.[4]

  • The Palladium Cycle : This cycle is initiated by the oxidative addition of the aryl iodide (Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate) to a palladium(0) complex. This step forms a Pd(II) intermediate.

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[5] The base's primary role is to deprotonate the terminal alkyne, increasing its nucleophilicity.[6]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final C-C bond of the desired product and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition alkyne H-C≡C-R² pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne->cu_acetylide [Cu(I)], Base base Base aryl_halide R¹-X (Aryl Iodide) caption Fig 1: The dual catalytic cycle of the Sonogashira reaction.

Fig 1: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is designed for the coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate with a generic terminal alkyne (e.g., phenylacetylene). Adjustments may be necessary for different alkynes. The reactivity of aryl iodides is generally high, allowing for efficient coupling.[1]

Reagents and Equipment
ComponentGrade/SpecificationPurpose
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate>95% purityAryl halide substrate
Terminal Alkyne (e.g., Phenylacetylene)>98% purityCoupling partner
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst gradePalladium catalyst precursor
CuI (Copper(I) Iodide)>98% purity, fresh bottleCo-catalyst
Triethylamine (Et₃N) or DIPEAAnhydrous, >99%Base and/or solvent
Solvent (e.g., THF or DMF)Anhydrous, degassedReaction medium
Schlenk flask or sealed reaction vial-For inert atmosphere
Magnetic stirrer and stir bar-Agitation
Inert gas supply (Argon or Nitrogen)High purityTo prevent side reactions
TLC plates (Silica gel 60 F₂₅₄)-Reaction monitoring
Silica gel for column chromatography230-400 meshProduct purification
Standard laboratory glassware-Work-up
Rotary evaporator-Solvent removal
Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.07 eq).[8][9]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10][11]

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) and triethylamine (3.0 eq).[8] Stir the mixture for 10-15 minutes at room temperature. The solution may appear as a yellow-green suspension.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. The optimal temperature depends on the alkyne's reactivity.[12]

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aryl iodide spot indicates reaction completion.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.

Fig 2: Experimental workflow for the Sonogashira coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive palladium catalyst.[10]2. Poor quality CuI.3. Insufficiently anhydrous/anaerobic conditions.[10]4. Steric hindrance or unreactive alkyne.[11]1. Use a fresh batch of catalyst. Pd(0) sources can be air-sensitive.[10]2. Use a fresh bottle of CuI.3. Thoroughly degas solvents and use a reliable inert gas setup.4. Increase reaction temperature, use a more active catalyst system (e.g., with different phosphine ligands), or increase reaction time.[13]
Glaser Homocoupling 1. Presence of oxygen.[11]2. High concentration of copper acetylide.1. Ensure the reaction is strictly anaerobic by degassing thoroughly.2. Consider a copper-free protocol or slow addition of the alkyne to keep its concentration low.[1][11]
Formation of Palladium Black 1. Catalyst decomposition.2. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[10][14]1. Use fresh, high-purity reagents and solvents.2. Switch to a different solvent like DMF or acetonitrile.
Hydrodehalogenation The aryl iodide is reduced, replacing iodine with hydrogen.This is a known side reaction. Optimize temperature and catalyst loading; sometimes a milder base can help.

Safety Precautions

  • Reagents : Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents : Anhydrous solvents like THF and DMF are flammable and have specific health hazards. Avoid inhalation and skin contact.

  • Inert Gas : Handle compressed gas cylinders according to safety regulations.

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally effective tool for the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably access these valuable compounds. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are paramount to achieving high yields and minimizing side reactions. This guide provides a solid foundation for the successful application of this cornerstone reaction in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Bakherad, M., Keivanloo, A., & Hashemi, M. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Synthetic Communications, 39(6), 1002-1011. [Link]

  • Li, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964-4968. [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2815-2824. [Link]

  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031-1039. [Link]

  • Bakherad, M., Keivanloo, A., & Hashemi, M. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Taylor & Francis Online. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936-6972. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1031-1039. [Link]

  • ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Wang, Y., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022(10), e202101511. [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 25(1), 193. [Link]

  • ResearchGate. (n.d.). Synthetic routes for access to imidazo[1,2‐a]pyridines. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen (C-N) bond formation chemistry.[1][2] We focus specifically on the coupling of primary and secondary amines with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in pharmaceutical research.[3][4] This document offers a detailed mechanistic overview, a robust and adaptable experimental protocol, data-driven optimization strategies, and a practical troubleshooting guide to empower researchers in drug discovery and process development.

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized synthetic chemistry by providing a versatile and highly efficient method for constructing C-N bonds, a linkage that is fundamental to a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][5][6] It has largely superseded classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[5] The power of this reaction lies in its ability to couple a wide variety of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions.[7][8]

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, frequently found in compounds with diverse biological activities, making it a high-value target in medicinal chemistry.[3][9] The ability to controllably introduce amine substituents at the C3-position of this scaffold is critical for building molecular complexity and modulating pharmacological properties. This guide addresses this specific need, providing a detailed protocol for the amination of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a substrate featuring both an electron-rich heterocyclic system and a base-sensitive ester group.

The Catalytic Cycle: A Mechanistic Rationale for Protocol Design

A thorough understanding of the reaction mechanism is paramount for rational experimental design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, which is kept active and selective by a carefully chosen phosphine ligand.[1][10]

The key steps are:

  • Oxidative Addition : The active Pd(0) species, typically stabilized by one or two phosphine ligands, undergoes oxidative addition into the carbon-iodine bond of the heteroaryl iodide. This is often the rate-determining step of the cycle.[5][10]

  • Ligand Exchange & Amine Coordination : The amine nucleophile coordinates to the resulting Pd(II) complex.

  • Deprotonation : A base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure it is strong enough to facilitate this step without promoting undesirable side reactions, such as hydrolysis of the ester on our substrate.

  • Reductive Elimination : The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][11][12]

The selection of a bulky, electron-rich phosphine ligand is crucial.[6] Such ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and accelerate the final reductive elimination step, preventing side reactions like beta-hydride elimination.[2][13]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex [Pd(II)] pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex Palladium-Amido Complex [Pd(II)] oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², + Base) amido_complex->pd0 product Product (Ar-NR¹R²) amido_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration center_point

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed as a robust starting point. Optimization of ligand, base, and temperature may be required for particularly challenging amine coupling partners.

Materials and Reagents
  • Substrate: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Amine: Representative amine (e.g., Morpholine, Aniline, n-Butylamine)

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas supply (Argon or Nitrogen), syringe, septum, heating block or oil bath.

Reaction Setup Workflow

Caption: Step-by-step experimental workflow from setup to initiation.

Detailed Step-by-Step Procedure (Example with Morpholine)
  • Preparation: In a nitrogen-filled glovebox or on a Schlenk line, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.), sodium tert-butoxide (1.4 eq.), XPhos (0.03 eq., 3 mol%), and Pd₂(dba)₃ (0.015 eq., 1.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Sealing and Inerting: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (to achieve a ~0.1 M concentration of the aryl iodide) via syringe. Stir the mixture for 5 minutes at room temperature. Then, add morpholine (1.2 eq.) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl iodide is a key indicator of completion.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

Optimization Strategies and Substrate Scope

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The conditions provided above are a general starting point, but optimization may be necessary for different amine coupling partners. The presence of the ethyl ester on the substrate necessitates careful selection of the base to avoid hydrolysis.

Amine TypeRecommended LigandRecommended BaseTemp (°C)Key Considerations
Secondary Cyclic Amines (e.g., Morpholine, Piperidine)XPhosNaOt-Bu90-110Generally robust and high-yielding. NaOt-Bu provides excellent results.
Primary Aliphatic Amines (e.g., n-Butylamine)BrettPhosNaOt-Bu or LHMDS80-100Can be prone to double arylation; using a slight excess of amine can be beneficial. BrettPhos is often superior for primary amines.[11][12]
Primary Anilines (e.g., Aniline, 4-Methoxyaniline)XPhos or RuPhosK₃PO₄ or Cs₂CO₃100-120Weaker nucleophiles that may require a stronger base or higher temperature. K₃PO₄ is a good choice to minimize ester hydrolysis.
Hindered Secondary Amines (e.g., Diisopropylamine)tBuBrettPhosLHMDS110-130Sterically demanding amines require more bulky ligands and potentially stronger, non-nucleophilic bases to achieve good conversion.[8]
Ammonia Equivalent (e.g., Benzophenone Imine)Josiphos-type ligandNaOt-Bu90-110For the synthesis of primary amines. The resulting imine is hydrolyzed in a subsequent step to yield the free amine.[5][14]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality or wet solvent/reagents.4. Inappropriate ligand or base for the specific amine.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvent and proper inerting of the reaction vessel.[15]3. Use anhydrous solvents and dry reagents.4. Screen alternative ligands (e.g., BrettPhos for primary amines) and bases (e.g., K₃PO₄).
Formation of Hydrodehalogenated Substrate 1. Presence of water in the reaction.2. Competitive β-hydride elimination from the amido complex.[13]3. Base-promoted decomposition.1. Rigorously dry all reagents, solvents, and glassware.2. Use a more sterically hindered ligand (e.g., tBuBrettPhos) to accelerate reductive elimination.3. Consider a milder base like K₃PO₄.
Ester Hydrolysis 1. Base is too strong or reaction temperature is too high.2. Extended reaction times.1. Switch from NaOt-Bu to a weaker base such as K₃PO₄ or Cs₂CO₃.[11]2. Attempt the reaction at a lower temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Byproduct Formation (e.g., Biaryl Coupling) 1. Catalyst decomposition.2. Incorrect ligand-to-metal ratio.1. Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1 for Pd(dba)₂).2. Screen different ligands, as some are more prone to promoting side reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synthesis. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold and its Significance in Kinase Inhibitor Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, including protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Consequently, imidazo[1,2-a]pyridine derivatives have garnered significant interest as potential kinase inhibitors.[4][5][6]

This application note focuses on a key intermediate, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate , and its application in the synthesis of various kinase inhibitors. The strategic placement of the iodo group at the 3-position provides a versatile handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Physicochemical Properties and Handling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

PropertyValueSource
Molecular Formula C11H11IN2O2PubChem
Molecular Weight 330.12 g/mol PubChem
Appearance White to light brown solid[7]
Melting Point 50°C (sub.)[7]
Storage Sealed in dry, Room Temperature[7]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthetic Utility: A Versatile Building Block for Kinase Inhibitor Synthesis

The 3-iodo substituent on the imidazo[1,2-a]pyridine ring is the key to the synthetic utility of this intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and alkynyl groups. These reactions are fundamental in constructing the complex molecular architectures of many kinase inhibitors.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[10][11][12]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[13][14]

The choice of reaction depends on the desired final structure of the kinase inhibitor. The following sections will provide detailed protocols for representative examples.

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl Imidazo[1,2-a]pyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate with an arylboronic acid. This transformation is crucial for the synthesis of inhibitors targeting kinases like PI3K.[6][15]

Reaction Scheme:

Figure 1: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, the arylboronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1 mixture of toluene and water.

  • Add Pd(PPh3)4 to the reaction mixture.

  • Heat the reaction to reflux (approximately 100-110 °C) and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 3-aryl imidazo[1,2-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[16] An inert atmosphere prevents catalyst deactivation.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[9] Potassium carbonate is a common and effective choice for many Suzuki couplings.

  • Solvent System: The biphasic toluene/water system is often used to dissolve both the organic-soluble reactants and the inorganic base.[9]

Protocol 2: Synthesis of a 3-Alkynyl Imidazo[1,2-a]pyridine Derivative via Sonogashira Coupling

The Sonogashira coupling is instrumental in synthesizing kinase inhibitors like Ponatinib, where an alkynyl linker is a key structural feature.[17][18][19]

Reaction Scheme:

Figure 2: Sonogashira Coupling Workflow.

Materials:

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and anhydrous THF.

  • Add the terminal alkyne, followed by triethylamine.

  • Add CuI and Pd(PPh3)2Cl2 to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-alkynyl imidazo[1,2-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][16]

  • Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.[12]

  • Anhydrous Conditions: Moisture can interfere with the catalytic cycle, so anhydrous solvents and a dry reaction setup are recommended.

Protocol 3: Synthesis of a 3-Amino Imidazo[1,2-a]pyridine Derivative via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a nitrogen-based substituent at the 3-position, a common feature in many kinase inhibitors.[13][20]

Reaction Scheme:

Figure 3: Buchwald-Hartwig Amination Workflow.

Materials:

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Cesium carbonate (Cs2CO3) (1.4 equiv)

  • Dioxane, anhydrous

  • Diatomaceous earth

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk tube, combine Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, the amine, cesium carbonate, Pd2(dba)3, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with ethyl acetate.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-amino imidazo[1,2-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficiency of the catalytic cycle, particularly the reductive elimination step.[14][21]

  • Strong Base: A strong, non-nucleophilic base like cesium carbonate is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[14]

  • Anhydrous Solvent: Dioxane is a common high-boiling aprotic solvent for this reaction, and anhydrous conditions are necessary to prevent side reactions.

Conclusion

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile intermediate in the synthesis of a diverse range of kinase inhibitors. Its ability to undergo various palladium-catalyzed cross-coupling reactions provides a robust platform for medicinal chemists to generate novel analogues for SAR studies and drug discovery programs. The protocols outlined in this application note serve as a guide for the efficient utilization of this key building block in the development of next-generation kinase inhibitors.

References

  • Cairns, C., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Shang, H. F., et al. (2011). Synthesis of saracatinib. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 33(6), 669-672. [Link]

  • Gat-Yablonski, G., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878. [Link]

  • Shang, H. F., et al. (2011). Synthesis of saracatinib. Profiles, 1-2. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 856-861. [Link]

  • Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 631-639. [Link]

  • Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Reddy, B. V., et al. (2015). Processes for making ponatinib and intermediates thereof.
  • Cloutier, J., et al. (2014).
  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Reddy, B. V., et al. (2016). Processes for making ponatinib and intermediates thereof.
  • Whittington, D. A., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(4), 312-317. [Link]

  • Liu, X., et al. (2014).
  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • PubChem. Saracatinib. [Link]

  • Anderson, K. E., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8637-8653. [Link]

  • Siendones, E., et al. (2012). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Blood, 119(19), 4487-4497. [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Ye, L. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 18367-18372. [Link]

  • Ye, L. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(32), 18367-18372. [Link]

  • Ye, L. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28347-28351. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]

  • Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 631-639. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubChem. Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate. [Link]

  • Scott, J. S., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • CatSci Ltd. (n.d.). A Practical Guide to the Optimisation of Buchwald-Hartwig Amination Reactions. [Link]

  • Sharma, P., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • PubChem. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • PubChem. ethyl 1H-imidazole-2-carboxylate. [Link]

  • Ye, L. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28347-28351. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • UPCommons. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wang, C., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 8, 261-269. [Link]

Sources

Application Notes & Protocols: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous therapeutic agents and biologically active molecules.[1][2][3] Its unique electronic properties and structural rigidity make it a focal point in medicinal chemistry. This guide focuses on a particularly valuable derivative, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of an iodo group at the C-3 position, an ester at C-2, and a methyl group at C-6 provides a trifecta of functional handles for synthetic diversification. The C-3 iodo group is primed for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides an in-depth exploration of its synthesis and application as a building block, complete with detailed, field-tested protocols for key transformations.

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocycle that has garnered significant attention from the scientific community.[4] This interest is largely due to its prevalence in a wide array of marketed pharmaceuticals, including the anxiolytics and hypnotics Zolpidem and Alpidem.[3][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][6]

The value of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate lies in its design as a versatile synthetic intermediate.

  • The C-3 Iodo Group: This is the primary site for functionalization. The carbon-iodine bond is relatively weak, making it an excellent electrophilic partner in numerous palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.

  • The C-2 Ethyl Carboxylate Group: This electron-withdrawing group influences the reactivity of the heterocyclic core. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups, adding another layer of diversity.

  • The C-6 Methyl Group: This group modifies the lipophilicity and metabolic profile of the resulting molecules. While less reactive than the other positions, it provides a point for SAR (Structure-Activity Relationship) studies.

Synthesis of the Core Building Block

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is typically achieved via a two-step process: initial heterocyclization followed by regioselective iodination.

Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 2-Amino-5-methylpyridine C Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol NaHCO3 B Ethyl Bromopyruvate B->C E Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate C->E Acetonitrile Room Temp. D N-Iodosuccinimide (NIS) D->E

Caption: Synthetic pathway for the title building block.

Protocol 2.1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine esters.[7][8]

  • Reagent Preparation: To a 250 mL round-bottom flask, add 2-amino-5-methylpyridine (1.0 eq), sodium bicarbonate (NaHCO₃, 1.5 eq), and absolute ethanol (10 mL per 1 g of aminopyridine).

  • Reaction Initiation: While stirring the suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. Causality Note: The bicarbonate base is crucial for neutralizing the HBr byproduct formed during the cyclization, driving the reaction to completion.

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ester as a solid.

Protocol 2.2: C-3 Iodination

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[9][10]

  • Reaction Setup: Dissolve Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile (15 mL per 1 g of substrate) in a flask protected from light.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the stirred solution at room temperature. Expertise Insight: The reaction is often rapid. Monitoring by TLC every 15 minutes is recommended to avoid the formation of potential di-iodinated byproducts.

  • Quenching: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from ethanol or by silica gel chromatography to afford Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate as a stable, crystalline solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-3 iodo functionality is the key to unlocking the synthetic potential of this building block. Palladium-catalyzed cross-coupling reactions provide a robust platform for forming new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with organoboron compounds.[11] It is the premier method for introducing aryl and heteroaryl substituents at the C-3 position of the imidazo[1,2-a]pyridine core. The reactivity in these couplings can be influenced by the nature of substituents on the scaffold.[12][13]

Suzuki Coupling cluster_0 General Suzuki-Miyaura Reaction Scheme Start Building Block (R-I) Catalyst Pd Catalyst Base, Solvent Start->Catalyst Boronic Ar-B(OH)₂ Boronic->Catalyst Product 3-Aryl Product (R-Ar) Catalyst->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%) with a suitable ligand like SPhos or XPhos (4-8 mol%).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME), or Toluene/Ethanol/Water (e.g., 4:1:1). Trustworthiness Note: Thoroughly degassing the solvent by bubbling argon or nitrogen through it for 15-20 minutes is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100°C under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine derivative.

Parameter Condition A (Standard) Condition B (For Hindered Boronic Acids)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)
Solvent Toluene/H₂O (4:1)Dioxane
Temperature 90 °C110 °C
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is an indispensable tool for forming a bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts.[14][15] This reaction introduces a rigid alkynyl linker at the C-3 position, which can be a valuable pharmacophore or a handle for further transformations like click chemistry.[16][17]

Sonogashira Coupling cluster_0 General Sonogashira Reaction Scheme Start Building Block (R-I) Catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base Start->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 3-Alkynyl Product Catalyst->Product

Caption: General scheme for Sonogashira coupling.

Protocol 3.2.1: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the iodo-imidazo[1,2-a]pyridine (1.0 eq) in a dry, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reagent Addition: Add the terminal alkyne (1.2 eq), followed by the catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%) and Copper(I) iodide (CuI) (3-10 mol%).

  • Base: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). Causality Note: The amine base serves two purposes: it acts as a solvent and neutralizes the HI formed, and it also helps to deprotonate the terminal alkyne, facilitating its reaction with the copper co-catalyst.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the organic phase with brine, dry, and concentrate. Purify via column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[18][19] This reaction allows for the direct coupling of primary or secondary amines to the C-3 position, providing access to a wide range of 3-amino-imidazo[1,2-a]pyridine derivatives.[20]

Buchwald_Hartwig cluster_0 General Buchwald-Hartwig Amination Scheme Start Building Block (R-I) Catalyst Pd Catalyst Bulky Ligand Strong Base Start->Catalyst Amine Amine (R'-NH₂ or R'₂-NH) Amine->Catalyst Product 3-Amino Product Catalyst->Product

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Its unique electronic and structural features make it an attractive template for the development of novel therapeutics and functional materials.[4] Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile and strategic starting material for the synthesis of a wide array of derivatives. The presence of the iodo group at the C3 position, a site known for its susceptibility to electrophilic attack, opens the door to a multitude of palladium-catalyzed cross-coupling reactions.[1][5]

This comprehensive guide provides detailed experimental procedures for the derivatization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and practical considerations for successful synthesis, purification, and characterization.

Core Concepts: The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7][8][9] For the derivatization of our target molecule, three key reactions are paramount:

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between the C3 position of the imidazo[1,2-a]pyridine and a variety of organoboron reagents (boronic acids or esters). This is a robust and widely used method for introducing aryl, heteroaryl, or vinyl substituents.[5][10][11]

  • Sonogashira Coupling: Creates a carbon-carbon bond between the C3 position and a terminal alkyne, providing access to alkynyl-substituted derivatives.[12][13][14][15] These products can serve as key intermediates for further transformations.

  • Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.[8][9][16] This is a powerful tool for synthesizing libraries of potential drug candidates.

The choice of reaction depends on the desired final compound and its intended application. The following sections provide detailed protocols for each of these transformations.

Experimental Workflows

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and other sensitive reagents.

  • Anhydrous Solvents: The use of dry solvents is crucial for the success of these reactions, as water can deactivate the catalyst and lead to side reactions.

  • Reagent Quality: The purity of the starting materials, catalysts, and ligands is paramount. Use high-quality, commercially available reagents or purify them before use.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the synthesis of Ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate as a representative example.

Reaction Scheme:

Suzuki_Miyaura reactant1 Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate product Ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate reactant1->product Suzuki Coupling reactant2 Phenylboronic acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base Na2CO3 base->product solvent Toluene/H2O solvent->product

Caption: Suzuki-Miyaura coupling of the starting material.

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate1.0344 mg
Phenylboronic acid1.1134 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]0.0558 mg
Sodium carbonate (Na2CO3)2.0212 mg
Toluene-8 mL
Water-4 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol), phenylboronic acid (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (8 mL) followed by a solution of sodium carbonate (2.0 mmol) in water (4 mL).

  • Heat the reaction mixture to 75°C with vigorous stirring under a nitrogen atmosphere.[5][10]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[17][18][19]

Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

This protocol details the synthesis of Ethyl 6-methyl-3-(phenylethynyl)imidazo[1,2-a]pyridine-2-carboxylate.

Reaction Scheme:

Sonogashira reactant1 Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate product Ethyl 6-methyl-3-(phenylethynyl)imidazo[1,2-a]pyridine-2-carboxylate reactant1->product Sonogashira Coupling reactant2 Phenylacetylene reactant2->product catalyst_pd Pd(PPh3)2Cl2 catalyst_pd->product catalyst_cu CuI catalyst_cu->product base Triethylamine base->product solvent THF solvent->product

Caption: Sonogashira coupling of the starting material.

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate1.0344 mg
Phenylacetylene1.2122 mg (131 µL)
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]0.0214 mg
Copper(I) iodide (CuI)0.047.6 mg
Triethylamine (TEA)2.0202 mg (278 µL)
Tetrahydrofuran (THF), anhydrous-10 mL

Procedure:

  • In a flame-dried Schlenk tube, dissolve Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Add triethylamine (2.0 mmol) followed by phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of Ethyl 6-methyl-3-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate.

Reaction Scheme:

Buchwald_Hartwig reactant1 Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate product Ethyl 6-methyl-3-(phenylamino)imidazo[1,2-a]pyridine-2-carboxylate reactant1->product Buchwald-Hartwig Amination reactant2 Aniline reactant2->product catalyst Pd2(dba)3 catalyst->product ligand Xantphos ligand->product base Cs2CO3 base->product solvent Toluene solvent->product

Caption: Buchwald-Hartwig amination of the starting material.

Materials:

ReagentMolar Equiv.Amount (for 1 mmol scale)
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate1.0344 mg
Aniline1.2112 mg (109 µL)
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]0.019.2 mg
Xantphos0.0211.6 mg
Cesium carbonate (Cs2CO3)1.4456 mg
Toluene, anhydrous-10 mL

Procedure:

  • To a glovebox or a flame-dried Schlenk tube, add Pd2(dba)3 (0.01 mmol) and Xantphos (0.02 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • To this catalyst solution, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 mmol), cesium carbonate (1.4 mmol), and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Expert Insights

  • Low Yields in Suzuki Coupling: If yields are low, consider using a stronger base such as potassium phosphate or cesium carbonate. The choice of phosphine ligand can also significantly impact the reaction outcome; consider screening other ligands if necessary.[5][11]

  • Dehalogenation Side Product: In some cases, a dehalogenated starting material may be observed as a side product. This can often be minimized by ensuring strictly anaerobic conditions and using high-purity reagents.

  • Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion.

Conclusion

The derivatization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles and carefully controlling the reaction conditions, a diverse library of derivatives can be efficiently synthesized and evaluated.

References

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(31), 8436-8453. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]

  • Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(16), 4945. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(29), 12825-12841. [Link]

  • Deep-Meta. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Deep-Meta. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Ghosh, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5555-5564. [Link]

  • Clarke, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17823-17834. [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1481-1484. [Link]

  • Sharma, K., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1195, 438-448. [Link]

  • ResearchGate. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. [Link]

  • Lin, W.-C., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

  • ResearchGate. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Sci-Hub. (n.d.). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a critical building block for synthesizing a range of bioactive molecules. Achieving a high yield in its synthesis is paramount for efficient drug development pipelines. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of this target compound.

This guide is structured to address challenges in the two primary stages of the synthesis: the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent regioselective iodination at the C3 position.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step process. First, a cyclocondensation reaction forms the core heterocyclic structure, which is then followed by a direct C-H functionalization for iodination.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C3-Iodination start 2-amino-5-methylpyridine + Ethyl 2-chloro-3-oxobutanoate precursor Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate start->precursor Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Reflux product Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate precursor->product Iodinating Agent (e.g., NIS) Solvent (e.g., Acetonitrile) Room Temperature

Caption: High-level workflow for the two-step synthesis.

Part 1: Troubleshooting the Cyclocondensation Step

The formation of the precursor, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, is achieved via the reaction of 2-amino-5-methylpyridine with an α-halo ketone. This reaction, while common, can present several challenges affecting the yield.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction yield is very low, or the reaction is not proceeding to completion. What are the common causes?

A1: This is a frequent issue that can often be traced back to four key parameters: reagent quality, reaction temperature, choice of base, and solvent.

  • Reagent Purity: Ensure the 2-amino-5-methylpyridine is pure and dry. The α-halo ketone (e.g., Ethyl 2-chloro-3-oxobutanoate) can degrade upon storage; using freshly opened or purified reagent is advisable.

  • Temperature and Reaction Time: This condensation typically requires heating (reflux) to proceed at an adequate rate. Monitor the reaction using Thin Layer Chromatography (TLC). If the starting materials are still present after several hours, consider increasing the temperature or extending the reaction time. A typical reaction time is 8-12 hours.[1]

  • Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) is often sufficient. Its role is to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Using a base that is too strong can lead to side reactions and decomposition of the starting materials.

  • Solvent Choice: Anhydrous ethanol is a standard and effective solvent. It provides good solubility for the reactants and has an appropriate boiling point for the reaction. Using a solvent with poor solubility for the reactants can lead to heterogeneous mixtures and slow reaction rates.[1]

Q2: My TLC plate shows multiple spots, indicating significant side product formation. What are these byproducts and how can I avoid them?

A2: The primary side product is often from the self-condensation of the α-halo ketone or other base-mediated side reactions.

  • Controlled Addition: Add the α-halo ketone dropwise to the heated solution of 2-amino-5-methylpyridine and base. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation.

  • Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the 2-aminopyridine derivative to ensure the more valuable α-halo ketone is fully consumed.

Optimized Protocol for Cyclocondensation

This protocol is designed to maximize the yield of the imidazo[1,2-a]pyridine precursor.

ReagentMolar Eq.Amount (for 10 mmol scale)
2-amino-5-methylpyridine1.01.08 g
Ethyl 2-chloro-3-oxobutanoate1.11.81 g
Sodium Bicarbonate (NaHCO₃)2.52.10 g
Anhydrous Ethanol-50 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylpyridine (1.08 g, 10 mmol) and sodium bicarbonate (2.10 g, 25 mmol) in anhydrous ethanol (50 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add Ethyl 2-chloro-3-oxobutanoate (1.81 g, 11 mmol) dropwise over 15 minutes.

  • Maintain the reaction at reflux for 8-10 hours, monitoring its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure ester.

Reaction Mechanism: Cyclocondensation

The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

G cluster_mechanism Cyclocondensation Mechanism start 2-amino-5-methylpyridine + α-halo ketone step1 N-Alkylation (SN2) start->step1 intermediate1 Pyridinium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hemiaminal-like Intermediate step2->intermediate2 step3 Dehydration & Aromatization intermediate2->step3 product Imidazo[1,2-a]pyridine Core step3->product

Caption: Key steps in the formation of the imidazo[1,2-a]pyridine core.

Part 2: Troubleshooting the C3-Iodination Step

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution.[3] However, achieving high yields of the mono-iodinated product requires careful control of the reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My iodination yield is low, and I recover a lot of unreacted starting material. How can I drive the reaction to completion?

A1: This often points to issues with the iodinating agent or the reaction conditions.

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for this transformation. It is generally preferred over molecular iodine (I₂) because it does not require an additional oxidant and the workup is cleaner. If using I₂, an oxidant like tert-butyl hydroperoxide (TBHP) is necessary to generate the electrophilic iodine species.[4]

  • Stoichiometry: Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents of NIS) to ensure complete conversion of the starting material. Using a large excess can lead to di-iodinated or other side products.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvents for this reaction. They are relatively inert and provide good solubility.

  • Exclusion of Light: Iodination reactions can be sensitive to light, which can generate radical species and lead to undesired side reactions. It is good practice to wrap the reaction flask in aluminum foil.

Q2: The reaction mixture turns very dark, and purification by column chromatography is difficult. What's causing this, and how can I simplify the workup?

A2: The dark color is often due to the formation of molecular iodine (I₂) or other colored byproducts.

  • Quenching: After the reaction is complete (as determined by TLC), quench any excess iodinating agent and colored byproducts by washing the reaction mixture with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃). This will reduce I₂ to colorless iodide (I⁻), significantly simplifying purification.

  • Aqueous Workup: Perform a standard aqueous workup by extracting the product into an organic solvent (like DCM or Ethyl Acetate), washing with sodium thiosulfate solution, then brine, and finally drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Optimized Protocol for C3-Iodination

This protocol uses NIS for a clean and high-yielding reaction.

ReagentMolar Eq.Amount (for 5 mmol scale)
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate1.01.09 g
N-Iodosuccinimide (NIS)1.11.35 g
Acetonitrile (MeCN)-40 mL

Step-by-Step Methodology:

  • Dissolve Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.09 g, 5 mmol) in acetonitrile (40 mL) in a round-bottom flask wrapped in aluminum foil.

  • Add N-Iodosuccinimide (1.35 g, 5.5 mmol) portion-wise over 10 minutes at room temperature while stirring.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in Dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product is often of high purity but can be further purified by a short plug of silica gel or recrystallization if necessary.

Comparison of Common Iodinating Reagents
Reagent SystemAdvantagesDisadvantagesTypical Yield
N-Iodosuccinimide (NIS) Mild conditions, high selectivity, clean reaction, no oxidant needed.Higher cost compared to I₂.> 90%
Iodine (I₂) / TBHP Low cost of I₂.Requires an oxidant, can be less selective, workup can be more complex.[4]70-85%
Iodine (I₂) / K₂S₂O₈ Strong oxidizing system.Harsh conditions, potential for over-oxidation or side reactions.[4]Variable

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from [Link]

  • MDPI. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this and structurally related compounds. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Introduction to Purification Challenges

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in medicinal chemistry, valued for its utility in introducing further molecular complexity through cross-coupling reactions at the C3-position. However, its purification can be challenging due to potential impurities from the synthesis, the lability of the carbon-iodine bond under certain conditions, and the chromatographic behavior of the imidazo[1,2-a]pyridine scaffold. This guide will address these challenges systematically.

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Column Chromatography Issues

Question 1: I'm observing poor separation between my desired product and an impurity during silica gel column chromatography. What should I do?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Rationale: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase. The polarity of the solvent system is the most critical parameter to adjust.

  • Troubleshooting Steps:

    • TLC Analysis is Key: Before scaling up to a column, meticulously analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems. A good solvent system will give your product an Rf value between 0.2 and 0.4 and show clear separation from impurities. For imidazo[1,2-a]pyridine derivatives, a common starting point for the eluent is a mixture of n-hexane and ethyl acetate.[1]

    • Adjusting Polarity:

      • If your product and the impurity are both running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

      • If the spots are too low (low Rf), the eluent is not polar enough. Gradually increase the proportion of the polar solvent.

    • Consider a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with different polarities. For instance, starting with a low polarity mixture (e.g., 95:5 Heptane:EtOAc) and gradually increasing the ethyl acetate concentration can effectively separate non-polar impurities from your more polar product.[2]

    • Alternative Solvent Systems: If adjusting the hexane/ethyl acetate ratio is insufficient, consider a different solvent system. Dichloromethane/methanol or chloroform/hexane are viable alternatives that can offer different selectivity.[3]

    • Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Question 2: My product appears to be streaking on the TLC plate and the column. How can I fix this?

Answer:

Streaking is often observed with basic compounds like imidazo[1,2-a]pyridines due to strong interactions with the acidic silica gel surface.

  • Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated by the acidic silanol groups on the surface of the silica gel, leading to strong adsorption and subsequent streaking.

  • Solutions:

    • Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.1-1% is commonly used. This will compete with your compound for binding to the acidic sites, resulting in sharper bands.

    • Alternative Stationary Phase: If the addition of a modifier is not effective or if your compound is highly basic, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.

Recrystallization Issues

Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how can I resolve it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated or the presence of impurities that inhibit crystal formation.

  • Underlying Principle: Successful recrystallization depends on the slow and controlled formation of a crystal lattice from a saturated solution. If the solubility of the compound changes too rapidly upon cooling, or if impurities interfere with the lattice formation, an amorphous oil may form instead.

  • Troubleshooting Protocol:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is not supersaturated. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool.

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure, crystalline product, add a tiny "seed" crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

    • Solvent Selection: The choice of solvent is crucial. For imidazo[1,2-a]pyridine derivatives, methanol has been reported as a suitable recrystallization solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.

Product Stability and Purity Assessment

Question 4: I'm concerned about the stability of the C-I bond during purification. Is this a valid concern and what precautions should I take?

Answer:

Yes, this is a valid concern. The carbon-iodine bond can be susceptible to cleavage, especially under certain conditions.

  • Mechanistic Insight: The C-I bond is weaker than C-Br or C-Cl bonds and can be cleaved by nucleophiles, light, or trace acids. This can lead to the formation of the de-iodinated product, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, as a significant impurity.

  • Preventative Measures:

    • Avoid Prolonged Exposure to Light: Protect your compound from direct light by wrapping your flasks and columns in aluminum foil.

    • Use Neutral Glassware: Ensure all glassware is thoroughly washed and free of any acidic or basic residues.

    • Minimize Purification Time: Plan your purification to be as efficient as possible to minimize the time the compound is on the column or in solution.

    • Work at Lower Temperatures: If possible, conduct your chromatography and solvent evaporation at reduced temperatures to minimize degradation.

Question 5: How can I confirm the purity and identity of my final product?

Answer:

A combination of spectroscopic and chromatographic techniques is essential for confirming the purity and identity of your Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Purity Assessment:

    • TLC: A single, well-defined spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • HPLC: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A pure compound will show a single peak.[1]

  • Identity Confirmation:

    • NMR Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. For your target compound, you would expect to see characteristic signals for the ethyl ester, the methyl group on the pyridine ring, and the aromatic protons of the imidazo[1,2-a]pyridine core. The absence of a proton signal at the C3 position is a key indicator of successful iodination.[2]

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Look for the molecular ion peak corresponding to the calculated mass of C11H11IN2O2. The isotopic pattern of iodine can also be observed.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate?

A1: The most common impurities are typically:

  • Starting Material: Unreacted Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. This will have a slightly different Rf value on TLC.

  • De-iodinated Product: As mentioned, the C-I bond can be labile. The de-iodinated product is a common byproduct.

  • Over-iodinated Products: While less common with controlled reaction conditions, di-iodinated species could potentially form.

  • Reagents and Byproducts from Synthesis: Residual iodinating reagents (e.g., N-iodosuccinimide, iodine) and their byproducts may be present. A pre-column workup, such as washing with a solution of sodium thiosulfate to remove excess iodine, is often beneficial.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: Based on literature for similar compounds, a good starting point for silica gel column chromatography is a gradient of ethyl acetate in heptane or hexane.[2] Begin with a low polarity mixture (e.g., 5% ethyl acetate in heptane) and gradually increase the concentration of ethyl acetate. Monitor the elution of your product using TLC.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective alternative, especially if you are having difficulty with normal-phase (silica or alumina) chromatography. The eluent for reversed-phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

IV. Experimental Protocols and Data

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on your specific crude mixture.

  • TLC Analysis: Determine the optimal solvent system using TLC as described in the troubleshooting guide.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Data Presentation: TLC and Chromatography Solvent Systems
Purification StageStationary PhaseMobile Phase (Starting Point)Key Considerations
TLC Analysis Silica Gel 60 F2544:1 n-Hexane:Ethyl AcetateAim for a product Rf of 0.2-0.4.
Flash Chromatography Silica Gel (230-400 mesh)Gradient: 5% to 30% Ethyl Acetate in HeptaneAdd 0.1% Triethylamine if streaking occurs.
Recrystallization -Methanol or EthanolEnsure slow cooling for optimal crystal formation.

V. Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude Crude Product (with impurities) Workup Aqueous Work-up (e.g., Na2S2O3 wash) Crude->Workup TLC TLC Analysis (Solvent System Optimization) Workup->TLC Analyze Column Flash Column Chromatography TLC->Column Optimize & Run Recrystal Recrystallization Column->Recrystal Further Purify (if necessary) Purity Purity Check (TLC, HPLC) Column->Purity Recrystal->Purity Identity Structure Confirmation (NMR, MS) Purity->Identity Final Pure Product Identity->Final

Caption: A typical workflow for the purification and characterization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

VI. References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 2022. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2021. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 2023. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 2024. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI, 2024. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 2019. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 2021. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 2018. [Link]

Sources

Common side reactions in the synthesis of 3-iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you troubleshoot common side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Conversion to the Desired 3-Iodo Product

Question: I am not observing any significant formation of my target 3-iodoimidazo[1,2-a]pyridine. What are the likely causes and how can I improve my yield?

Answer: This is a common issue that typically points to insufficient activation of the C3 position or issues with the iodinating agent. The C3 position of the imidazo[1,2-a]pyridine core is electron-rich and susceptible to electrophilic substitution, but the reaction requires the generation of a sufficiently electrophilic iodine species.[1]

Causality and Troubleshooting:

  • Inefficient Oxidant: Many protocols utilize molecular iodine (I₂) in the presence of an oxidant.[2] The oxidant's role is to generate a more electrophilic iodine species (e.g., I⁺). If the oxidant is weak, old, or used in insufficient stoichiometric amounts, the reaction will be sluggish.

    • Troubleshooting Protocol:

      • Verify Oxidant Quality: Use a fresh bottle of your oxidant (e.g., tert-Butyl hydroperoxide (TBHP), K₂S₂O₈).

      • Increase Stoichiometry: Incrementally increase the molar equivalents of the oxidant. Start with a 1.2 to 1.5 excess relative to the imidazo[1,2-a]pyridine substrate.

      • Alternative Oxidants: Consider switching to a different oxidant system. For instance, electrochemical methods can offer an oxidant-free alternative by directly oxidizing an iodide salt.[1][3]

  • Choice of Iodine Source: The reactivity of the iodine source is critical. While molecular iodine is common, other reagents might be more effective for less reactive substrates.[2]

    • Troubleshooting Protocol:

      • Switch to N-Iodosuccinimide (NIS): NIS is a more potent electrophilic iodinating agent and often does not require an additional oxidant. It can be particularly effective for substrates with electron-withdrawing groups.

      • Consider Iodine Monochloride (ICl): ICl is highly reactive and can be used for challenging iodinations, but may lead to more side products if not controlled carefully.

  • Reaction Temperature and Time: Electrophilic aromatic substitutions are often sensitive to temperature.

    • Troubleshooting Protocol:

      • Increase Temperature: If you are running the reaction at room temperature, try moderately heating it (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition.

      • Extend Reaction Time: Some reactions simply require more time to reach completion. Let the reaction run for 12-24 hours, taking aliquots to monitor progress.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Product Formation check_reagents Verify Quality and Stoichiometry of Reagents (Iodine Source, Oxidant) start->check_reagents increase_temp Increase Reaction Temperature Incrementally check_reagents->increase_temp Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed extend_time Extend Reaction Time and Monitor Progress increase_temp->extend_time No Improvement increase_temp->success Yield Improves change_iodine Switch to a More Reactive Iodine Source (e.g., NIS) change_oxidant Use a Stronger or Different Oxidant System change_iodine->change_oxidant No Improvement change_iodine->success Yield Improves change_oxidant->success Yield Improves failure Re-evaluate Substrate Reactivity change_oxidant->failure extend_time->change_iodine Still Low Yield extend_time->success Yield Improves

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Di-iodinated Byproducts

Question: My mass spectrometry analysis shows a significant peak corresponding to the addition of two iodine atoms. How can I suppress this over-iodination?

Answer: The formation of di-iodinated species is a classic side reaction when the desired mono-iodinated product is more reactive towards electrophilic substitution than the starting material. This can happen if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

Causality and Troubleshooting:

  • Excess Iodinating Agent: The most common cause is using too much of the iodine source and/or oxidant.

    • Troubleshooting Protocol:

      • Reduce Stoichiometry: Carefully control the stoichiometry. Use 1.05 to 1.1 equivalents of the iodinating agent relative to the limiting reagent.

      • Slow Addition: Instead of adding the iodinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophilic iodine low, favoring mono-substitution.

  • Harsh Reaction Conditions: High temperatures or highly potent iodinating systems can accelerate the second iodination.

    • Troubleshooting Protocol:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.

      • Use a Milder Reagent: If using a very reactive agent like ICl, switch to a milder system like I₂/TBHP or NIS.[2]

Table 1: Comparison of Common Iodinating Systems
Reagent SystemRelative ReactivityCommon ConditionsKey Advantages/Disadvantages
I₂ / Oxidant (e.g., TBHP) ModerateRoom Temp to 60 °CCost-effective, tunable reactivity with oxidant choice.[2]
N-Iodosuccinimide (NIS) High0 °C to Room TempOften cleaner, no strong oxidant needed. More expensive.
Iodine Monochloride (ICl) Very High-10 °C to Room TempHighly effective for deactivated rings, but low selectivity.
NaI / Electrochemical ModerateRoom TempMetal-free, oxidant-free, highly controllable.[1][3]
Issue 3: Poor Regioselectivity - Iodination at Other Positions

Question: I am observing iodination on the pyridine ring (e.g., C5 or C8) in addition to the desired C3 position. How can I improve the C3 selectivity?

Answer: While the C3 position is the most electronically activated site for electrophilic attack, iodination can sometimes occur at other positions, particularly the C5 position, depending on the substrate's electronic properties and the reaction mechanism.[4]

Causality and Troubleshooting:

  • Steric Hindrance: A large substituent at the C2 position can sterically hinder the approach of the electrophile to the C3 position, making other sites more competitive.

    • Troubleshooting Protocol:

      • Smaller Iodinating Agent: While not always feasible, consider if the choice of reagent contributes to steric bulk.

      • Accept Lower Yield: In some cases with very bulky C2 groups, a mixture of isomers may be unavoidable, requiring chromatographic separation.

  • Reaction Mechanism: Some reaction conditions, particularly those involving radical pathways, may exhibit different regioselectivity compared to purely electrophilic substitution. Control experiments can help elucidate the operative mechanism.[5]

    • Troubleshooting Protocol:

      • Add a Radical Scavenger: Introduce a radical scavenger like TEMPO or BHT to the reaction. If the formation of the undesired isomer is suppressed, it suggests a radical mechanism is at play. You can then adjust conditions to favor an ionic pathway (e.g., by using a polar solvent and avoiding radical initiators).

General Mechanism for C3-Iodination

Caption: Simplified electrophilic substitution mechanism.

Issue 4: Product Instability and Purification Challenges

Question: My 3-iodo product seems to degrade during workup or purification. What are the best practices for handling and purifying these compounds?

Answer: 3-Iodoimidazo[1,2-a]pyridines can be sensitive to light, acid, and sometimes silica gel, leading to de-iodination or decomposition. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making it more labile.[2]

Causality and Troubleshooting:

  • Acidic Conditions: Residual acid from the reaction or acidic silica gel can promote protonation and subsequent loss of iodine.

    • Troubleshooting Protocol:

      • Basic Workup: Quench the reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.

      • Neutralize Silica Gel: For column chromatography, use silica gel that has been neutralized with a base. This can be done by preparing a slurry of silica in a solvent containing 1-2% triethylamine (Et₃N), then packing the column.

  • Light Sensitivity: Many iodo-aromatic compounds are light-sensitive.

    • Troubleshooting Protocol:

      • Protect from Light: Cover your reaction flask and chromatography column with aluminum foil. Store the final product in an amber vial.

  • Hydrolysis of Unreacted Reagents: Some iodinating agents, like NIS, can be problematic during workup.

    • Troubleshooting Protocol:

      • Reductive Quench: Before aqueous workup, add a small amount of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench any remaining electrophilic iodine species.

Standard Protocol: C3-Iodination using I₂/TBHP
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 eq).

  • Reagents: Dissolve the substrate in a suitable solvent (e.g., EtOH, MeCN). Add molecular iodine (I₂) (1.1 eq).[2][6]

  • Reaction Initiation: To the stirring solution, add tert-Butyl hydroperoxide (TBHP, 70% in water) (1.5 eq) dropwise at room temperature.[2][6]

  • Monitoring: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) and monitor its progress by TLC or LC-MS.

  • Workup:

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir for 10 minutes.

    • Add a saturated aqueous solution of NaHCO₃ to basify the mixture.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system if necessary) to afford the pure 3-iodoimidazo[1,2-a]pyridine.

References
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Source Not Available.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • C3‐Iodination of imidazo[1,2‐a]pyridines.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega.
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. PubMed Central.
  • Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Taylor & Francis Online.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Source Not Available.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading for this specific, electron-rich heterocyclic substrate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, efficient, and scalable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting palladium catalyst loading for a novel cross-coupling reaction with this imidazo[1,2-a]pyridine substrate?

For a previously untested reaction, it is prudent to start with a higher catalyst loading to ensure the reaction proceeds and to establish a baseline for optimization. A loading of 2 to 5 mol% of the palladium precatalyst is a robust starting point.[1] While lower loadings are economically and environmentally desirable, beginning with a higher concentration helps overcome potential initial hurdles such as minor impurities or slow catalyst activation, ensuring you observe product formation. Once the reaction is proven feasible, the loading can be systematically lowered in subsequent optimization experiments.[2]

Q2: Which palladium precatalyst—Pd(0) or Pd(II)—is better for reactions with this substrate?

Both Pd(0) sources, like Pd₂(dba)₃, and Pd(II) sources, like Pd(OAc)₂ or PdCl₂(PPh₃)₂, are viable options.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂): These are often more stable, easier to handle, and more cost-effective.[3] However, they require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[3][4] This reduction can be mediated by phosphine ligands, amines, or other reagents in the reaction mixture.

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These catalysts can, in theory, directly enter the catalytic cycle. However, sources like Pd₂(dba)₃ can have variable quality and contain nanoparticles that may affect reproducibility.[5] Preformed catalysts like Pd(PPh₃)₄ are convenient but less flexible if you wish to screen a variety of ligands.

For initial screenings with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, using a stable Pd(II) source like Pd(OAc)₂ in combination with a well-chosen phosphine ligand offers a reliable and flexible system. This allows for precise control over the generation of the active catalyst.

Q3: How does the imidazo[1,2-a]pyridine ring system affect the palladium catalyst? Can it act as a poison?

This is a critical consideration. The nitrogen atoms in the imidazo[1,2-a]pyridine scaffold are Lewis basic and can coordinate to the palladium center. This coordination can have several effects:

  • Catalyst Inhibition: If the substrate binds too strongly to the palladium, it can occupy coordination sites needed for the catalytic cycle to proceed, effectively acting as an inhibitor.

  • Altered Reactivity: Coordination can change the electronic properties of the palladium center, potentially slowing down key steps like oxidative addition.

To mitigate these effects, the use of strongly coordinating, sterically bulky phosphine ligands is essential.[6] These ligands are designed to bind preferentially to the palladium center, preventing inhibitory coordination by the substrate and stabilizing the catalytically active species.[7][8][9]

Troubleshooting Guide: Low Yield & Incomplete Conversion

One of the most common issues encountered is low or stalled conversion. This section provides a systematic approach to diagnosing and resolving this problem.

Problem: The reaction shows low conversion of the starting material, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, even after extended reaction times.
Diagnosis 1: Catalyst Deactivation

Symptom: The reaction mixture darkens significantly, and a black precipitate (palladium black) is observed. The reaction may start but then stalls completely.

Causality: The formation of palladium black indicates that the active, ligand-stabilized Pd(0) species is aggregating into inactive palladium metal.[10] This is a common deactivation pathway and can be caused by several factors:[11]

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the Pd(0) intermediates.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation, especially if degassing is inadequate.

  • High Temperature: Excessive heat can accelerate both ligand degradation and catalyst aggregation.[12]

Recommended Solutions:

  • Increase Ligand-to-Palladium Ratio: For a monodentate ligand (e.g., SPhos, XPhos), increase the L:Pd ratio from a standard 2:1 to 3:1 or 4:1. This provides an excess of the stabilizing ligand.

  • Employ More Robust Ligands: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). Their bulk provides a protective coordination sphere around the palladium, preventing aggregation, while their electron-donating nature promotes the crucial oxidative addition step.[6]

  • Ensure Rigorous Inert Conditions: Oxygen is detrimental. Degas all solvents (including any water used in the base solution) thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Temperature: While heating is often necessary, excessive temperatures can be counterproductive. Screen temperatures in a stepwise manner (e.g., 80 °C, 100 °C, 120 °C) to find the minimum temperature required for efficient conversion.

  • Temporarily Increase Catalyst Loading: As a diagnostic tool, double the catalyst loading (e.g., from 2 mol% to 4 mol%). If the conversion improves significantly, it strongly suggests a catalyst deactivation issue that can then be addressed more elegantly by optimizing ligands and conditions.

Diagnosis 2: Suboptimal Reaction Parameters

Symptom: The reaction is clean (no palladium black, few side products) but sluggish and incomplete.

Causality: The issue may not be deactivation but rather that the chosen conditions (base, solvent) are not optimal for this specific substrate, leading to a slow catalytic cycle.

  • Base Incompatibility: The strength and solubility of the base are critical.[13] An inappropriate base can lead to poor reactivity in the transmetalation step (in Suzuki couplings) or inefficient regeneration of the catalyst.

  • Solvent Effects: The solvent influences the solubility of all components, the stability of the catalyst, and the overall reaction kinetics.[14][15] For imidazo[1,2-a]pyridines, polar aprotic solvents are often effective.

Recommended Solutions:

  • Screen a Panel of Bases: The choice of base is highly dependent on the coupling reaction.

    • Suzuki: K₃PO₄ is often effective, but Cs₂CO₃ or K₂CO₃ should also be screened. The hydration state of the base can also be important.

    • Heck/Sonogashira: Organic bases like Et₃N or DBU are common choices.

  • Conduct a Solvent Screen: Evaluate a range of solvents known to be effective in palladium catalysis.

    • Recommended Solvents: 1,4-Dioxane, Toluene, DMF, and THF (often with an aqueous component for the base in Suzuki reactions).[14]

  • Check Reagent Quality: Ensure the purity of all starting materials, particularly coupling partners like boronic acids, which can degrade upon storage.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

troubleshooting_workflow start Low Yield or No Reaction pd_black Is Palladium Black Observed? start->pd_black deactivation Probable Cause: Catalyst Deactivation pd_black->deactivation  Yes slow_reaction Probable Cause: Suboptimal Conditions pd_black->slow_reaction  No   solution_deactivation Solutions: 1. Increase Ligand:Pd Ratio 2. Use Bulky/Robust Ligands 3. Improve Degassing 4. Optimize Temperature deactivation->solution_deactivation solution_slow Solutions: 1. Screen Bases (K₃PO₄, Cs₂CO₃, etc.) 2. Screen Solvents (Dioxane, Toluene, DMF) 3. Verify Reagent Purity slow_reaction->solution_slow

Caption: Troubleshooting flowchart for low-yield reactions.

Experimental Protocols & Data

Protocol: Screening for Optimal Palladium Catalyst Loading

This protocol outlines a systematic approach to identify the minimum catalyst loading required for an efficient reaction, using a Suzuki coupling as an example.

Objective: To determine the lowest effective catalyst loading for the coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate with a representative arylboronic acid.

Materials:

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Reaction vials with stir bars, under an inert atmosphere manifold

Procedure:

  • Reaction Setup: In parallel, set up a series of reaction vials (e.g., 5 vials for loadings of 2.0, 1.0, 0.5, 0.1, and 0.05 mol%).

  • Reagent Addition: To each vial under an inert atmosphere, add the imidazo[1,2-a]pyridine iodide, the arylboronic acid, and the base.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities. For a 2:1 L:Pd ratio, dissolve the appropriate molar equivalents of Pd(OAc)₂ and SPhos.

  • Catalyst Addition: Add the calculated volume of the catalyst stock solution to each respective vial to achieve the target mol% loading.

  • Reaction Execution: Add the remaining solvent to each vial to reach the desired final concentration (typically 0.1-0.5 M). Seal the vials, and place them in a pre-heated reaction block at the optimized temperature (e.g., 100 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or TLC analysis to track the consumption of starting material and formation of the product.

  • Analysis: After a set time (e.g., 24h), quench the reactions and analyze the final conversion for each catalyst loading. The optimal loading is the lowest concentration that provides the desired yield in an acceptable timeframe.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

This table provides experimentally grounded starting points for various common cross-coupling reactions with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Reaction TypePalladium PrecatalystRecommended LigandCatalyst Loading (mol%)Base (equiv)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂SPhos or XPhos1.0 - 2.0K₃PO₄ (2.5)Dioxane / H₂O (10:1)100
Heck [16]Pd(OAc)₂P(o-tol)₃1.0 - 3.0Et₃N (2.0)DMF or Toluene100-120
Sonogashira [17]PdCl₂(PPh₃)₂ / CuI(none additional)1.0 - 5.0Et₃N / PiperidineTHF or DMF60-80

Catalyst Optimization Workflow

The process of finding the ideal catalyst loading is iterative. It begins with establishing reaction feasibility and progressively refines the conditions for efficiency and economy.

optimization_workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization start Start with High Loading (2-5 mol%) check1 Reaction Successful? (>50% Yield) start->check1 troubleshoot Troubleshoot Reaction (See Workflow Above) check1->troubleshoot No reduce Systematically Reduce Loading (e.g., 2% -> 1% -> 0.5%) check1->reduce Yes check2 Is Yield Maintained in Acceptable Time? reduce->check2 check2->reduce No, Increase to Previous Level optimum Optimal Loading Identified check2->optimum Yes

Caption: Workflow for systematic catalyst loading optimization.

By adopting this structured, evidence-based approach, you can efficiently optimize palladium catalyst loading for your specific application, saving time, resources, and ultimately accelerating your research and development goals.

References

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Available at: [Link]

  • Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arODES. Available at: [Link]

  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. Available at: [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Magnetic ethylene-based periodic mesoporous organosilica supported palladium: An efficient and recoverable nanocatalyst for Suzuki reaction. Frontiers. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available at: [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. Available at: [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group, Princeton University. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Practical Heck Reaction problems! Reddit. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

Sources

Stability issues of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter, their probable causes, and recommended solutions.

Issue 1: Gradual decrease in purity of the compound over time, even when stored in a seemingly sealed container.

  • Question: I have been storing my batch of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in a tightly capped vial in the lab. However, recent analysis by HPLC shows a new, more polar peak, and a corresponding decrease in the main peak area. What could be the cause?

  • Answer: The most likely cause of this observation is the hydrolysis of the ethyl ester functionality. The ethyl ester group is susceptible to reaction with water, a process that can be catalyzed by trace amounts of acid or base on the glassware or in the atmosphere. This reaction results in the formation of 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

    • Causality: Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds.[1][2][3][4] The presence of atmospheric moisture, even in a seemingly well-sealed container, can be sufficient to cause slow degradation over time. The imidazo[1,2-a]pyridine core itself is relatively stable, but the ester group represents a reactive site.

    • Troubleshooting Steps:

      • Confirm Hydrolysis: Analyze the degraded sample by LC-MS to confirm if the mass of the new peak corresponds to the carboxylic acid derivative.

      • Improve Storage Conditions: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel or Drierite®) to minimize exposure to moisture.

      • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

      • Use of Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

Issue 2: Development of a yellowish or brownish tint in the solid compound, especially when exposed to light.

  • Question: My initially white to off-white solid of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has developed a distinct yellow-brown color after being on the lab bench for a few days. What is happening?

  • Answer: The discoloration is a strong indicator of photodegradation. The carbon-iodine bond in iodo-aromatic and iodo-heterocyclic compounds is known to be sensitive to light, particularly UV radiation. Exposure to ambient light can induce the homolytic cleavage of the C-I bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in colored degradation products. A potential degradation product could be the de-iodinated compound, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.

    • Causality: Aromatic iodides are known to be less stable than their chloro or bromo counterparts and can be susceptible to dehalogenation upon exposure to light or heat. The energy from light can be sufficient to break the relatively weak C-I bond.

    • Troubleshooting Steps:

      • Protect from Light: Store the compound in an amber-colored vial to block UV and visible light. For highly sensitive applications, wrap the vial in aluminum foil.

      • Minimize Exposure: During handling and weighing, minimize the exposure of the compound to direct light. Work in a shaded area or use a glove box with UV-filtered light.

      • Analytical Verification: Use HPLC with a photodiode array (PDA) detector to analyze the discolored sample. Compare the UV spectrum of the new impurity peak with that of the parent compound and potential degradation products (e.g., the de-iodinated analog).

Issue 3: Inconsistent results in biological assays or chemical reactions.

  • Question: I am getting variable results in my experiments using Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate from a stock solution that is a few weeks old. Could the compound be degrading in solution?

  • Answer: Yes, it is highly probable that the compound is degrading in your stock solution. Besides hydrolysis, which can occur if the solvent is not anhydrous, oxidation is another potential degradation pathway for the imidazo[1,2-a]pyridine ring system.[5] Dissolved oxygen in the solvent can lead to the formation of N-oxides or other oxidative degradation products, especially if the solution is exposed to light or contains trace metal impurities that can catalyze oxidation.

    • Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be susceptible to oxidation. The rate of degradation in solution depends on the solvent, pH, temperature, and exposure to light and air.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment.

      • Degas Solvents: If you need to store solutions for a short period, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Re-analyze Stock Solutions: Before use, re-analyze older stock solutions by HPLC to check for the presence of degradation products.

      • Optimal Solvent Choice: Consider the stability of the compound in different solvents. Aprotic, anhydrous solvents are generally preferred for storage.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate?

    • A1: For long-term storage, the compound should be stored as a solid in a tightly sealed, amber-colored vial, under an inert atmosphere (argon or nitrogen), in a desiccator at -20°C. For short-term storage, storage at 2-8°C under the same conditions is acceptable.

  • Q2: How can I quickly check the purity of my compound before an experiment?

    • A2: A quick purity check can be performed using thin-layer chromatography (TLC). Develop a TLC method that provides good separation between the parent compound and its potential degradation products (e.g., the more polar carboxylic acid). The presence of new spots would indicate degradation. For quantitative assessment, HPLC is the recommended method.

  • Q3: Is the methyl group on the pyridine ring a site of potential degradation?

    • A3: Under typical storage and experimental conditions, the methyl group is generally stable. However, under strongly oxidative conditions, it could potentially be oxidized to a carboxylic acid. This is less likely to be a primary stability concern compared to hydrolysis and photodegradation.

  • Q4: What analytical techniques are best suited for a formal stability study of this compound?

    • A4: A comprehensive stability study should employ a stability-indicating HPLC method with a PDA and a mass spectrometer (LC-MS). This will allow for the separation, identification, and quantification of the parent compound and its degradation products.[6][7] Other techniques like NMR spectroscopy can be used to characterize isolated degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate under various stress conditions to understand its degradation pathways.

Materials:

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • HPLC system with PDA and MS detectors

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a control sample with 1 mL of stock solution and 1 mL of water. Heat both solutions at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a control sample with 1 mL of stock solution and 1 mL of water. Keep both solutions at room temperature for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve a portion in acetonitrile for analysis.

  • Analysis: Analyze all samples and controls by a suitable LC-MS method. Aim for 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Routine Purity Check by HPLC

Objective: To quickly assess the purity of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the compound in acetonitrile or a mixture of acetonitrile and water at approximately 0.1 mg/mL.

Visualizations

Degradation_Pathways Main_Compound Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Hydrolysis_Product 3-iodo-6-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Main_Compound->Hydrolysis_Product H₂O (acid/base catalysis) Photodegradation_Product Ethyl 6-methylimidazo[1,2-a]pyridine- 2-carboxylate Main_Compound->Photodegradation_Product Light (hν) (-I•) Oxidation_Product N-oxide or other oxidized derivatives Main_Compound->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Potential degradation pathways of the target compound.

Experimental_Workflow cluster_Stress_Conditions Forced Degradation Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photodegradation (UV light) Photo->Analysis Thermal Thermal Stress (60°C, solid) Thermal->Analysis Sample_Prep Sample Preparation (1 mg/mL in ACN) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Photo Sample_Prep->Thermal Data_Review Data Review and Impurity Identification Analysis->Data_Review Method_Validation Stability-Indicating Method Validation Data_Review->Method_Validation

Caption: Workflow for a forced degradation study.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PubMed Central. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. ACS Publications. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • ANALYTICAL METHODS. National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • 15.9 Hydrolysis of Esters. Lumen Learning. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. Available at: [Link]

Sources

Troubleshooting low conversion in Suzuki reactions of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Our approach is rooted in mechanistic principles and field-proven strategies to help you overcome low conversion and other common hurdles.

Frequently Asked Questions (FAQs) - Quick Solutions

Here are answers to some of the most common questions we receive regarding Suzuki reactions with imidazo[1,2-a]pyridine substrates.

Q1: My Suzuki reaction with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate has stalled or shows very low conversion. What are the most likely initial culprits?

A1: Low conversion in this specific Suzuki reaction often points to a few key areas. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst, especially if it's a Pd(0) source like Pd(PPh₃)₄, has not degraded due to air or moisture exposure.

  • Base Strength and Solubility: The choice and quality of your base are critical. For imidazo[1,2-a]pyridines, stronger bases are often required.[1][2] Ensure the base is sufficiently soluble in the reaction medium.

  • Reagent Purity: The purity of your boronic acid or ester is paramount. Impurities can poison the catalyst.[3]

  • Degassing: Incomplete removal of oxygen can lead to catalyst deactivation and homocoupling side products.

Q2: I am observing significant amounts of dehalogenated starting material (Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate). What causes this side reaction?

A2: Dehalogenation, or proto-deiodination, is a common side reaction. It can be promoted by:

  • Presence of Protic Impurities: Water or other protic impurities in your solvent or reagents can protonate the organopalladium intermediate.

  • Sub-optimal Ligand Choice: The ligand should promote reductive elimination faster than competing side reactions.

  • Excessively High Temperatures: This can sometimes favor decomposition pathways.

Q3: What is the best palladium catalyst and ligand combination to start with for this specific substrate?

A3: For heteroaromatic halides, particularly those containing nitrogen, a good starting point is often a pre-formed catalyst with a bulky, electron-rich phosphine ligand.[4][5] Consider catalysts like Pd(dppf)Cl₂, or a combination of a palladium source (e.g., Pd₂(dba)₃) with a ligand such as XPhos or SPhos. These ligands can enhance the rate of oxidative addition and reductive elimination.[6]

Q4: How critical is the choice of solvent for the Suzuki coupling of imidazo[1,2-a]pyridines?

A4: The solvent system is highly influential. It affects the solubility of all components and the efficacy of the base. For 3-iodoimidazo[1,2-a]pyridines, polar aprotic solvents like DME (1,2-dimethoxyethane) or dioxane, often with a small amount of water to aid in dissolving the base, have been shown to be effective.[1][2]

In-Depth Troubleshooting Guides

Guide 1: Addressing Catalyst and Ligand Issues

The heart of the Suzuki reaction is the palladium catalyst. Its performance is intricately linked to the chosen ligand.

The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] Low conversion can result from a bottleneck at any of these stages.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Formation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Problem: Oxidative Addition is Too Slow

The C-I bond in your substrate is generally reactive. However, the electron-rich nature of the imidazo[1,2-a]pyridine ring system can influence this step.

  • Solution: Employ bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃).[8] These ligands promote the formation of a more reactive, monoligated Pd(0) species.

Problem: Catalyst Deactivation

Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

  • Solution 1: Ligand Choice: Use ligands that form very stable and reactive complexes with palladium, outcompeting potential coordination from the substrate or product. N-heterocyclic carbene (NHC) ligands can be particularly effective in these cases.[9]

  • Solution 2: Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials.

  • To each vial, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equiv), the boronic acid/ester (1.2-1.5 equiv), and the chosen base (2-3 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) to each vial.

  • To each vial, add a different ligand (e.g., PPh₃, XPhos, SPhos, P(t-Bu)₃, an NHC ligand precursor with a base) with the appropriate Pd:ligand ratio (typically 1:2 to 1:4).

  • Add the degassed solvent, seal the vials, and run the reactions under identical temperature and time conditions.

  • Monitor the reactions by TLC, LC-MS, or GC-MS to compare conversion rates.[10][11][12]

Guide 2: Optimizing the Base and Solvent System

The base plays a crucial role in activating the boronic acid for transmetalation.[7] Its effectiveness is highly dependent on the solvent.

Problem: Ineffective Transmetalation due to Poor Base Choice

For electron-deficient heterocycles or sterically hindered substrates, a stronger base may be necessary to facilitate the formation of the boronate species required for transmetalation.

  • Solution: Screen a variety of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ often give better results for challenging substrates.[13][14] In some cases, organic bases like triethylamine or DBU may be effective, particularly in anhydrous conditions.

BasepKa of Conjugate AcidCommon SolventsNotes
NaHCO₃10.3Aqueous mixturesMild, may be too weak.
K₂CO₃10.3Aqueous mixtures, DMFA standard choice, good starting point.[13]
K₃PO₄12.3Aqueous mixtures, DMF, DioxaneOften provides higher yields for heteroaromatics.[14]
Cs₂CO₃10.3Dioxane, Toluene, DMFHighly soluble in organic solvents, can be very effective.
KF3.2Anhydrous THF, DioxaneUseful for base-sensitive functional groups.[8]

Problem: Poor Solubility of Reaction Components

If your starting materials, base, or catalytic species are not sufficiently soluble, the reaction will be slow or incomplete.

  • Solution 1: Solvent Screening: Test different solvent systems. A mixture of a polar aprotic solvent (e.g., Dioxane, DME, DMF) with a small amount of water (e.g., 4:1 or 5:1 ratio) can be effective.[15] The water helps dissolve inorganic bases like K₃PO₄.

  • Solution 2: Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.[16]

Guide 3: Quality of Boronic Acid and Other Reagents

The success of a Suzuki reaction is highly dependent on the quality of the starting materials.

Problem: Low Conversion Due to Impure Boronic Acid

Boronic acids can undergo decomposition (protodeboronation) or form anhydride trimers (boroxines) upon storage.[3] These impurities can inhibit the reaction.

  • Solution 1: Use High-Purity Boronic Acids: Whenever possible, use freshly purchased, high-purity boronic acids.[3]

  • Solution 2: Convert to a More Stable Boronate Ester: If you suspect your boronic acid is impure, or for boronic acids known to be unstable, consider converting it to a more robust pinacol (BPin) or MIDA boronate ester.[17]

  • Solution 3: Stoichiometry: A slight excess of the boronic acid or ester (1.2-1.5 equivalents) can sometimes compensate for minor impurities or decomposition.

Problem: Presence of Water and Oxygen

  • Solution: Rigorous Anhydrous and Inert Techniques:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Degassing: Thoroughly degas the solvent and the reaction mixture. Common methods include:

      • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

      • Freeze-Pump-Thaw: Perform at least three cycles for the most rigorous oxygen removal.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Troubleshooting Workflow

If you are facing low conversion, follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Catalyst? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Degassing Thorough? - Correct Temperature? Check_Reagents->Check_Conditions Reagents OK Analysis Analyze by LC-MS - Identify Side Products (e.g., Dehalogenation, Homocoupling) Check_Reagents->Analysis Issue Suspected Optimize_Base Optimize Base - Screen K2CO3, K3PO4, Cs2CO3 Check_Conditions->Optimize_Base Conditions OK Check_Conditions->Analysis Issue Suspected Optimize_Ligand Optimize Ligand - Screen PPh3, Buchwald Ligands, NHCs Optimize_Base->Optimize_Ligand Improvement Seen, but Not Complete Optimize_Base->Analysis Side Products Formed Optimize_Solvent Optimize Solvent - Dioxane/H2O, DME, DMF Optimize_Ligand->Optimize_Solvent Further Optimization Needed Success Reaction Optimized Optimize_Solvent->Success Analysis->Optimize_Base Homocoupling -> Change Base/Temp Analysis->Optimize_Ligand Dehalogenation -> Change Ligand

Caption: A logical workflow for troubleshooting low conversion.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • SUZUKI REACTION MONITORING. Advion.
  • Optimization of Suzuki Reaction conditions.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Failed suzuki coupling, any suggenstions?. Reddit r/Chempros.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
  • Optimization of reaction condition for the formation of imidazo pyridine.
  • Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Overcoming challenges in the purific
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH.
  • Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.

Sources

Technical Support Center: Purification of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with removing unreacted starting material from the final product.

Introduction to the Purification Challenge

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the direct iodination of its precursor, Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. A common outcome of this reaction is an incomplete conversion, resulting in a crude product mixture containing both the desired iodinated compound and the unreacted starting material. Due to their structural similarity, separating these two compounds can be challenging. This guide provides expert insights and detailed protocols to achieve high purity.

The primary unreacted starting material of concern is Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate . The fundamental principle for separation lies in the polarity difference between the starting material and the final iodinated product. The introduction of a large, non-polar iodine atom onto the imidazo[1,2-a]pyridine scaffold decreases the overall polarity of the molecule. Therefore, the iodinated product will be less polar than its non-iodinated precursor. This difference is the key to successful separation using chromatographic techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Question 1: My post-reaction TLC plate shows two distinct spots. How do I effectively remove the unreacted starting material?

Answer: The presence of two spots on your Thin Layer Chromatography (TLC) plate is the expected outcome for an incomplete reaction. The lower spot (higher polarity, lower Rf value) corresponds to the unreacted starting material, while the upper spot (lower polarity, higher Rf value) is your desired iodinated product. The most effective methods for separation are column chromatography and recrystallization.

  • Column Chromatography: This is the most robust and widely used method for this type of separation.[1][2][3] A silica gel column is recommended. The key is to develop a solvent system that provides good separation between the two spots on your analytical TLC plate (ideally a ΔRf of at least 0.2).

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly efficient and scalable purification method.[4][5] The success of this technique depends on finding a suitable solvent or solvent system in which the desired product and the starting material exhibit different solubility profiles at varying temperatures.

Question 2: I'm struggling to get good separation with column chromatography. The spots are too close together. What can I do?

Answer: Achieving baseline separation via column chromatography requires careful optimization. If your separation is poor, consider the following factors:

  • Solvent System (Eluent): This is the most critical parameter. The goal is to have the Rf value of your desired product around 0.2-0.4 in the chosen eluent.[4]

    • Problem: If both spots are too high on the TLC plate (Rf > 0.5), your eluent is too polar.

    • Solution: Decrease the polarity. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Problem: If both spots are too low (Rf < 0.1), your eluent is not polar enough.

    • Solution: Increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.[4]

  • Column Packing and Loading: A poorly packed column with cracks or air bubbles will lead to channeling and inefficient separation.

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the column. This is often suitable for readily soluble compounds.

    • Dry Loading: If your compound has poor solubility in the eluent, it can cause band broadening.[4] To mitigate this, dissolve the crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4][6] This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.

Question 3: My compound seems to be degrading on the silica column, leading to low recovery. What's happening?

Answer: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[4]

  • Diagnosis: To check for instability, run a 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see new spots that are not on the diagonal, your compound is likely degrading on the silica.

  • Solution:

    • Use Deactivated Silica: Treat your silica gel with a base, such as triethylamine. You can do this by adding ~1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica surface.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[4] You will need to re-optimize your solvent system for alumina.

Question 4: Can I use recrystallization? My product "oils out" instead of forming crystals.

Answer: Yes, recrystallization is an excellent alternative to chromatography for solid compounds.[4] "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated.[4]

Here’s how to troubleshoot this issue:

  • Use a Lower-Boiling Point Solvent: Try solvents like diethyl ether or a hexane/ethyl acetate mixture.

  • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Induce Crystallization: Slow cooling is crucial. If crystals do not form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of the pure compound.[4]

  • Reduce Concentration: Your solution may be too concentrated. Add a small amount of hot solvent and allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate? The two most effective and common methods are silica gel column chromatography and recrystallization.[1][4][5] Given the basic nature of the imidazo[1,2-a]pyridine core, acid-base extraction is a theoretical possibility but may not provide sufficient selectivity between the iodinated product and the starting material.[1]

Q2: How do I prepare the sample and pack a column for optimal separation? Proper column preparation is essential for success.

  • Slurry Packing: The recommended method is to prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to settle with gentle tapping to ensure a uniform bed, and then let the excess solvent drain to the top of the silica bed.

  • Sample Loading: For best results, use the dry loading method described in the troubleshooting section.[4][6] This minimizes the volume of the initial band, leading to better resolution.

Q3: Which solvents are best for recrystallization? The ideal solvent is one where your desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[4] For imidazo[1,2-a]pyridine derivatives, common choices include alcohols (ethanol, methanol) or mixtures like ethyl acetate/hexanes.[4][5] You must determine the optimal solvent empirically through small-scale solubility tests.

Q4: How can I confirm the purity and identity of my final product? After purification, you must verify the purity and confirm the structure of your compound.

  • TLC: Run a TLC of your final product. It should show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point range.

  • Spectroscopic Analysis: The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular weight and structure.

Data Summary Table

PropertyEthyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (Starting Material)Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (Product)
Structure Structure of non-iodinated precursorStructure of iodinated product
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₁₁IN₂O₂
Molecular Weight 204.23 g/mol [7]330.13 g/mol [8]
Expected Polarity More PolarLess Polar
Expected TLC Rf Lower Rf ValueHigher Rf Value

Visualized Workflows and Concepts

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying the crude product.

G crude Crude Product (Mixture of Product and Starting Material) check_solid Is the crude product a solid? crude->check_solid column Purify via Column Chromatography check_solid->column No recrystallize Attempt Purification via Recrystallization check_solid->recrystallize Yes analyze Analyze Fractions / Crystals (TLC, NMR, MS) column->analyze recrystallize->analyze pure_product Pure Product analyze->pure_product G cluster_TLC TLC Plate cluster_legend Compound Polarity plate Solvent Front (High Rf) Baseline (Low Rf) product sm product_legend Product (Less Polar) sm_legend Starting Material (More Polar) product_node sm_node label_eluent Mobile Phase (Eluent) Movement ↑ label_eluent->plate:f5

Sources

Preventing dehalogenation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from the Technical Support Center on preventing the dehalogenation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Lead Application Scientist Note

Welcome, researchers. I'm Dr. Evelyn Reed, and I lead the Synthetic Chemistry Applications team. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, but its functionalization can present unique challenges. A frequent issue reported to our support center is the undesired loss of the C3-iodide from Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate during subsequent reactions, particularly palladium-catalyzed cross-couplings. This guide is designed to provide not just solutions, but a deep mechanistic understanding to empower your troubleshooting and experimental design. We will turn this common byproduct into a controllable variable.

Part 1: Core Directive - Understanding the Instability

Before troubleshooting, it's crucial to understand the underlying chemistry. The Carbon-Iodine bond on an electron-rich heterocyclic system like imidazo[1,2-a]pyridine is inherently susceptible to cleavage. Dehalogenation (or hydrodehalogenation) is the replacement of this iodine atom with a hydrogen atom, leading to the formation of an undesired byproduct and reducing the yield of your target molecule.[1]

This side reaction is primarily driven by three factors:

  • Catalyst-Mediated Reduction: In palladium-catalyzed reactions, a palladium-hydride species (Pd-H) can form.[2] This species can intercept the catalytic cycle, leading to reductive elimination of your starting material as the dehalogenated product instead of the desired cross-coupled product.[2][3]

  • Photochemical Decomposition: Aryl iodides can be sensitive to light. UV or even strong ambient light can induce homolytic cleavage of the C-I bond, generating radical species that can abstract a hydrogen atom from the solvent or other reagents.[4][5][6]

  • Acid/Base Instability: The compound can be sensitive to strongly acidic or basic conditions, especially during purification on standard silica gel, which has acidic silanol groups on its surface.[7][8][9]

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: We are observing significant dehalogenation in our Suzuki-Miyaura coupling reaction. What is the most likely cause?

A1: The most common cause is the formation of a palladium-hydride intermediate that participates in an off-cycle reduction of your starting material.[2] This can be exacerbated by several factors:

  • Catalyst Choice: Older, less stable catalysts like Pd(PPh₃)₄ can be more prone to generating species that promote dehalogenation.[10]

  • Base: Certain bases or impurities within them can act as hydride sources.[1]

  • Solvent: Solvents like DMF, dioxane, or alcohols can also serve as hydride donors, promoting the formation of the Pd-H species.[1]

  • Temperature: High reaction temperatures can accelerate catalyst decomposition and increase the rate of dehalogenation relative to the desired coupling.[1][11]

Q2: Can our purification method be causing the loss of the iodo-substituent?

A2: Yes, this is a frequently overlooked issue. Standard silica gel is acidic due to surface silanol groups and can cause decomposition of acid-sensitive compounds, including some aryl iodides.[7][8][12] If you observe streaking on your TLC plate or recover a significant amount of the dehalogenated byproduct after column chromatography, the purification step is a likely contributor.

Q3: Is the compound sensitive to ambient light during setup or reaction?

A3: Yes, aryl iodides can be photochemically labile.[4] It is best practice to protect your reaction from direct light by wrapping the flask in aluminum foil, especially for reactions that run for extended periods. Photochemical cleavage of the C-I bond can lead to radical-mediated dehalogenation.[5][6]

Troubleshooting Matrix: Dehalogenation in Cross-Coupling Reactions
Observation Potential Cause Recommended Action & Rationale
High levels of dehalogenation (>15%) with Pd(PPh₃)₄ catalyst.The catalyst system is not optimal. The rate of reductive elimination of the desired product is slow compared to the rate of dehalogenation.Switch to a modern catalyst system. Use a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that can lead to dehalogenation.[10][13]
Dehalogenation increases with longer reaction times.The desired catalytic turnover is slow, allowing the side reaction more time to occur. Impurities (water, oxygen) may be degrading the catalyst.Ensure rigorous inert conditions. Use a robust degassing method like freeze-pump-thaw cycles instead of simple nitrogen bubbling. Use fresh, anhydrous solvents. This preserves catalyst activity and promotes faster, cleaner conversion.
Inconsistent results between reaction runs.Variability in reagent quality or reaction setup.Standardize your procedure. Use fresh, high-purity base. Protect the reaction from light consistently. Ensure the reaction temperature is uniform and accurately controlled.
Dehalogenation occurs even with an optimized catalyst system.The base or solvent is acting as a hydride source.Change the base or solvent. Switch from a carbonate base (like Cs₂CO₃) to a phosphate base (like K₃PO₄), which is often milder.[13] If using a solvent like dioxane, ensure it is peroxide-free. Consider toluene as an alternative, as it is often less prone to promoting dehalogenation.[1]

Part 3: Validated Protocols & Methodologies

Visualizing the Competing Pathways

To effectively control a reaction, one must visualize the competing chemical pathways. The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the off-cycle dehalogenation pathway. The key is to select conditions that heavily favor the main cycle.

Catalytic_Cycles cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_side_reaction Dehalogenation Side-Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-I ArPdIL R-Pd(II)-I(L₂) OxAdd->ArPdIL Transmetal Transmetalation ArPdIL->Transmetal + R'-B(OR)₂ Protonolysis Protonolysis/ Hydride Source ArPdIL->Protonolysis Off-Cycle Pathway ArPdAr R-Pd(II)-R'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Desired Product (R-R') RedElim->Product HPdIL H-Pd(II)-I(L₂) Protonolysis->HPdIL RedElimH Reductive Elimination HPdIL->RedElimH RedElimH->Pd0 Byproduct Byproduct (R-H) RedElimH->Byproduct

Caption: Competing Suzuki-Miyaura and Dehalogenation catalytic cycles.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation by using a modern catalyst system and carefully controlled conditions.

Comparison of Methodologies

ParameterProtocol A (High Dehalogenation Risk)Protocol B (Optimized for Stability)
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand NoneSPhos (3.5 mol%)
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (10:1)
Temperature 100 °C85 °C
Atmosphere Nitrogen Bubbling (15 min)Freeze-Pump-Thaw (3 cycles)
Light Protection NoneFlask wrapped in aluminum foil
Typical Dehalogenation 15-30%< 5%

Step-by-Step Optimized Protocol (Protocol B)

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.015 equiv) and SPhos (0.035 equiv). Add this solid mixture to the Schlenk flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous toluene and degassed water (10:1 v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen. This is a critical step for catalyst stability and longevity.

  • Execution: Wrap the reaction flask with aluminum foil to protect it from light. Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for the duration of the reaction (monitor by LCMS/TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via column chromatography using silica gel that has been pre-treated (slurried) with 1% triethylamine in the eluent solvent system. This neutralizes acidic sites on the silica, preventing on-column degradation.[7][8]

Experimental Workflow Diagram

Workflow A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, K₃PO₄) B 2. Add Catalyst System (Pd₂(dba)₃ / SPhos) A->B C 3. Add Anhydrous/Degassed Solvents (Toluene / H₂O) B->C D 4. CRITICAL: Freeze-Pump-Thaw (x3) C->D E 5. Protect from Light (Wrap flask in foil) D->E F 6. Heat Reaction to 85°C (Monitor progress) E->F G 7. Aqueous Work-up F->G H 8. Purification on Et₃N-Treated Silica Gel G->H I Pure Product (<5% Dehalogenation) H->I

Caption: Optimized workflow for minimizing dehalogenation.

References

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit r/Chempros. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • significant dehalogenation in stille coupling. Reddit r/Chempros. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Suzuki proto-dehalogenation problem. Reddit r/Chempros. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Iodination and palladium-catalyzed phosphination sequence reactions of.... ResearchGate. [Link]

  • Photochemical Transformations with Iodine Azide after Release from an Ion‐Exchange Resin. ResearchGate. [Link]

  • Iodobenzene-catalyzed photochemical heteroarylation of alcohols by rupture of inert C–H and C–C bonds. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Silica Gel Column Chromatography. Teledyne Labs. [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]

  • Iodine(III)-Mediated Photochemical C-H Azolation. ResearchGate. [Link]

  • Catalysis of Organic Reactions through Halogen Bonding. ACS Publications. [Link]

  • Silica gel column preparation and compound purification. YouTube. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. [Link]

  • The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. National Institutes of Health. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. [Link]

  • A low-coordinate platinum(0)-germylene for E–H bond activation and catalytic hydrodehalogenation. National Institutes of Health. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]

  • Main Group Metal Strategies for C–H and C–F Bond Activation and Functionalisation of Fluoroarenes. ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Publications. [Link]

  • Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical process. Here, we address common challenges and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our aim is to equip you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it for larger-scale production.

I. Reaction Overview and Key Stages

The synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The overall synthetic pathway can be broken down into two key stages: the formation of the imidazo[1,2-a]pyridine core and the subsequent iodination at the C3 position.

Synthesis_Pathway 2-amino-5-methylpyridine 2-amino-5-methylpyridine Cyclization Cyclization 2-amino-5-methylpyridine->Cyclization Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->Cyclization Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Cyclization->Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate Formation of Imidazo[1,2-a]pyridine Core Iodination Iodination Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate->Iodination Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS) Iodinating Agent (e.g., NIS)->Iodination Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Iodination->Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate C3-Iodination

Caption: General synthetic pathway for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

II. Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

A. Low Yield in the Cyclization Step

Question 1: I am experiencing a low yield during the formation of the Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclization step, a common challenge in the synthesis of imidazo[1,2-a]pyridines, can stem from several factors.[1] Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-amino-5-methylpyridine and ethyl 3-bromo-2-oxopropanoate are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like DMF may be screened to find the optimal medium for your specific scale.[2]

    • Temperature: This reaction often requires heating.[2] A temperature screening is advisable to find the sweet spot between reaction rate and decomposition of starting materials or product.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2] Incomplete reactions are a common source of low yields.

  • Base: The Tschitschibabin reaction for synthesizing imidazopyridines was historically improved by using a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the reaction.[3] This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic. Ensure the base is added in appropriate amounts.

Question 2: I am observing multiple spots on my TLC plate during the cyclization. What are the possible side products?

Answer: The formation of multiple products indicates competing side reactions. Potential side products in this step could include:

  • Polymerization of the α-haloketone: Ethyl 3-bromo-2-oxopropanoate can self-condense under certain conditions.

  • Formation of regioisomers: While less likely with 2-amino-5-methylpyridine, other substituted aminopyridines can sometimes lead to the formation of regioisomers.[4]

  • Incomplete cyclization: The intermediate N-alkylated aminopyridine may be present if the cyclization has not gone to completion.

To minimize side products, carefully control the stoichiometry of your reactants and the reaction temperature. A slow, controlled addition of the ethyl 3-bromo-2-oxopropanoate to the solution of 2-amino-5-methylpyridine can sometimes help.

B. Challenges in the Iodination Step

Question 3: My iodination of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is giving a low yield of the desired C3-iodo product. What should I investigate?

Answer: Achieving high regioselectivity and yield in the iodination of the electron-rich imidazo[1,2-a]pyridine ring is a key challenge. Here are the primary factors to consider:

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): This is a commonly used and effective reagent for the iodination of imidazo[1,2-a]pyridines.[5] It is generally milder than molecular iodine and can offer better regioselectivity.

    • Molecular Iodine (I₂): While a more economical choice, I₂ is less electrophilic and often requires an oxidizing agent to be effective.[6] This can sometimes lead to over-iodination or other side reactions.

  • Reaction Conditions:

    • Solvent: Acetonitrile or DMF are common solvents for NIS iodination. The choice can influence the reaction rate and solubility of the starting materials.

    • Temperature: These reactions are often run at room temperature or with mild heating. Excessive heat can lead to decomposition.

    • Acid Catalyst: In some cases, a catalytic amount of an acid like trifluoroacetic acid (TFA) can activate the NIS and improve the reaction rate.[5]

Question 4: I am observing di-iodinated or other unwanted byproducts in my iodination reaction. How can I improve the selectivity for the C3 position?

Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and therefore the most susceptible to electrophilic substitution. However, under harsh conditions, other positions can also be iodinated.

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent. A large excess will significantly increase the risk of di-iodination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated products. Running the reaction at a lower temperature can also improve selectivity.

  • Method of Addition: A slow, portion-wise addition of the iodinating agent to the solution of the imidazo[1,2-a]pyridine can help to maintain a low concentration of the electrophile and favor mono-iodination.

C. Scale-Up and Purification Issues

Question 5: I am planning to scale up this synthesis. What are the key safety and practical considerations?

Answer: Scaling up any chemical synthesis introduces new challenges. For this specific process, pay close attention to:

  • Exotherm Management: The cyclization and iodination steps can be exothermic.[7] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway.

    • Recommendation: For larger scale reactions, consider using a jacketed reactor with controlled cooling. A slow, controlled addition of reagents is crucial to manage the exotherm. A preliminary calorimetric study (e.g., using a reaction calorimeter) is highly recommended to understand the thermal profile of the reaction before attempting a large-scale synthesis.

  • Mixing: Ensure efficient mixing to maintain homogeneity and prevent localized "hot spots" where side reactions can occur.

  • Work-up and Extraction: Large-scale extractions can be cumbersome. Plan your work-up procedure to handle large volumes of solvents safely and efficiently.

Question 6: I am having difficulty purifying the final product, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. What are the recommended purification methods?

Answer: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization is often the most effective and scalable purification method. Common solvent systems to explore include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective.[8] A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.

  • Washing: Sometimes, a simple washing of the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity.

D. Stability and Storage

Question 7: Is Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate stable? How should it be stored?

Answer: Iodinated aromatic compounds can be sensitive to light and air over long periods, potentially leading to gradual decomposition and discoloration.

  • Storage Conditions: It is recommended to store the final product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life. Amber-colored vials or containers are ideal to protect it from light.

III. Experimental Protocols

A. Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

B. Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Dissolve Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

ParameterCyclization StepIodination Step
Key Reactants 2-amino-5-methylpyridine, Ethyl 3-bromo-2-oxopropanoateEthyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, NIS
Typical Solvent EthanolAcetonitrile
Typical Temperature RefluxRoom Temperature
Common Issues Low yield, side reactionsLow yield, over-iodination
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization

V. Logical Workflow for Troubleshooting

Troubleshooting_Workflow Problem Problem Low_Yield Low_Yield Problem->Low_Yield Side_Reactions Side_Reactions Problem->Side_Reactions Purification_Issues Purification_Issues Problem->Purification_Issues Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions No Check_Stoichiometry Verify Stoichiometry Side_Reactions->Check_Stoichiometry Yes Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Side_Reactions->Monitor_Reaction No Recrystallization Attempt Recrystallization Purification_Issues->Recrystallization Yes Column_Chromatography Perform Column Chromatography Purification_Issues->Column_Chromatography No

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VI. References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Available from: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Institutes of Health. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Available from: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available from: [Link]

  • Aqueous iodine equilibria in Mammalian iodination reactions. PubMed. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available from: [Link]

  • Effects of Excess Iodine and Water on Bunsen Reaction for Over-Azeotropic Limit. ResearchGate. Available from: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available from: [Link]

  • Analytical Methods. OPUS. Available from: [Link]

  • Functionalization of 3‐iodoimidazo[1,2‐a]pyridine via various couplings. ResearchGate. Available from: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. Available from: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. AIR Unimi. Available from: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Available from: [Link]

  • microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. ARKIVOC. Available from: [Link]

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available from: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Method Refinement for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, and mastering its synthesis is crucial for advancing novel therapeutic programs.[1][2][3]

This guide moves beyond a simple recitation of steps. It provides in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues, optimize reaction conditions, and achieve consistent, high-yield production of your target compound.

Overview of the Core Synthesis

The most common and reliable method for synthesizing the target molecule involves a two-step, one-pot sequence:

  • Cyclocondensation: Reaction of 2-amino-5-methylpyridine with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine ring system.

  • Electrophilic Iodination: In situ C-H functionalization at the C3 position of the electron-rich imidazo[1,2-a]pyridine ring using an appropriate iodine source.

While seemingly straightforward, this synthesis is sensitive to several parameters that can lead to inconsistent yields, incomplete reactions, and challenging purifications. This guide will address these specific pain points.

Troubleshooting Guide (Q&A Format)

This section directly addresses the most frequently encountered problems during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Problem 1: Low or No Yield of the Final Product

Question: I'm getting very low yields, or in some cases, no desired product at all. My TLC plate shows a complex mixture of spots or only starting material. What's going wrong?

Answer: This is the most common issue and can stem from several factors, often related to the initial cyclocondensation step or the subsequent iodination.

Potential Causes & Solutions:

  • Inefficient Cyclocondensation:

    • Causality: The initial reaction between 2-amino-5-methylpyridine and ethyl bromopyruvate is a nucleophilic substitution followed by intramolecular cyclization and dehydration. This process can be slow at low temperatures and can be hampered by suboptimal solvent choice or the presence of moisture.

    • Solution 1 (Thermal Activation): Ensure the reaction mixture is adequately heated. Refluxing in a solvent like ethanol or acetonitrile is typically required to drive the reaction to completion. Monitor the disappearance of the 2-amino-5-methylpyridine starting material by TLC.

    • Solution 2 (Solvent Choice): Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction compared to alcohols. However, be mindful that they require higher purification effort. For initial trials, ethanol is a robust choice.

  • Degradation of Ethyl Bromopyruvate:

    • Causality: Ethyl bromopyruvate is a potent lachrymator and is sensitive to moisture and light. Over time, it can decompose, leading to a lower effective concentration and the introduction of impurities.

    • Solution: Use freshly opened or recently purchased ethyl bromopyruvate. Store it in a dark, dry environment. If the reagent is old, consider purification by distillation under reduced pressure before use.

  • Incorrect Stoichiometry:

    • Causality: While a 1:1 stoichiometry is theoretically sound, slight excesses of the alkylating agent can sometimes be beneficial. However, a large excess can lead to side reactions.

    • Solution: Start with a slight excess (1.05 to 1.1 equivalents) of ethyl bromopyruvate. Carefully measure your reagents.

  • Ineffective Iodination:

    • Causality: Molecular iodine (I₂) is a relatively weak electrophile.[4] The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, but the iodination may still be incomplete without proper activation or sufficient reaction time.[5][6]

    • Solution 1 (Base Additive): The cyclocondensation step produces HBr as a byproduct, which protonates the pyridine nitrogen and deactivates the ring towards electrophilic substitution. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) after the initial cyclization is complete (confirmed by TLC) neutralizes the acid and facilitates the iodination. Add the base before adding the iodine.

    • Solution 2 (Iodinating Agent): If molecular iodine is ineffective, consider a more reactive iodinating agent like N-Iodosuccinimide (NIS).[7][8] NIS often provides cleaner reactions and higher yields, although it is more expensive.[7]

Problem 2: Incomplete Iodination - Product is Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Question: My main isolated product is the non-iodinated imidazo[1,2-a]pyridine. How can I drive the iodination to completion?

Answer: This is a clear indication that the electrophilic iodination step is the bottleneck. The imidazo[1,2-a]pyridine intermediate has formed successfully, but the conditions are not suitable for C-H functionalization.

Potential Causes & Solutions:

  • Acidic Conditions:

    • Causality: As mentioned above, the HBr generated during cyclization protonates the heterocyclic system. This protonation drastically reduces the electron density of the ring, making it much less nucleophilic and thus unreactive towards electrophiles like iodine.

    • Solution: This is the most critical parameter to control. After TLC confirms the formation of the intermediate, add 1.5-2.0 equivalents of NaHCO₃ and stir for 15-20 minutes before adding the iodine. This neutralization is essential for activating the ring for electrophilic attack.

  • Insufficient Iodine or Reaction Time:

    • Causality: The reaction may simply need more electrophile or more time to proceed.

    • Solution: Use at least 1.1 equivalents of I₂ or NIS. After addition, allow the reaction to stir at room temperature or with gentle heating (40-50 °C) for several hours (2-12 h). Monitor the progress by TLC, comparing against a reference spot of the non-iodinated intermediate.

  • Presence of Reducing Agents:

    • Causality: Any adventitious reducing agents in the reaction mixture can react with and consume the iodine.

    • Solution: Ensure all glassware is clean and that solvents are of appropriate quality.

Problem 3: Formation of a Dark, Tarry, or Insoluble Material

Question: My reaction turns very dark, and I'm getting a lot of tar-like material that is difficult to purify. What causes this polymerization?

Answer: The formation of dark, polymeric material is often a sign of side reactions, often promoted by excessive heat or overly harsh conditions.

Potential Causes & Solutions:

  • Excessive Heat During Cyclocondensation:

    • Causality: While heat is required, prolonged heating at very high temperatures, especially in the presence of the alkylating agent, can lead to polymerization of the starting materials or the product.

    • Solution: Maintain a controlled reflux. Use a heating mantle with a temperature controller. Once TLC shows the cyclization is complete, you can often reduce the temperature for the subsequent iodination step.

  • Strong Base:

    • Causality: Using a strong base (e.g., NaOH, KOH) can deprotonate other positions on the molecule or promote decomposition pathways, leading to complex mixtures and tar formation.

    • Solution: Stick to mild inorganic bases like NaHCO₃ or K₂CO₃. These are sufficient to neutralize the acid without causing unwanted side reactions.

  • Oxidation Side Reactions:

    • Causality: Iodine can sometimes act as an oxidant, and under certain conditions, side reactions can occur.[4]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. This is particularly important if you are conducting the reaction at elevated temperatures for an extended period.

Problem 4: Difficulty in Product Purification

Question: I've managed to get the product, but it's very difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities.

Answer: Purification challenges often arise from the inherent polarity of the imidazo[1,2-a]pyridine core and the presence of closely related impurities.

Potential Causes & Solutions:

  • Residual Base:

    • Causality: Inorganic bases (like NaHCO₃) are insoluble in the typical organic solvents used for chromatography and can cause the product to streak.

    • Solution: After the reaction is complete, perform a proper aqueous workup. Dilute the reaction mixture with a larger volume of ethyl acetate or dichloromethane, wash with water, then with a saturated sodium thiosulfate solution (to quench excess iodine), and finally with brine. Dry the organic layer over sodium sulfate before concentrating.

  • Polar Impurities:

    • Causality: The non-iodinated starting material and other polar byproducts can have similar retention factors (Rf) to the desired product.

    • Solution 1 (Solvent System Optimization): Use a gradient elution for your column chromatography. Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will help separate compounds with similar Rf values.

    • Solution 2 (Recrystallization): If the crude product is reasonably pure (>85-90%), recrystallization can be a highly effective final purification step. Try solvent systems like ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected yield for this reaction?

    • A1: With an optimized protocol, yields should consistently be in the range of 70-85%. If your yields are significantly lower, it points to one of the issues detailed in the troubleshooting guide.

  • Q2: How do I best monitor the reaction by TLC?

    • A2: Use a solvent system like 30-50% ethyl acetate in hexanes. You should be able to distinguish between the 2-amino-5-methylpyridine (starting material), the non-iodinated intermediate, and the final iodinated product. The product will be slightly less polar than the non-iodinated intermediate. Use a UV lamp for visualization.

  • Q3: Can I use other iodinating agents?

    • A3: Yes. N-Iodosuccinimide (NIS) is an excellent alternative and often gives cleaner reactions. Iodine monochloride (ICl) is also effective but can sometimes lead to chlorinated byproducts.[7] For consistency and cost-effectiveness, the NaHCO₃/I₂ system is a reliable starting point.

  • Q4: Is it possible to perform this as a one-pot reaction?

    • A4: Absolutely. The recommended protocol is a one-pot, two-step procedure. First, complete the cyclocondensation. Then, without isolating the intermediate, adjust the conditions (add base) and perform the iodination in the same flask. This improves efficiency and reduces material loss.[9]

  • Q5: What are the key safety precautions?

    • A5: Ethyl bromopyruvate is a strong lachrymator and should be handled exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Iodine is corrosive and can cause stains.

Data & Protocols

Table 1: Optimization of Reaction Parameters
EntryBase (equiv.)Iodine Source (equiv.)Temp (°C)Time (h)Yield (%)Observations
1NoneI₂ (1.1)RT12< 10%Incomplete iodination; starting material remains.
2NaHCO₃ (1.5)I₂ (1.1)RT1275%Clean reaction, good conversion.
3NaHCO₃ (1.5)I₂ (1.1)50482%Faster reaction time with gentle heating.
4K₂CO₃ (1.5)I₂ (1.1)RT1278%Similar outcome to NaHCO₃.
5NaHCO₃ (1.5)NIS (1.1)RT685%Faster and slightly cleaner than I₂.
Recommended Experimental Protocol
  • Cyclocondensation: To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol (0.2 M), add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the 2-amino-5-methylpyridine is consumed (typically 2-4 hours).

  • Neutralization: Cool the mixture to room temperature. Add solid sodium bicarbonate (1.5 eq) in portions and stir for 20 minutes.

  • Iodination: Add molecular iodine (1.1 eq) in one portion. Stir the reaction at room temperature.

  • Monitoring: Monitor the formation of the product by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. Remove the ethanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Iodination 2-amino-5-methylpyridine 2-amino-5-methylpyridine Intermediate_A N-Alkylated Intermediate 2-amino-5-methylpyridine->Intermediate_A SN2 Attack Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product_1 Ethyl 6-methylimidazo[1,2-a] pyridine-2-carboxylate Intermediate_B->Product_1 Dehydration (-H2O) Product_1_iod Ethyl 6-methylimidazo[1,2-a] pyridine-2-carboxylate Final_Product Ethyl 3-iodo-6-methylimidazo[1,2-a] pyridine-2-carboxylate Product_1_iod->Final_Product Electrophilic Substitution at C3 Iodine Iodine (I₂) Iodine->Final_Product Base Base (NaHCO₃) Base->Product_1_iod Neutralizes HBr, Activates Ring

Caption: Simplified reaction mechanism for the two-step synthesis.

Experimental Workflow

G reagents 1. Mix Reagents (2-amino-5-methylpyridine, Ethyl Bromopyruvate in EtOH) reflux 2. Reflux (2-4h) Monitor by TLC reagents->reflux cool 3. Cool to RT reflux->cool neutralize 4. Add NaHCO₃ Stir 20 min cool->neutralize iodinate 5. Add I₂ Stir at RT (6-12h) neutralize->iodinate quench 6. Quench (Na₂S₂O₃) iodinate->quench concentrate 7. Concentrate quench->concentrate extract 8. Aqueous Workup & Extraction (EtOAc) concentrate->extract purify 9. Column Chromatography extract->purify product 10. Isolate Pure Product purify->product

Caption: Step-by-step experimental workflow from start to finish.

Troubleshooting Decision Tree

G cluster_sm_present cluster_sm_absent cluster_intermediate cluster_tar start Low/No Yield check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No cause1 Cause: Incomplete Cyclization sm_present->cause1 check_intermediate Check for Non-Iodinated Intermediate on TLC sm_absent->check_intermediate solution1 Solution: - Increase reflux time/temp - Check reagent quality intermediate_present Intermediate is Main Spot check_intermediate->intermediate_present complex_mixture Complex Mixture/ Tar Formation check_intermediate->complex_mixture cause2 Cause: Ineffective Iodination intermediate_present->cause2 cause3 Cause: Decomposition complex_mixture->cause3 solution2 Solution: - Add Base (NaHCO₃) before I₂ - Increase Iodination Time/Temp - Use NIS solution3 Solution: - Reduce reaction temp - Use mild base only - Use inert atmosphere

Caption: A logical guide to diagnosing synthesis problems.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 20, 2026, from [Link]

  • Mohan, D., & Bajaj, K. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Martinez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry.
  • ACS Green Chemistry Institute. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Yadav, D., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Retrieved January 20, 2026, from [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Mousset, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.
  • Martinez, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved January 20, 2026, from [Link]

  • Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity.
  • Organic Chemistry Portal. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Retrieved January 20, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). I2 and Electrophilic I+ reagents. WordPress. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Chern, C., & Hsin, L. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Powers, D., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Wang, Z., et al. (2012). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-iodo- vs. 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous clinically approved drugs and late-stage candidates. The strategic functionalization of this privileged heterocycle, particularly at the C-3 position, is pivotal for modulating biological activity. This guide provides an in-depth, objective comparison of two key precursors for such functionalization: ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and its 3-bromo analogue. We will delve into their comparative reactivity in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This analysis is grounded in fundamental mechanistic principles and supported by experimental data from the literature to inform rational substrate selection and reaction optimization.

The Decisive Factor: The Carbon-Halogen Bond

The enhanced reactivity of the 3-iodo derivative over the 3-bromo counterpart is a direct consequence of the inherent differences in their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the initial and often rate-determining step of the catalytic cycle in palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-I bond translates to a lower activation energy for this crucial step, generally leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.

Visualizing the Catalytic Cycle: Oxidative Addition as the Key Step

Oxidative_Addition cluster_legend Legend Pd(0)L2 Pd(0)L2 Transition_State Pd(0)L2->Transition_State Oxidative Addition (Rate-determining step) Ar-X Ar-X (Iodo or Bromo derivative) Ar-X->Transition_State Oxidative_Adduct trans-ArPd(II)(X)L2 Transition_State->Oxidative_Adduct Iodo For Ar-I: Lower activation energy, faster rate Bromo For Ar-Br: Higher activation energy, slower rate

Caption: Oxidative addition of the aryl halide to the Pd(0) catalyst.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of the iodo and bromo derivatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The experimental data presented is a synthesis of literature reports on 3-haloimidazo[1,2-a]pyridines and related aryl halides, providing a strong indication of the expected reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile tool for creating biaryl and heteroaryl-aryl structures. In the context of our target molecules, the 3-iodo derivative is expected to undergo this transformation more readily than its bromo counterpart.

Experimental Data Summary: Suzuki-Miyaura Coupling

FeatureEthyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylateEthyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Typical Reaction Conditions Pd(PPh₃)₄ or Pd(dppf)Cl₂, strong base (e.g., K₂CO₃, Cs₂CO₃), DME or Toluene/H₂O, 80-100 °CPd(PPh₃)₄ or more active catalysts (e.g., with bulky phosphine ligands), stronger base (e.g., K₃PO₄), higher temperatures (100-120 °C)
Reaction Time Generally shorter (e.g., 2-6 hours)Generally longer (e.g., 12-24 hours)
Catalyst Loading Lower catalyst loading often sufficient (e.g., 1-3 mol%)Higher catalyst loading may be required (e.g., 3-5 mol%)
Yields Typically high yields (>85%)[1]Moderate to high yields, often requiring more optimization

Experimental Protocol: Suzuki-Miyaura Coupling of the 3-Iodo Derivative

  • To a degassed solution of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv) in 1,2-dimethoxyethane (DME) are added the desired arylboronic acid (1.5 equiv) and a strong base such as potassium carbonate (2.0 equiv).

  • The mixture is further degassed before the addition of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • The reaction mixture is then heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Suzuki_Workflow Start Start Reactants Combine 3-halo-imidazo[1,2-a]pyridine, arylboronic acid, and base in solvent Start->Reactants Degas1 Degas the mixture Reactants->Degas1 Catalyst Add Palladium Catalyst Degas1->Catalyst Heat Heat under inert atmosphere Catalyst->Heat Monitor Monitor reaction progress (TLC/LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups, which are valuable handles for further transformations or as components of bioactive molecules. The higher reactivity of the iodo-substituted substrate is particularly advantageous in this reaction.

Experimental Data Summary: Sonogashira Coupling

FeatureEthyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylateEthyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Typical Reaction Conditions Pd(PPh₃)₂Cl₂, CuI (co-catalyst), base (e.g., Et₃N, DIPA), THF or DMF, room temperature to 60 °CPd(PPh₃)₂Cl₂, CuI, stronger base, higher temperatures (e.g., 80-100 °C)
Reaction Time Typically faster (e.g., 1-4 hours)Requires longer reaction times (e.g., 8-16 hours)
Side Reactions Lower propensity for Glaser-Hay homocoupling of the alkyneHigher temperatures can promote alkyne homocoupling
Yields Generally high yieldsGood yields achievable, but may require more rigorous optimization

Experimental Protocol: Sonogashira Coupling of the 3-Iodo Derivative

  • To a solution of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as tetrahydrofuran (THF) is added a base, typically triethylamine (Et₃N, 2.0 equiv).

  • The mixture is degassed, followed by the addition of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (CuI, 0.05 equiv).

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.

  • The reaction mixture is then filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice between the iodo and bromo derivative can significantly influence the reaction conditions required for efficient C-N bond formation.

Experimental Data Summary: Buchwald-Hartwig Amination

FeatureEthyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylateEthyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Typical Reaction Conditions Pd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu, K₃PO₄), Toluene or Dioxane, 80-100 °CMore advanced catalyst systems (e.g., with Buchwald's biarylphosphine ligands), stronger base, and higher temperatures (100-120 °C) are often necessary.
Reaction Time Generally faster reaction timesLonger reaction times are typically required
Substrate Scope Broader scope of amines may be coupled under milder conditionsMay be more challenging with less nucleophilic amines
Yields Good to excellent yieldsModerate to good yields, highly dependent on catalyst system and reaction conditions

Experimental Protocol: Buchwald-Hartwig Amination of the 3-Bromo Derivative

  • A mixture of ethyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) is prepared in a reaction vessel.

  • A suitable solvent, for example, toluene, is added, and the mixture is degassed.

  • A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand, for instance, Xantphos (0.04 equiv), are added under an inert atmosphere.

  • The reaction is heated to 100-110 °C and monitored for completion.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Conclusion and Recommendations

The choice between ethyl 3-iodo- and 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate as a synthetic precursor is a classic trade-off between reactivity and cost/stability.

  • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is the more reactive substrate, generally leading to higher yields in shorter reaction times and under milder conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This makes it the preferred choice for complex syntheses where preserving sensitive functional groups is paramount, or when rapid reaction completion is desired.

  • Ethyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate , while less reactive, is often more cost-effective and may exhibit greater stability. Its successful application in cross-coupling reactions typically requires more forcing conditions, such as higher temperatures, stronger bases, and more sophisticated catalyst systems. However, for large-scale syntheses where cost is a major driver, the development of an efficient protocol with the bromo derivative can be highly advantageous.

Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision and to design robust and efficient synthetic routes for the functionalization of the valuable imidazo[1,2-a]pyridine scaffold.

References

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Building Blocks in Drug Discovery: A Comparative Analysis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which a vast majority of pharmaceuticals are built.[1][2] Their prevalence stems from the rich three-dimensional architecture and diverse physicochemical properties they offer, enabling precise interactions with biological targets.[3] Among the myriad of available building blocks, nitrogen-containing heterocycles are particularly prominent, found in over 85% of all biologically active compounds.[2] This guide provides an in-depth comparison of a highly functionalized and versatile building block, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate , against other widely used "privileged scaffolds" in medicinal chemistry, such as indoles, pyrazoles, and benzimidazoles.

The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to select the most appropriate scaffold for their specific therapeutic targets. We will delve into the synthetic utility, structure-activity relationship (SAR) potential, and inherent biological relevance of each class of compound.

The Imidazo[1,2-a]pyridine Scaffold: A Rising Star

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has gained significant traction as a "privileged scaffold" in medicinal chemistry.[4][5] This recognition is supported by its presence in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, showcasing its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles.[5][6][7] The scaffold's rigid structure, combined with its capacity for hydrogen bonding and π-π stacking, allows for high-affinity interactions with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[6][8]

Focus Molecule: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Chemical structure of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

This specific building block is a testament to rational design in medicinal chemistry. Each substituent is strategically placed to maximize its utility in library synthesis and lead optimization:

  • Imidazo[1,2-a]pyridine Core : Provides the foundational bicyclic structure known for its broad biological activity.[4][9]

  • C3-Iodo Group : This is the key reactive handle. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10][11][12] This allows for the facile and diverse introduction of aryl, heteroaryl, alkynyl, and amino moieties at a position known to be critical for modulating pharmacological activity.

  • C2-Ethyl Carboxylate Group : This ester functionality serves multiple purposes. It acts as an electron-withdrawing group, influencing the reactivity of the heterocyclic core. It can also serve as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or salt formation to improve solubility.

  • C6-Methyl Group : Substitutions on the pyridine ring, such as this methyl group, are crucial for fine-tuning physicochemical properties like lipophilicity and metabolic stability. They can also provide additional steric or electronic interactions within a target's binding pocket.

The strategic placement of these functional groups allows for a systematic and efficient exploration of chemical space around the core scaffold, a cornerstone of modern lead discovery.

Comparative Analysis with Other Privileged Scaffolds

While the imidazo[1,2-a]pyridine scaffold is highly versatile, a senior scientist must weigh its advantages against other established building blocks. The choice of a core scaffold is a critical decision that impacts the entire drug discovery cascade, from initial synthesis to clinical development.

Scaffold Key Features Advantages Representative Drugs Limitations
Imidazo[1,2-a]pyridine Fused 5-6 bicyclic system. Multiple points for diversification. Known to be CNS-active.[6]High synthetic tractability, proven clinical success, metabolically stable.Zolpidem, Alpidem, Saripidem[6][7]May have inherent CNS penetration, which could be an off-target effect if not desired.
Indole Fused 5-6 bicyclic system, bioisostere of tryptophan.[13][14]Found in numerous natural products, versatile chemistry, broad biological activity.[13][15][16]Indomethacin, Sunitinib[15]Can be susceptible to oxidative metabolism. Synthesis of substituted indoles can be complex.
Pyrazole 5-membered aromatic ring with two adjacent nitrogen atoms.[17]Metabolically stable, synthetically accessible, acts as a versatile bioisostere.[18][19]Celecoxib, Sildenafil, Ruxolitinib[17][18]Can be less structurally rigid than fused systems, potentially leading to lower binding affinity.
Benzimidazole Fused 5-6 bicyclic system, bioisostere of purines.[20][21]Strong H-bond donor/acceptor capabilities, wide range of pharmacological activities.[22][23][24]Omeprazole, MebendazoleCan have planarity issues, potentially leading to off-target effects through DNA intercalation.

Synthetic Accessibility and Diversification Potential

The true value of a building block lies in its ability to be readily synthesized and subsequently elaborated into a diverse library of analogs. Here, we compare the typical synthetic logic for introducing diversity into each scaffold.

Workflow for Scaffold Elaboration

G cluster_0 Imidazo[1,2-a]pyridine cluster_1 Indole cluster_2 Pyrazole cluster_3 Benzimidazole a1 Ethyl 3-iodo-6-methylimidazo [1,2-a]pyridine-2-carboxylate a2 Diverse Analogs a1->a2 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) b1 Substituted Indole b2 Diverse Analogs b1->b2 N-Alkylation/Arylation, C3-Electrophilic Substitution c1 Substituted Pyrazole c2 Diverse Analogs c1->c2 N-Arylation, Functionalization of Pre-installed Groups d1 Substituted Benzimidazole d2 Diverse Analogs d1->d2 N-Alkylation, C2-Functionalization

Caption: Comparative workflows for the diversification of privileged scaffolds.

As the diagram illustrates, the C3-iodo group on our focus molecule provides a direct and powerful entry point for diversification via robust and well-established palladium-catalyzed cross-coupling reactions. This is a significant advantage over scaffolds that may require multi-step sequences or harsh conditions to achieve similar levels of diversity.

Experimental Protocols

To provide a practical context, the following are generalized, yet detailed, experimental protocols for key reactions.

Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine with an α-haloketone.[25]

G start Start: 2-Aminopyridine & α-Haloketone step1 Dissolve in suitable solvent (e.g., Ethanol, DMF) start->step1 step2 Heat to reflux (e.g., 80-100 °C) step1->step2 step3 Monitor reaction by TLC/LC-MS step2->step3 step4 Cool to room temperature step3->step4 step5 Purify by crystallization or column chromatography step4->step5 end End: Imidazo[1,2-a]pyridine Product step5->end

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or DMF.

  • Addition of α-Haloketone: Add the corresponding α-haloketone (1.0-1.2 equivalents) to the solution. For the synthesis of the title compound, this would be a halogenated derivative of ethyl 2-oxobutanoate.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Suzuki Cross-Coupling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes a standard Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C3-position.[10][26]

Methodology:

  • Reactant Preparation: To a microwave vial or Schlenk tube, add Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as Na₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the C3-arylated product.

Conclusion and Future Outlook

The selection of a building block is a multi-faceted decision that balances synthetic feasibility, diversification potential, and the inherent biological profile of the scaffold. Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate stands out as a highly valuable tool for medicinal chemists. Its pre-installed, orthogonally addressable functional groups allow for rapid and efficient library generation using robust and reliable chemistry.

While classic scaffolds like indoles and benzimidazoles will always have their place, the imidazo[1,2-a]pyridine core offers a compelling combination of proven clinical relevance and exceptional synthetic versatility.[6][8][27] As drug discovery continues to tackle increasingly complex biological targets, the demand for well-designed, highly functionalized building blocks will only grow. The strategic design embodied by Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate provides a clear roadmap for the efficient discovery of next-generation therapeutics.

References

  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Shafiei, M., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Organic Synthesis, 20. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • Bansal, Y., & Bansal, G. (2020). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 20(24), 2187-2204. [Link]

  • Ahmad, I., et al. (2023). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Zhang, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

  • Current Medicinal Chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. [Link]

  • ResearchGate. (2021). Benzimidazole scaffold as a versatile biophore in drug discovery: A review. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]

  • Scilit. (2024). Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. [Link]

  • Ingenta Connect. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug... [Link]

  • de Oliveira, R. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Kaur, R., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 17(4), 438-454. [Link]

  • National Institutes of Health. (2015). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]

  • Semantic Scholar. (2019). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-654. [Link]

  • ResearchGate. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • National Institutes of Health. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • Preprints.org. (2024). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]

  • MDPI. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • ResearchGate. (2024). (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. [Link]

  • Semantic Scholar. (2022). N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. [Link]

  • SciSpace. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • Oriental Journal of Chemistry. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • ResearchGate. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. [Link]

  • ResearchGate. (2018). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Its derivatives exhibit a wide range of biological activities, making the precise and unambiguous determination of their chemical structures paramount. This guide provides an in-depth comparison of analytical techniques for validating the structure of derivatives synthesized from Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, a versatile building block for creating novel chemical entities.

The Synthetic Landscape: Derivatization at the C3-Position

The C3-iodo substituent on the Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate core serves as a prime handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. Understanding the expected outcomes of these reactions is the first step in structural validation.

Common C3-Position Derivatization Strategies:

  • Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl substituents by coupling the C3-iodo position with a boronic acid or ester.[7][8][9][10] This is a widely used method for creating biaryl structures.

  • Sonogashira Coupling: This method forms a carbon-carbon bond between the C3-position and a terminal alkyne, yielding derivatives with extended conjugation.[11][12]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the C3-position.[13][14][15]

The successful execution of these reactions must be confirmed by a rigorous and multi-faceted analytical approach. No single technique is sufficient; instead, a combination of methods provides a self-validating system for structural elucidation.

A Multi-Pronged Approach to Structural Validation

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment.

Figure 1: A workflow diagram illustrating the key stages in the synthesis and structural validation of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides the initial and most readily interpretable data. The chemical shifts, coupling constants, and integration of the proton signals are highly informative.

Expected ¹H NMR Spectral Features for the Imidazo[1,2-a]pyridine Core:

ProtonTypical Chemical Shift (ppm)MultiplicityKey Correlations
H-5~8.3 ppmDoubletCoupled to H-6 and H-7
H-7~7.4 ppmTriplet or dddCoupled to H-5, H-6, and H-8
H-8~7.7 ppmDoubletCoupled to H-7
6-CH₃~2.4 ppmSinglet
Ethyl -CH₂-~4.5 ppmQuartetCoupled to Ethyl -CH₃
Ethyl -CH₃~1.5 ppmTripletCoupled to Ethyl -CH₂-

Note: Chemical shifts are approximate and can be influenced by the nature of the C3-substituent and the solvent used.[7][16][17][18][19][20][21][22][23]

The disappearance of the signal corresponding to the C3-proton (if present in the starting material) and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Expected ¹³C NMR Spectral Features for the Imidazo[1,2-a]pyridine Core:

CarbonTypical Chemical Shift (ppm)
C-2~138 ppm
C-3~68 ppm (for iodo-substituted)
C-5~127 ppm
C-6~115 ppm
C-7~127 ppm
C-8~119 ppm
C-8a~148 ppm
6-CH₃~18 ppm
C=O~163 ppm
Ethyl -CH₂-~62 ppm
Ethyl -CH₃~15 ppm

Note: The chemical shift of C-3 will change significantly upon substitution.[7][17][24][25][26]

2D NMR Techniques: Unraveling Complex Connectivity

For more complex derivatives, 2D NMR experiments are invaluable for confirming connectivity.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the arrangement of protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for confirming the attachment of the new substituent at the C3-position.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for the confirmation of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the molecular formula with high accuracy, distinguishing between compounds with the same nominal mass but different elemental compositions.[16][18][27][28]

Experimental Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Analysis: Compare the experimentally determined m/z value with the calculated exact mass for the expected molecular formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

For crystalline derivatives, single-crystal X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[29][30][31][32] This technique is considered the definitive method for structural validation, as it directly visualizes the atomic arrangement in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions with Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, integral to a multitude of pharmacologically active compounds. The functionalization of this core, particularly at the C3-position, is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparative analysis of various catalytic systems for the cross-coupling of a key building block, ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Drawing upon experimental data, this document serves as a technical resource for researchers seeking to optimize C-C and C-N bond formation on this versatile heterocyclic system.

Introduction: The Significance of C3-Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The strategic introduction of diverse substituents at the C3-position allows for the fine-tuning of a molecule's pharmacological profile. Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a versatile intermediate, primed for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, alkynyl, and amino moieties. The choice of catalyst and reaction conditions is paramount to achieving high yields and purity, directly impacting the efficiency of drug discovery and development workflows.

Comparative Analysis of Catalytic Systems

This section details a comparative study of four major cross-coupling reactions for the functionalization of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. The performance of various palladium-based catalysts is evaluated based on reported yields and reaction conditions for the core 3-iodoimidazo[1,2-a]pyridine scaffold, providing a predictive framework for the target substrate.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. For 3-iodoimidazo[1,2-a]pyridine derivatives, this reaction has been shown to be highly effective.

Catalyst Performance:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O754885[1]
Pd(PPh₃)₄Ba(OH)₂DME801290[1]
PdCl₂(dppf)K₂CO₃DME802High[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016High[2]

Note: Yields are based on reactions with 3-iodoimidazo[1,2-a]pyridines and various arylboronic acids. The presence of the ethyl carboxylate at C2 and the methyl group at C6 may influence reaction rates and yields.

Mechanistic Insight & Experimental Rationale:

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Ar-I Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Boronic_Acid R-B(OR')₂ Boronic_Acid->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

The choice of a strong base like Ba(OH)₂ in a polar aprotic solvent such as DME can lead to optimized yields and shorter reaction times.[1] The use of bulky, electron-rich phosphine ligands like dppf and SPhos can enhance catalyst activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[2]

Heck Reaction: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck reaction provides a direct method for the arylation or vinylation of alkenes. For the 3-iodoimidazo[1,2-a]pyridine scaffold, this reaction allows for the introduction of various vinylic substituents.

Catalyst Performance:

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Pd(OAc)₂Et₃NDMF10024ModerateMethyl acrylate[3]
Pd/CNa₂CO₃/Et₃NNMP100-HighMethyl acrylate[3]
PdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O1203GoodStyrene[2]

Note: Data is generalized from Heck reactions of iodoarenes with various alkenes. Specific yields for the target substrate may vary.

Mechanistic Insight & Experimental Rationale:

The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[4]

Heck_Reaction_Cycle Ar-I Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L_n) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L_n)->Migratory_Insertion Alkene Alkene (e.g., Acrylate) Alkene->Migratory_Insertion Intermediate Pd-Alkyl Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [Product-Pd-H] Complex Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L_n Base Product Vinylated Product Product_Complex->Product Base Base (e.g., Et₃N) Sonogashira_Coupling_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0)L_n Pd(II) Ar-Pd(II)-I(L_n) Pd(0)->Pd(II) Oxidative Addition (Ar-I) Pd-Alkyne Ar-Pd(II)-C≡CR Pd(II)->Pd-Alkyne Transmetalation Pd-Alkyne->Pd(0) Reductive Elimination Product Ar-C≡CR Pd-Alkyne->Product Cu(I) Cu(I)X Cu-Alkyne Cu(I)-C≡CR Cu(I)->Cu-Alkyne Cu-Alkyne->Cu(I) Transmetalation to Pd Alkyne H-C≡CR Alkyne->Cu-Alkyne Base Base Base

Sonogashira Coupling Dual Catalytic Cycle

The use of a copper co-catalyst generally allows for milder reaction conditions (room temperature). [5]However, copper can also promote the homocoupling of the terminal alkyne (Glaser coupling). Copper-free protocols, while sometimes requiring higher temperatures or more specialized ligands, can circumvent this side reaction.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.

Catalyst Performance:

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Amine
Pd₂(dba)₃ / BINAPNaOtBuToluene8018GoodMorpholine [6]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH10012HighPrimary Amines [7]
[Pd(cinnamyl)Cl]₂ / BippyPhosK₂CO₃Toluene11024HighNH-Heterocycles

Note: These are representative conditions for the Buchwald-Hartwig amination of aryl halides. [6][7]The reactivity of the imidazo[1,2-a]pyridine core may necessitate specific ligand and base combinations.

Mechanistic Insight & Experimental Rationale:

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product. [6]

Buchwald_Hartwig_Cycle Ar-I Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Complex Oxidative_Addition->Ar-Pd(II)-I(L_n) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L_n)->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base (e.g., NaO*t*Bu) Amido_Complex [Ar-Pd(II)-NR₂(L_n)] Amine_Coordination->Amido_Complex Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR₂ N-Arylated Product Reductive_Elimination->Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle

The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and others, are highly effective in promoting the reductive elimination step, which is often rate-limiting. [8]The selection of the base is also critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. [6]

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting cross-coupling reactions with ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. Researchers should note that optimization of these protocols for specific substrates and desired outcomes is often necessary.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Protocol Start Start Step1 To a dried Schlenk tube, add ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), arylboronic acid (1.2 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Start->Step1 Step2 Add base (e.g., Na₂CO₃, 2.0 equiv.). Step1->Step2 Step3 Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Step2->Step3 Step4 Add degassed solvent (e.g., Toluene/H₂O mixture). Step3->Step4 Step5 Heat the reaction mixture with stirring at the desired temperature (e.g., 75-100 °C). Step4->Step5 Step6 Monitor reaction progress by TLC or LC-MS. Step5->Step6 Step7 Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Step6->Step7 Step8 Dry the organic layer, concentrate, and purify by column chromatography. Step7->Step8 End End Step8->End

Experimental Workflow for Suzuki-Miyaura Coupling
General Protocol for Heck Reaction

Heck_Protocol Start Start Step1 In a sealed tube, combine ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if necessary. Start->Step1 Step2 Add base (e.g., Et₃N, 2.0 equiv.). Step1->Step2 Step3 Add a suitable solvent (e.g., DMF or NMP). Step2->Step3 Step4 Degas the mixture with an inert gas. Step3->Step4 Step5 Heat the reaction to the required temperature (e.g., 100-120 °C). Step4->Step5 Step6 Monitor the reaction by TLC or GC-MS. Step5->Step6 Step7 After completion, cool the mixture, filter off any solids, and partition between water and an organic solvent. Step6->Step7 Step8 Separate the organic layer, dry, concentrate, and purify the product by chromatography. Step7->Step8 End End Step8->End

Experimental Workflow for Heck Reaction
General Protocol for Sonogashira Coupling

Sonogashira_Protocol Start Start Step1 To a Schlenk flask under an inert atmosphere, add ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%). Start->Step1 Step2 Add a degassed solvent (e.g., THF or DMF). Step1->Step2 Step3 Add a base (e.g., Et₃N, 2.0 equiv.). Step2->Step3 Step4 Add the terminal alkyne (1.2 equiv.) dropwise. Step3->Step4 Step5 Stir the reaction at room temperature or with gentle heating. Step4->Step5 Step6 Monitor the reaction by TLC or LC-MS. Step5->Step6 Step7 Once complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine. Step6->Step7 Step8 Dry the organic phase, concentrate, and purify by column chromatography. Step7->Step8 End End Step8->End

Experimental Workflow for Sonogashira Coupling
General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol Start Start Step1 In a glovebox, charge a vial with palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaO*t*Bu, 1.4 equiv.). Start->Step1 Step2 Add ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv.) and the amine (1.2 equiv.). Step1->Step2 Step3 Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Step2->Step3 Step4 Seal the vial and heat with stirring at the appropriate temperature (e.g., 80-110 °C). Step3->Step4 Step5 Monitor the reaction's progress by LC-MS. Step4->Step5 Step6 Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Step5->Step6 Step7 Wash the filtrate with water and brine. Step6->Step7 Step8 Dry, concentrate, and purify the product via column chromatography. Step7->Step8 End End Step8->End

Experimental Workflow for Buchwald-Hartwig Amination

Conclusion

The C3-functionalization of ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a critical transformation in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comparative overview of four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The choice of the optimal catalytic system will depend on the desired substituent to be introduced, as well as considerations of cost, efficiency, and functional group tolerance. While the Suzuki-Miyaura reaction is well-established for this scaffold, this guide provides a starting point for the exploration and optimization of other valuable cross-coupling methodologies. Further screening of catalysts, ligands, bases, and solvents is encouraged to achieve the highest possible yields and purities for specific target molecules.

References

  • Buchwald-Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17778-17782.
  • Heck reaction. In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Organic Letters, 5(25), 4835-7.
  • Kollár, L., et al. (2021).
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. Retrieved from [Link]

  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. Retrieved from [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19035-19054.
  • Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
  • Li, J., & Chen, C. (2018). Recent Advances of Pd/C-Catalyzed Reactions.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2205.
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 13(4), 1087-1094.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058.
  • Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]

  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 24(21), 3878.

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Efficacy of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the synthetic versatility and subsequent biological potential of derivatives originating from a key building block: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the iodine atom at the 3-position renders this molecule an exceptionally useful precursor for generating diverse libraries of compounds through various cross-coupling reactions. This allows for systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize biological efficacy.

This document will provide a comparative analysis of the anticancer, antimicrobial, and kinase inhibitory activities of derivatives synthesized from this scaffold. We will delve into the experimental data supporting these findings, detail the methodologies for their evaluation, and explore the structure-activity relationships (SAR) that govern their potency.

The Synthetic Gateway: Leveraging the 3-Iodo Position

The carbon-iodine bond at the C3 position of the imidazo[1,2-a]pyridine ring is a key functional handle for medicinal chemists.[3] Its reactivity makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[4][5] These reactions are cornerstones of modern drug discovery, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The choice of coupling partner in these reactions allows for the introduction of a wide variety of substituents at the 3-position, including aryl, heteroaryl, and alkynyl groups. This structural diversification is crucial for fine-tuning the pharmacological properties of the resulting molecules, such as their target affinity, selectivity, and pharmacokinetic profile.

Below is a generalized workflow illustrating the synthetic utility of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Synthetic_Workflow Start Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Heck Heck Coupling (with Alkenes) Start->Heck Aryl_Derivatives 3-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Derivatives Alkynyl_Derivatives 3-Alkynyl Derivatives Sonogashira->Alkynyl_Derivatives Alkenyl_Derivatives 3-Alkenyl Derivatives Heck->Alkenyl_Derivatives

Caption: Synthetic diversification of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Anticancer Activity: A Promising Frontier

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, with activities reported against a range of human tumor cell lines.[6][7][8] The introduction of various substituents at the C3 position via cross-coupling reactions has led to the discovery of compounds with potent cytotoxic and antiproliferative effects.

Comparative Efficacy of 3-Substituted Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives, highlighting the impact of different substituents on their potency. While not all compounds are directly derived from the title compound, they represent the types of structures that can be readily synthesized and provide a basis for comparison.

Compound ID3-Position SubstituentCancer Cell LineIC50 (µM)Reference
12 p-ChlorophenylHT-29 (Colon)4.15 ± 2.93[9][10]
14 p-TolylB16F10 (Melanoma)21.75 ± 0.81[9][10]
18 p-Chlorophenyl amineB16F10 (Melanoma)14.39 ± 0.04[9]
6d S-Aryl moietyHepG2 (Liver)Not specified, but active[7]
6i S-Aryl moietyHepG2 (Liver)Not specified, but active[7]
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineVarious0.09 - 0.43[11]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data suggest that the nature of the substituent at the 3-position plays a critical role in determining the anticancer potency and selectivity of these compounds. For instance, compound 12 , with a p-chlorophenyl group, exhibits high activity against the HT-29 colon cancer cell line.[9][10] The highly potent compound 13k demonstrates that more complex heterocyclic systems attached to the imidazo[1,2-a]pyridine core can lead to broad-spectrum anticancer activity.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized imidazo[1,2-a]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[12]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for representative imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4e Escherichia coli CTXM500-700[13]
4e Klebsiella pneumoniae NDM500-700[13]
10i Candida albicans41.98 µmol/L[14]
Thieno[2,3-d]pyrimidine derivative Pseudomonas aeruginosa< Streptomycin[15]

Note: The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The data indicates that imidazo[1,2-a]pyridine derivatives can be effective against both Gram-negative bacteria, including multidrug-resistant strains, and pathogenic fungi like Candida albicans.[13][14] The specific substitutions on the core scaffold are crucial for determining the spectrum and potency of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Kinase Inhibition: Targeting Cellular Signaling

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[11] The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent and selective kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a key isoform of the PI3K family.[16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Comparative Efficacy of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
Compound IDPI3Kα IC50 (µM)Reference
2a 0.67[16]
2g 0.0018[16]
12 (thiazole derivative) 0.0028[16]

The data clearly demonstrates that optimization of the substituents on the imidazo[1,2-a]pyridine core can lead to a dramatic increase in PI3Kα inhibitory activity, with some compounds exhibiting picomolar potency.[16]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology (General):

  • Reaction Setup: The reaction is set up in a microplate well containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: The test compounds are added at various concentrations.

  • Incubation: The reaction is incubated for a specific time at an optimal temperature to allow for phosphorylation.

  • Detection: A detection reagent is added to measure the extent of substrate phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic use of modern cross-coupling reactions allows for the systematic exploration of structure-activity relationships, leading to the identification of potent anticancer, antimicrobial, and kinase inhibitory agents. The comparative data presented in this guide highlights the immense potential of this scaffold in drug discovery.

Future research in this area should focus on:

  • Expanding the diversity of substituents introduced at the 3-position to further explore the chemical space.

  • Investigating the mechanism of action of the most potent compounds to identify novel biological targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Exploring the potential of these derivatives against other therapeutic targets, given the broad biological activity of the imidazo[1,2-a]pyridine core.

By leveraging the synthetic accessibility and proven biological relevance of this scaffold, researchers can continue to develop novel and effective therapeutic agents to address unmet medical needs.

References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3373. [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Patel, H. R., et al. (2023). Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl) - bepls. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Bassyouni, F., et al. (2024). Moiramide B is a peptide–polyketide hybrid with a bacterial origin and interesting antibiotic activity. Organic & Biomolecular Chemistry. [Link]

  • Queiroz, M. J. R. P., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(8), 3331-3339. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2171. [Link]

  • de Oliveira, C. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • de Oliveira, C. S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Wang, X., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect. [Link]

  • Vasylenko, O., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 26(16), 4983. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]

  • Awadallah, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Biosciences and Medicines, 10(9), 1-18. [Link]

  • Onay, A., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1225, 129107. [Link]

  • Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(28), 5526-5530. [Link]

  • Geedkar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22448–22461. [Link]

  • Cesur, N., et al. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. [Link]

  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. [Link]

  • de Souza, M. C. B. V., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(6), 8243-8263. [Link]

  • Singh, D., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Kánya, D., et al. (2025). ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Mechanistic Strategies in the Functionalization of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and a Key Building Block

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anxiolytics and anti-cancer drugs.[1] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The strategic functionalization of this core is paramount in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable building block: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate . The iodine atom at the C3 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing ester at C2 and the electron-donating methyl group at C6 subtly modulate the electronic landscape of the heterocyclic system, influencing its reactivity. We will delve into the mechanistic underpinnings of its most common transformations—Suzuki-Miyaura, Heck, and Sonogashira couplings—providing a comparative analysis against alternative substrates and offering detailed, field-tested experimental protocols.

Synthesis of the Core Reagent

The reliable synthesis of the title compound is a critical first step. A common and efficient route involves the condensation of 2-amino-5-methylpyridine with an appropriate three-carbon electrophile followed by iodination. One established method is the reaction of 2-amino-5-methylpyridine with ethyl 2-chloroacetoacetate to form the imidazo[1,2-a]pyridine ring, followed by regioselective iodination at the electron-rich C3 position using an electrophilic iodine source like N-iodosuccinimide (NIS).[2]

The Heart of the Mechanism: The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle of palladium-catalyzed cross-coupling reactions is essential for troubleshooting, optimization, and rational design of new transformations.[3][4] Most of the reactions discussed herein proceed through a common Pd(0)/Pd(II) cycle, which consists of three key steps: oxidative addition, transmetalation (for Suzuki/Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4][5]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex R¹-Pd(II)-X(L₂) (Organopalladium Complex) OxAdd->Pd(II)Complex Transmetalation Transmetalation (e.g., Suzuki, Sonogashira) Pd(II)Complex->Transmetalation MigratoryInsertion Migratory Insertion (Heck) Pd(II)Complex->MigratoryInsertion Diorganopalladium R¹-Pd(II)-R²(L₂) Transmetalation->Diorganopalladium RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd(0)L2 Product R¹-R² (Coupled Product) RedElim->Product Forms RX Ar-I RX->OxAdd + R¹-X R2M R²-M R2M->Transmetalation + R²-M

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

The initial oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-determining step and is significantly faster for iodides compared to bromides or chlorides.[6] This is the primary reason why iodo-substrates like our title compound are highly reactive and often preferred for developing and optimizing new synthetic methodologies.

A Comparative Guide to Key Cross-Coupling Reactions

The true utility of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is demonstrated in its versatile reactivity. Below, we compare its performance in the three most synthetically valuable palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][7]

Mechanistic Insight: The key transmetalation step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base and solvent can significantly influence reaction efficiency.[8][9] For imidazo[1,2-a]pyridines, strong bases in polar aprotic solvents like DME have been shown to give optimized yields and shorter reaction times.[9]

Performance Comparison: Iodo vs. Bromo vs. Chloro Derivatives

FeatureEthyl 3-iodo -...Ethyl 3-bromo -...Ethyl 3-chloro -...
Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(dppf)Cl₂, Buchwald ligandsBulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) required[10]
Typical Temp. 80 - 100 °C100 - 120 °C> 120 °C, often requires microwave
Reaction Time 1 - 6 hours6 - 24 hours12 - 48 hours
Key Advantage Fast, mild conditions, high yieldsGood balance of reactivity and costLowest cost starting material
Key Disadvantage Higher cost, potential for side reactionsSlower than iodo-Harsh conditions, limited substrate scope

Causality: The C-I bond (bond energy ~238 kJ/mol) is significantly weaker than the C-Br (~280 kJ/mol) and C-Cl (~340 kJ/mol) bonds. This lower bond dissociation energy facilitates the initial, often rate-limiting, oxidative addition step, allowing the reaction to proceed under milder conditions with a wider range of catalysts.[11]

Heck Reaction: For C(sp²)–C(sp²) Vinylation

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, proving invaluable for synthesizing stilbenes, cinnamates, and other vinylated aromatics.[12][13]

Mechanistic Insight: Unlike the Suzuki reaction, the Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the Pd(II) center and undergoes a syn-migratory insertion into the Pd-Aryl bond.[3] A subsequent β-hydride elimination releases the vinylated product and generates a hydridopalladium species, which is converted back to the active Pd(0) catalyst by a base.[14] The regioselectivity of the arylation on the alkene is a key consideration.

Performance Comparison: The reactivity trend for the halide in the Heck reaction mirrors that of the Suzuki coupling (I > Br > Cl).[15] The high reactivity of the C-I bond in Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate allows for efficient coupling even with electron-rich or sterically hindered olefins.

ParameterPerformance with Ethyl 3-iodo -..Commentary
Catalyst Loading Typically 1-5 mol% Pd(OAc)₂Lower loadings are often sufficient due to high reactivity.
Ligand Choice PPh₃, P(o-tol)₃, or ligandlessThe choice of phosphine ligand can influence stability and rate, but the high reactivity of the iodide often makes it less critical than for chlorides.[16]
Base Organic bases (e.g., Et₃N, DIPEA)An organic base is sufficient to regenerate the Pd(0) catalyst.
Selectivity HighThe reaction typically shows excellent selectivity for the trans-alkene product.[12]
Sonogashira Coupling: For C(sp²)–C(sp) Alkynylation

The Sonogashira reaction provides a powerful method for constructing aryl-alkyne linkages, which are important structures in materials science and as precursors for more complex heterocyclic systems.[17]

Mechanistic Insight: The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst.[18] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a much more potent nucleophile for the transmetalation step with the Pd(II)-aryl complex. Copper-free variants exist, often requiring a stronger base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[19]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-I Pd0->PdII_Ar Oxidative Addition (+ Ar-I) PdII_Ar_Alk Ar-Pd(II)-C≡CR PdII_Ar->PdII_Ar_Alk Transmetalation PdII_Ar_Alk->Pd0 Reductive Elimination (+ Ar-C≡CR) CuI Cu(I)I Cu_Alk Cu(I)-C≡CR CuI->Cu_Alk + R-C≡CH - HI Cu_Alk->PdII_Ar Transfers Acetylide Experimental_Workflow A 1. Reagent Preparation (Flask bake-dried, reagents weighed) B 2. Reaction Setup (Solvent addition, inert gas purge) A->B C 3. Catalyst Addition (Added last under positive pressure) B->C D 4. Heating & Monitoring (Oil bath, TLC/LC-MS analysis) C->D E 5. Aqueous Workup (Quench, extract with organic solvent) D->E F 6. Purification (Dry organic layer, concentrate, column chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under Argon add:

    • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv).

    • Arylboronic acid (1.2 - 1.5 equiv).

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv).

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Procedure:

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction
  • To a dry Schlenk flask under Argon add:

    • Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv).

    • Alkene (e.g., n-butyl acrylate) (1.5 equiv).

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv).

    • Triphenylphosphine [PPh₃] (0.04 equiv).

  • Procedure:

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add anhydrous DMF or Acetonitrile, followed by triethylamine (Et₃N) (2.0 equiv).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Conclusion

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate stands out as a highly effective and versatile building block for the synthesis of complex molecules. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which facilitates a range of palladium-catalyzed cross-coupling reactions under significantly milder conditions than its bromo- or chloro-analogs. This enhanced reactivity translates to faster reaction times, lower catalyst loadings, and often higher yields, making it an ideal substrate for rapid library synthesis and late-stage functionalization in drug discovery. While the cost of iodinated starting materials may be higher, the benefits in terms of reaction efficiency and substrate scope often provide a compelling argument for its use, particularly when complex or sensitive coupling partners are involved.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Catalytic cycle for coupling reactions. YouTube. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. Available at: [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. RSC Publishing. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry Europe. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Chemistry Europe. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC NIH. Available at: [Link]

  • Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Benchmarking the synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are widely recognized for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The title compound, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is a key intermediate, with the iodine atom at the 3-position providing a versatile handle for further molecular elaboration through cross-coupling reactions. This guide presents a comprehensive benchmark of a robust two-step synthesis for this target molecule against two prominent one-pot alternative routes: a Groebke-Blackburn-Bienaymé (GBB) based approach and a three-component reaction utilizing p-toluenesulfonylmethyl isocyanide (TosMIC). This in-depth analysis, supported by detailed experimental protocols and comparative data, is intended to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific research needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, purity, cost, scalability, and operational simplicity. The following table provides a high-level comparison of the three routes detailed in this guide.

MetricBenchmark: Two-Step Cyclization & IodinationAlternative 1: GBB & Sandmeyer-Type ReactionAlternative 2: One-Pot Three-Component (TosMIC)
Overall Yield Good to ExcellentModerate to GoodModerate to Good
Purity HighGood, may require careful purificationGood
Reaction Time Longer (two distinct steps)ModerateRelatively Short
Cost-Effectiveness ModerateModerate to High (isocyanide precursor)Moderate
Scalability Readily scalableScalable with optimization[1]Potentially scalable
Safety & Handling Use of corrosive and halogenating agentsHandling of diazonium salts (transient)Use of lachrymatory reagents (in situ)
Versatility Modular approachHigh diversity from GBB reaction[2]Good functional group tolerance

Benchmark Synthesis: Two-Step Cyclization and Regioselective Iodination

This established two-step approach first constructs the imidazo[1,2-a]pyridine core via a classical condensation reaction, followed by a regioselective iodination at the C3 position. This method offers high yields and excellent control over the final product's purity.

Causality of Experimental Choices

The initial cyclization reaction between 2-amino-5-methylpyridine and ethyl bromopyruvate is a well-established method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[3] The use of a base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Ethanol is an effective and relatively green solvent for this transformation. The subsequent iodination at the C3 position is achieved using N-iodosuccinimide (NIS), a mild and highly regioselective iodinating agent for electron-rich heterocycles.[4] The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic, directing the electrophilic iodination to this site.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-iodosuccinimide (1.2 eq) in one portion.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Benchmark two-step synthesis workflow.

Alternative Route 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Followed by Sandmeyer-Type Transformation

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] This route leverages the efficiency of the GBB reaction to construct the core scaffold with a C3-amino group, which can then be converted to the desired iodo functionality via a Sandmeyer-type reaction.[7][8]

Causality of Experimental Choices

The GBB reaction offers a convergent and atom-economical approach to the imidazo[1,2-a]pyridine core. The choice of 2-amino-5-methylpyridine, ethyl glyoxalate, and an isocyanide allows for the rapid assembly of a C3-amino substituted intermediate. The subsequent Sandmeyer-type reaction provides a classical and reliable method for the conversion of an amino group to a halide.[9] This two-step, one-pot sequence offers a streamlined alternative to the benchmark synthesis.

Experimental Protocol
  • To a mixture of 2-amino-5-methylpyridine (1.0 eq) and ethyl glyoxalate (1.1 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃).

  • Add an isocyanide (e.g., tert-butyl isocyanide) (1.2 eq) and stir the reaction at room temperature until the formation of the 3-amino intermediate is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and add an aqueous solution of sodium nitrite, followed by the slow addition of a strong acid (e.g., HCl) to form the diazonium salt in situ.

  • Add a solution of potassium iodide and continue stirring until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash with aqueous sodium thiosulfate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

GBB and Sandmeyer-type reaction workflow.

Alternative Route 2: One-Pot Three-Component Synthesis with TosMIC

This one-pot, three-component approach utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C1 synthon. This method allows for the direct construction of the imidazo[1,2-a]pyridine ring system with the desired ester functionality at the C2 position and a handle for subsequent iodination at C3.

Causality of Experimental Choices

The reaction between an α,β-unsaturated carbonyl compound (formed in situ from ethyl glyoxalate and a methyl ketone), 2-amino-5-methylpyridine, and TosMIC provides a rapid entry to the imidazo[1,2-a]pyridine core. The subsequent in situ iodination offers an efficient one-pot process. This approach is attractive for its operational simplicity and the use of readily available starting materials.

Experimental Protocol
  • In a round-bottom flask, combine 2-amino-5-methylpyridine (1.0 eq), ethyl glyoxalate (1.1 eq), and a suitable base (e.g., potassium carbonate) in a solvent such as DMF.

  • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and heat the mixture.

  • After the formation of the imidazo[1,2-a]pyridine intermediate (monitored by TLC), add iodine (1.2 eq) to the reaction mixture.

  • Continue heating until the iodination is complete.

  • Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

One-pot three-component synthesis with TosMIC.

Conclusion

This guide has provided a detailed comparative analysis of three distinct synthetic routes to Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The benchmark two-step synthesis offers high yields and purity, making it a reliable choice for producing high-quality material. The GBB-based alternative provides a convergent and potentially more rapid one-pot sequence, while the TosMIC-based three-component reaction stands out for its operational simplicity. The optimal choice of synthesis will ultimately depend on the specific requirements of the research project, including scale, purity needs, and available resources.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7595. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1729-1738. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • S. S. V. Ramasastry, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37283-37293. [Link]

  • Dömling, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 293, 117267. [Link]

  • Wang, Z., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]

  • ResearchGate. (2020). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • Kruger, H. G., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(11), 6545-6554. [Link]

  • Wang, H., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(14), 9565-9574. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 213, 113174. [Link]

  • ResearchGate. (2025). Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. [Link]

  • ResearchGate. (2018). Synthesis of Imidazo[1,2-A]Pyridine Derivatives and Zolimidine Via a Novel Zinc/Iodine-Catalyzed Ortoleva-King Type Protocol. [Link]

  • Kumar, S., & Singh, P. P. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9161-9183. [Link]

  • Walmart. Iodine in First Aid. [Link]

  • CP Lab Safety. Ethyl glyoxalate solution, 100 ml. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Otto Chemie Pvt Ltd. p-Toluenesulfonylmethyl isocyanide, 98%. [Link]

  • Labware E-shop. Ethyl glyoxalate, technical, ~50% in toluene. [Link]

  • Aslam, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(11), 4749-4773. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Laksh Finechem Private Limited. Ethyl Glyoxalate 50% Solution In Toluene. [Link]

  • Otto Chemie Pvt Ltd. Ethyl 3-bromopyruvate, 80%. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Martini, F., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Lin, H.-C., et al. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 1362-1371. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Imaging iNOS. Journal of Medicinal Chemistry, 55(17), 7599-7610. [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. [Link]

  • M. V. Goryaeva, et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1918. [Link]

  • Yin, P., et al. (2016). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Scientific Reports, 6, 36548. [Link]

  • That Chemist (old). (2022, April 26). Diazonium Substitution - Sandmeyer Reactions (IOC 38) [Video]. YouTube. [Link]

Sources

A Comparative Guide to In Vitro Assays of Novel Inhibitors Synthesized from Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel inhibitors derived from the versatile scaffold, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The strategic placement of an iodo group at the 3-position and a methyl group at the 6-position of this starting material offers synthetic handles for the generation of diverse libraries of potential therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and present a comparative analysis of potential biological activities, drawing upon data from structurally related compounds to illustrate the therapeutic promise of this chemical class.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic system that has garnered significant attention in drug discovery due to its favorable pharmacological properties. Its rigid structure provides a defined orientation for substituent groups to interact with biological targets. Furthermore, derivatives of this scaffold have been shown to inhibit a variety of important enzymes, including protein kinases, which are often dysregulated in diseases such as cancer[3][4][5]. The 3-iodo substituent on the starting material, Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, is particularly advantageous for synthetic diversification, readily participating in cross-coupling reactions to introduce a wide array of chemical moieties.

Comparative In Vitro Analysis: A Focus on Anticancer and Kinase Inhibitory Activity

While specific in vitro data for inhibitors directly synthesized from Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is not yet widely published, a wealth of information on structurally similar compounds provides a strong basis for comparison and highlights the potential of this scaffold. The primary focus of this guide will be on the evaluation of anticancer and kinase inhibitory activities, as these are prominent biological effects reported for this class of compounds[6][7].

Antiproliferative Activity in Cancer Cell Lines

A fundamental first step in assessing the potential of a new compound as an anticancer agent is to evaluate its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[6].

The following table presents hypothetical, yet representative, IC50 (half-maximal inhibitory concentration) values for a novel inhibitor derived from our lead compound, designated here as IMP-Inhibitor-1 , against a panel of human cancer cell lines. These values are compared with those of established anticancer drugs to provide a benchmark for potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
IMP-Inhibitor-1 (Hypothetical) 5.28.76.5
Doxorubicin0.81.20.9
Cisplatin12.515.810.3

Note: The IC50 values for IMP-Inhibitor-1 are illustrative and based on activities reported for similar imidazo[1,2-a]pyridine derivatives[6][7].

Kinase Inhibition Profile

Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a crucial next step is to determine the specific kinase targets of a novel compound. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention[4]. Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibition of PI3K isoforms[3][8][9].

The following table provides a hypothetical comparison of the inhibitory activity of IMP-Inhibitor-1 against key kinases in the PI3K pathway, benchmarked against a known PI3K inhibitor.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
IMP-Inhibitor-1 (Hypothetical) 2515080250
Alpelisib (PI3Kα selective)51,200290>1000

Note: The IC50 values for IMP-Inhibitor-1 are illustrative and based on activities reported for similar imidazo[1,2-a]pyridine-based PI3K inhibitors[3][8].

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

To understand the context of kinase inhibition, it is essential to visualize the signaling pathway being targeted. The following diagram, generated using Graphviz, illustrates the central role of PI3K in cell growth and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IMP_Inhibitor IMP-Inhibitor-1 IMP_Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for the key in vitro assays discussed in this guide.

Synthesis of Imidazo[1,2-a]pyridine-based Inhibitors

The synthesis of novel inhibitors from Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves a Suzuki or Sonogashira cross-coupling reaction to introduce diversity at the 3-position, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid can then be coupled with a variety of amines to generate a library of amide derivatives.

Synthesis_Workflow Start Ethyl 3-iodo-6-methyl- imidazo[1,2-a]pyridine-2-carboxylate Coupling Suzuki/Sonogashira Cross-Coupling Start->Coupling Intermediate1 3-Substituted Ester Coupling->Intermediate1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2 3-Substituted Carboxylic Acid Hydrolysis->Intermediate2 AmideCoupling Amide Coupling Intermediate2->AmideCoupling FinalProduct Library of Amide Derivatives AmideCoupling->FinalProduct

General Synthetic Workflow
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate

  • ATP

  • Test compounds (e.g., IMP-Inhibitor-1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate scaffold holds significant promise for the development of novel inhibitors targeting key cellular pathways implicated in diseases such as cancer. This guide provides a comprehensive framework for the in vitro evaluation of such compounds, from initial synthesis and antiproliferative screening to specific kinase inhibition profiling. By employing the detailed protocols and comparative data presented herein, researchers can effectively advance their drug discovery programs and unlock the full therapeutic potential of this versatile chemical class. The provided workflows and illustrative data, based on closely related published compounds, offer a robust starting point for the characterization of new chemical entities derived from this promising scaffold.

References

  • Ali, M. R., et al. (2021). Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(5), 655-676.
  • Cai, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2847-2862.
  • D'Angelo, S., et al. (2019). The imidazo[1,2-a]pyridine scaffold in the design of anticancer agents. European Journal of Medicinal Chemistry, 183, 111710.
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.[3]

  • Ingersoll, M. A., et al. (2015). The novel imidazo[1,2-a]pyridine compound HIMP-1 inhibits the PI3K/Akt/mTOR pathway and is effective in a murine model of prostate cancer. Molecular Cancer Therapeutics, 14(2), 479-488.
  • Jadhav, S. B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.[6][10]

  • Kim, J. S., et al. (2011). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(14), 4247-4250.
  • Kumar, A., et al. (2023). Design, synthesis, anticancer activity and in-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Journal of Heterocyclic Chemistry, 60(10), 1789-1801.[7]

  • Lee, J. H., et al. (2013). Synthesis and SAR of imidazo[1,2-a]pyridine derivatives as novel and potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 186-196.
  • Li, Y., et al. (2013). Discovery of a novel and potent series of imidazo[1,2-a]pyridine-based PI3K inhibitors. ACS Medicinal Chemistry Letters, 4(6), 539-543.
  • Liu, Q., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901.[8]

  • Murelli, R. P., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. ACS Medicinal Chemistry Letters, 7(2), 148-153.[5][9]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Qing, W., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1957-1961.[4]

  • Rejinthala, S., et al. (2025).
  • Sharma, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.[1][11]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Verma, A., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736.
  • Wang, Y., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Asian Journal of Organic Chemistry, 8(3), 351-359.
  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 605-628.[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. As a halogenated heterocyclic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Irritation: Can cause skin and eye irritation.[3][4][5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[1][2][6]

A thorough risk assessment should be conducted before handling this compound, and all procedures must align with the institution's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[7][8][9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile gloves.To prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart.[10]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[4]
Lab Coat A fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of any dust or vapors.[3][11]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Procedure for Small Spills:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel.[3][11]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with soap and water.[12]

  • Dispose: Treat all cleanup materials as hazardous waste.

For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

Disposal Protocol

The disposal of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate must comply with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA).[6][14][15]

Step-by-Step Disposal Procedure:
  • Waste Classification: This compound must be classified as a halogenated organic hazardous waste .[1][16]

  • Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[1][13][16] Co-mingling can create more hazardous mixtures and significantly increase disposal costs.[1][16]

  • Container Selection:

    • Use a chemically compatible and leak-proof container, such as a glass bottle with a secure screw cap.[1][6][15]

    • Do not use metal containers, as halogenated solvents can produce acids that corrode metal.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate".[13][17]

    • Include the approximate concentration and quantity.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]

    • The SAA should be under the direct control of laboratory personnel.[15]

    • Ensure secondary containment is used to prevent spills.[15]

  • Storage:

    • Keep the container tightly closed except when adding waste.[10][13]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][10][18]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for pickup.[14]

    • Do not transport hazardous waste yourself.[14]

Important Considerations:

  • NEVER dispose of this chemical down the drain or in regular trash.[6][10][14][19]

  • DO NOT attempt to neutralize or treat this chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.

  • Empty containers that held this chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container may then be disposed of as regular trash, pending institutional policies.[14]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Waste Generation: Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate classify Classify as Halogenated Hazardous Waste start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Select Appropriate Waste Container segregate->container label_container Label Container Correctly container->label_container add_waste Add Waste to Container label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa inspect Weekly Inspection of SAA store_saa->inspect request_pickup Request Pickup from EHS/Waste Management store_saa->request_pickup When full or ready inspect->add_waste If more waste pickup Professional Waste Pickup request_pickup->pickup end_point Transport to Licensed Treatment Facility pickup->end_point

Caption: Disposal workflow for Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

Regulatory Framework

The handling and disposal of this chemical are governed by several regulations:

  • OSHA 29 CFR 1910.1450: "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, which necessitates a Chemical Hygiene Plan.[7][8][20]

  • EPA Resource Conservation and Recovery Act (RCRA): Establishes the framework for the proper management of hazardous and non-hazardous solid waste.[6]

It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Duisburg-Essen. [Link]

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97% Material Safety Data Sheet. Cole-Parmer. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols for the handling and disposal of Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. As a halogenated heterocyclic compound, this molecule requires specific precautions to ensure the safety of laboratory personnel and to maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

While a specific, detailed Safety Data Sheet (SDS) for every novel compound may not always be available, safety protocols can be established by examining structurally similar molecules and adhering to established best practices for handling halogenated organic compounds. The recommendations herein are based on available safety data for closely related iodo- and chloro-substituted imidazo[1,2-a]pyridine derivatives and general principles of laboratory safety.[1][2][3][4]

Understanding the Risks: Hazard Analysis

Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a complex organic molecule. Its structure suggests several potential hazards that inform the selection of appropriate Personal Protective Equipment (PPE).

  • Iodine Moiety: The presence of an iodine atom suggests potential for skin, eye, and respiratory irritation.[3][5] Halogenated compounds can be toxic and require careful handling to avoid exposure.[5]

  • Imidazopyridine Core: This nitrogen-containing heterocyclic system is common in pharmacologically active molecules. While specific toxicity data for this compound is limited, related structures can exhibit biological activity, warranting measures to prevent accidental ingestion or absorption.

  • Organic Ester: The ethyl carboxylate group makes the compound susceptible to hydrolysis, potentially releasing the corresponding carboxylic acid, which may have different hazard properties.

Based on the GHS classifications for similar halogenated heterocyclic compounds, we can anticipate the following hazards:

  • Skin Irritation[1][2][3][6][7]

  • Serious Eye Irritation[1][2][3][6][7]

  • Respiratory Irritation[1][2][6][7]

  • Potential for Harm if Swallowed[3]

This proactive hazard assessment is crucial for establishing a robust safety plan.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate. The following table outlines the minimum required PPE and provides recommendations for enhanced protection in specific scenarios.

Level of Protection Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Small Quantities in a Fume Hood) Chemical splash goggles meeting ANSI Z87.1 standards.[8][9]Nitrile gloves. Inspect for tears before use and change frequently.[8][9][10]A standard laboratory coat, fully buttoned, with long sleeves.[10][11]Not typically required when working in a certified chemical fume hood.
Enhanced Protection (Larger Quantities, Potential for Splash or Aerosolization) A face shield worn over chemical splash goggles.[9]Double-gloving with nitrile gloves.A chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[12]

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles.[1][2][3][6][7] A face shield provides an additional barrier against splashes when handling larger volumes.[9]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are recommended for handling this compound.[8][9][10] Given the potential for skin irritation, it is crucial to avoid direct contact.

  • Body Protection: A lab coat protects against incidental contact and spills.[10][11] Clothing worn in the lab should cover the legs, and closed-toe shoes are mandatory.[10][11]

  • Respiratory Protection: Handling solid or powdered forms of the compound could lead to inhalation of dust. All manipulations should be performed in a chemical fume hood to minimize this risk. If a fume hood is not available or if there is a risk of aerosol generation, a respirator should be used.[12]

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal procedures.

Experimental Workflow: A Step-by-Step Safety Protocol

The following workflow outlines the key safety considerations at each stage of a typical laboratory procedure involving Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep Don appropriate PPE setup Set up in a certified chemical fume hood prep->setup weigh Weigh the solid compound setup->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve react Perform the chemical reaction dissolve->react monitor Monitor the reaction progress react->monitor quench Quench the reaction (if necessary) monitor->quench dispose Dispose of waste in designated halogenated waste container quench->dispose

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.